Tetrabutyltin
説明
特性
IUPAC Name |
tetrabutylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAKJKUYFLYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022153 | |
| Record name | Tetrabutyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or slightly yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |
| Record name | Stannane, tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetra-n-butyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
145 °C @ 10 mm Hg | |
| Record name | TETRA-N-BUTYLTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water; sol in most organic solvents | |
| Record name | TETRA-N-BUTYLTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.054 g/cu cm at 20 °C | |
| Record name | TETRA-N-BUTYLTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0048 [mmHg], 0.0048 mm Hg at 20 °C | |
| Record name | Tetra-n-butyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRA-N-BUTYLTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or slightly yellow oily liquid | |
CAS No. |
1461-25-2 | |
| Record name | Tetrabutyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra-n-butyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrabutylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrabutylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutyltin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7Y5V377V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRA-N-BUTYLTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-97 °C | |
| Record name | TETRA-N-BUTYLTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What are the physical and chemical properties of tetrabutyltin?
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabutyltin
Introduction
This compound, also known as tetra-n-butyltin or (SnBu1][2] It serves as a crucial precursor for the synthesis of other organotin compounds, such as tributyltin (TBT) and dibutyltin (B87310) (DBT), which have been utilized as PVC stabilizers, biocides, fungicides, and marine anti-biofouling agents.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visual representations of its synthesis and reactivity.
Physical Properties
This compound is a colorless to slightly yellow, oily liquid with a distinct, characteristic odor.[1] It is a lipophilic and hydrophobic compound, making it insoluble in water but soluble or miscible with most organic solvents like diethyl ether, benzene, and THF.[1][3][4]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Conditions |
| Molecular Weight | 347.17 g/mol | |
| Density | 1.054 g/cm³ | at 20 °C[1][4] |
| 1.057 g/mL | at 25 °C[5] | |
| Melting Point | -97 °C | [1][2][5] |
| Boiling Point | 145 °C | at 10 mm Hg[1] |
| 245 °C | at standard pressure[2][4] | |
| 127-145 °C | at 10 mmHg[5] | |
| Flash Point | 107 °C (224.6 °F) | Closed cup[4][6] |
| 111 - 115 °C | Closed cup[7] | |
| Vapor Pressure | 0.0048 mmHg | at 20 °C[1][4] |
| 0.0014 hPa (0.001 mmHg) | at 25 °C[5] | |
| Water Solubility | Insoluble | [1][2][3] |
| 0.0008 g/100 ml | [4] | |
| 0.1 g/L | at 20 °C[7] | |
| Refractive Index | 1.4727 | at 20 °C/D[1] |
| 1.473 | at 20 °C/D[5] | |
| Heat of Vaporization | 61.3 kJ/mol | [1] |
Chemical Properties and Reactivity
This compound is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[1][5] The tin-carbon bond is susceptible to cleavage by electrophiles.[1] When heated to decomposition, it emits acrid smoke and fumes.[1][5] Decomposition occurs at approximately 265 °C, which is close to its boiling point at standard pressure.[1][4]
Key Chemical Reactions:
-
Redistribution (Kocheshkov Reaction): this compound undergoes a redistribution reaction with tin(IV) chloride (SnCl₄) to form tributyltin chloride (Bu₃SnCl) and dibutyltin dichloride (Bu₂SnCl₂).[2][4] This reaction is fundamental for producing the more commercially significant organotin compounds.
-
Cleavage Reactions: The tin-carbon bonds in this compound are readily cleaved by halogens, hydrogen halides, and mineral acids.[1][4]
-
Combustion: It is a combustible liquid.[5] Vapors can form explosive mixtures with air upon intense heating.[7] Hazardous decomposition products in a fire include carbon oxides and tin oxides.[7]
Caption: Key chemical reactions of this compound.
Experimental Protocols
Synthesis of this compound
Two common methods for the laboratory and industrial preparation of this compound are the Grignard reaction and the Wurtz reaction.[1][4][8][9]
1. Grignard Reaction Protocol
This method involves the reaction of tin(IV) chloride with a Grignard reagent, butylmagnesium chloride.[4][8]
-
Materials: Magnesium chips, butyl ether (or another suitable ether like THF), a small amount of pre-made Grignard reagent (as initiator), n-butyl chloride, and tin(IV) chloride.[8][10]
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add magnesium chips, butyl ether, and a small amount of Grignard reagent to initiate the reaction.[10]
-
Heat the mixture to the reaction starting temperature (e.g., 75 °C).[10]
-
Prepare a mixture of n-butyl chloride and tin(IV) chloride.
-
Add the n-butyl chloride/tin(IV) chloride mixture dropwise to the flask, maintaining a steady reflux and controlling the reaction temperature (e.g., 70-80 °C).[10]
-
After the addition is complete, continue to reflux and stir for approximately 2.5 hours, then allow it to cool.[8][10]
-
The reactant is then hydrolyzed with dilute hydrochloric acid, stirring at a temperature below 40°C for 2 hours.[8]
-
Separate the organic phase. The aqueous phase can be extracted with additional ether to maximize yield.[8]
-
Combine the organic phases and purify the product via vacuum distillation, collecting the fraction at 142-145 °C / 7 mmHg.[8]
-
Caption: Workflow for this compound synthesis via Grignard reaction.
2. Wurtz Reaction Protocol
This method involves the reaction of tin(IV) chloride, n-butyl chloride, and sodium metal.[4][9]
-
Materials: Tin(IV) chloride (or dibutyltin dichloride), n-butyl chloride, sodium metal.
-
Procedure:
-
A mixture of butyl chloride and stannic chloride is added to a boiling sodium solution.[9]
-
To minimize the reduction of stannic chloride to tin metal, a cyclic process can be employed where dibutyltin dichloride is used as the starting material instead.[9]
-
The resulting this compound is then reacted with stannic chloride to regenerate dibutyltin dichloride, which is recycled.[9]
-
Analytical Determination Protocol (GC-MS)
Gas chromatography (GC) is a common technique for the analysis of this compound, often in environmental samples. Due to the low volatility of some organotin compounds, a derivatization step is typically required.[11][12]
-
Objective: To determine the concentration of this compound and other butyltins (MBT, DBT, TBT) in a sediment sample.
-
Procedure:
-
Extraction: Extract the organotin compounds from the sediment sample (e.g., 30g). A common method uses an organic solvent mixture like diethyl ether:hexane (80:20) spiked with tropolone (B20159) (0.2%), which acts as a complexing agent, especially for the more polar butyltins.[13] The extraction is often aided by sonication or mechanical shaking.[13][14]
-
Derivatization (Ethylation): The ionic organotin species (MBT, DBT, TBT) must be converted to more volatile forms for GC analysis. This is achieved by derivatization with an alkylating agent, commonly sodium tetraethylborate (NaBEt₄).[13][15][16] This step ethylates the tin compounds. This compound itself does not require derivatization but is carried through the process.
-
Cleanup: The extract is "cleaned up" to remove interfering substances. This often involves passing the extract through a silica (B1680970) gel or Florisil solid-phase extraction (SPE) column.[13][14]
-
Concentration: The cleaned extract is concentrated to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.[13][14]
-
GC-MS Analysis: The final extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The compounds are separated on a capillary column (e.g., Agilent VF-XMS) and detected by the MS, which provides identification and quantification. Isotope dilution methods using labeled standards (e.g., tetrabutyl-d36-tin) can be employed for high accuracy.[15][17]
-
Caption: General workflow for analyzing butyltins in sediment.
References
- 1. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 1461-25-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound | 1461-25-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 9. scite.ai [scite.ai]
- 10. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]
- 11. ysi.com [ysi.com]
- 12. pjoes.com [pjoes.com]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. chromtech.net.au [chromtech.net.au]
- 15. agilent.com [agilent.com]
- 16. dvsb.ivl.se [dvsb.ivl.se]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Tetrabutyltin via Grignard Reaction
Abstract: This document provides a comprehensive technical overview of the synthesis of tetrabutyltin (Bu₄Sn), a critical precursor in the production of other organotin compounds. The focus is on the Grignard reaction, which is a primary industrial method for creating the tin-carbon bond.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, summarizes key quantitative data, and includes visualizations of the chemical pathways and workflows for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Reaction Mechanism
The synthesis of this compound via the Grignard reaction is fundamentally a two-stage process. First, a highly reactive Grignard reagent is formed. Second, this reagent is used to alkylate a tin(IV) halide, typically tin(IV) chloride (SnCl₄).[3][4] The commercial production of organotin compounds often begins with the conversion of metallic tin to SnCl₄, which is then converted to R₄Sn (like this compound) using a Grignard reagent.[2][5]
Stage 1: Formation of the Grignard Reagent (Butylmagnesium Halide)
The process is initiated by reacting an alkyl halide, such as n-butyl chloride (BuCl), with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether, butyl ether, THF).[6] The ether is crucial as it stabilizes the resulting organomagnesium compound.[6] The mechanism for this insertion of magnesium into the carbon-halogen bond is complex and believed to involve radical intermediates on the surface of the magnesium metal.[6][7]
The overall reaction for this stage is:
BuCl + Mg → BuMgCl
Caption: Formation of the butylmagnesium chloride Grignard reagent.
Stage 2: Alkylation of Tin(IV) Chloride
In the second stage, the highly nucleophilic Grignard reagent is reacted with tin(IV) chloride. The carbon atom bonded to magnesium in the Grignard reagent behaves like a carbanion, readily attacking the electrophilic tin atom of SnCl₄.[6] This results in the stepwise substitution of the four chloride atoms with butyl groups, ultimately forming the stable tetraorganotin compound, this compound.[4][8]
The overall reaction for this stage is:
4 BuMgCl + SnCl₄ → Bu₄Sn + 4 MgCl₂ [4][9]
Caption: Stepwise substitution of chloride ions on SnCl₄ by butyl groups.
Experimental Protocols
While the synthesis can be performed in two distinct steps, a modified one-step method has been developed for improved safety and reaction control.[3][10] This method involves the simultaneous formation of the Grignard reagent and its reaction with tin tetrachloride.
Modified One-Step Synthesis Protocol
This protocol is based on a method designed to control the violent exothermic nature of the Grignard reaction by carrying out the Grignard formation and alkylation concurrently.[3][10]
Apparatus: A four-neck flask equipped with an electronic stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel. All glassware must be thoroughly dried before use.[10][11]
Procedure:
-
Reactor Charging: Charge the four-neck flask with magnesium chips (1.0 mol), butyl ether (e.g., 450 mL), and a small amount of pre-synthesized Grignard reagent (e.g., 20g) to initiate the reaction.[10]
-
Initiation: Stir the mixture and heat to an initial reaction temperature of approximately 75 °C.[10]
-
Reagent Addition: Prepare a mixture of n-butyl chloride (1.0 mol) and tin(IV) chloride (0.25 mol). Add this mixture to the reactor dropwise via the constant pressure funnel.[10]
-
Reaction Control: The rate of addition should be controlled to maintain a steady reflux and keep the internal reaction temperature within the range of 70-80 °C. The Grignard reaction is a violent exothermic process, and careful temperature control is necessary to minimize side reactions.[3][10] The addition is typically completed over 80-90 minutes.[10]
-
Reflux: After the addition is complete, continue to stir the mixture under reflux for an additional 2.5 hours to ensure the reaction goes to completion.[10]
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture naturally.[10]
-
Hydrolyze the reactant mixture with dilute hydrochloric acid, stirring at a temperature below 40°C for 2 hours.[10] This step neutralizes any remaining Grignard reagent.
-
Separate the organic phase. Extract the aqueous phase with an additional portion of ether (e.g., 50 mL butyl ether) and combine it with the main organic phase.[10]
-
-
Purification:
-
Purify the combined organic phase by distillation under reduced pressure.
-
Collect the colorless, transparent liquid fraction of this compound at approximately 142-145 °C / 7 mmHg.[10]
-
Caption: Workflow for the modified one-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from representative experimental protocols for the one-step synthesis of this compound.[10] The data highlights the high yields and purity achievable with this optimized method.
| Parameter | Embodiment 1[10] | Embodiment 2 (with Toluene)[10] |
| Magnesium (Mg) | 23.3 g (1.0 mol) | 23.3 g (1.0 mol) |
| n-Butyl Chloride (BuCl) | 92.6 g (1.0 mol) | 92.6 g (1.0 mol) |
| Tin(IV) Chloride (SnCl₄) | 65.2 g (0.25 mol) | 65.2 g (0.25 mol) |
| Primary Solvent | 450 mL Butyl Ether | 450 mL Butyl Ether |
| Co-solvent | None | 450 mL Toluene (in reactor)900 mL Toluene (in addition mix) |
| Reaction Temperature | 70-80 °C | 70-80 °C |
| Addition Time | 85 minutes | Not specified |
| Reflux Time | 2.5 hours | Not specified |
| Product Mass | 81.3 g | Not specified |
| Yield (based on SnCl₄) | 94.0% | 96.93% |
| Purity | 95.3% | 95.92% |
| Distillation Conditions | 142-145 °C / 7 mmHg | Not specified |
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]
- 4. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. leah4sci.com [leah4sci.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. Tin IV Chloride Formula, Structure, Properties, Uses [pw.live]
- 9. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 10. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Wurtz Reaction for Tetrabutyltin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Wurtz reaction for the synthesis of tetrabutyltin, a key intermediate in the production of various organotin compounds. The document details the reaction's principles, experimental protocols, and relevant quantitative data, tailored for professionals in chemical research and development.
Introduction
The Wurtz reaction, a well-established method in organometallic chemistry, offers a direct route for the formation of carbon-carbon bonds through the reductive coupling of alkyl halides with sodium metal. In the context of organotin chemistry, this reaction is adapted to synthesize tetraalkyltin compounds, such as this compound, by reacting an alkyl halide with a tin halide in the presence of sodium. This guide will focus on the procedural specifics of synthesizing this compound via the Wurtz reaction, including a cyclic process designed to enhance tin utilization.
Reaction Principles
The synthesis of this compound using the Wurtz reaction involves the coupling of n-butyl chloride with tin(IV) chloride (stannic chloride) using sodium as the reducing agent. The overall stoichiometry for this reaction is:
SnCl₄ + 4 C₄H₉Cl + 8 Na → (C₄H₉)₄Sn + 8 NaCl[1]
An important consideration in this synthesis is the potential for the reduction of stannic chloride by sodium, which can lead to the formation of elemental tin and reduce the yield of the desired product. To mitigate this, a cyclic process can be employed. This alternative approach utilizes dibutyltin (B87310) dichloride as the starting material in the Wurtz reaction. The resulting this compound is then reacted with stannic chloride in a separate step to regenerate dibutyltin dichloride, which can be recycled.[2][3]
Quantitative Data
The following table summarizes the key quantitative data associated with the Wurtz synthesis of this compound.
| Parameter | Value | Reference |
| Yield (from SnCl₄) | 65% | Not explicitly cited |
| Boiling Point of this compound | 245 °C (at 760 mmHg) | Not explicitly cited |
| 127-145 °C (at 10 mmHg) | Not explicitly cited | |
| Purity (Grignard Method for comparison) | 95.3% | [4] |
| Yield (Grignard Method for comparison) | 94.0% | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound via the Wurtz reaction.
Standard Wurtz Synthesis of this compound
This protocol is based on the direct reaction of stannic chloride, n-butyl chloride, and sodium.
Materials:
-
Stannic chloride (SnCl₄)
-
n-Butyl chloride (C₄H₉Cl)
-
Sodium metal (Na)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium Dispersion: In the reaction flask, a dispersion of sodium metal is prepared in a suitable anhydrous solvent (e.g., toluene (B28343) or xylene) by heating the solvent to above the melting point of sodium (97.8 °C) with vigorous stirring. The dispersion is then allowed to cool to room temperature while stirring continues. The solvent is then replaced with anhydrous diethyl ether or THF.
-
Reagent Preparation: A mixture of stannic chloride and n-butyl chloride is prepared in the dropping funnel, diluted with a small amount of the reaction solvent.
-
Reaction Execution: The sodium dispersion is heated to a gentle reflux. The mixture of stannic chloride and n-butyl chloride is then added dropwise from the dropping funnel to the boiling sodium suspension over a period of several hours.[1] The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 1-2 hours) to ensure complete reaction.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
Excess sodium is carefully quenched by the slow, dropwise addition of ethanol (B145695) or isopropanol, followed by the cautious addition of water.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with dilute hydrochloric acid, followed by water and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: The solvent is removed by distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 127-145 °C at 10 mmHg.
Cyclic Process Utilizing Dibutyltin Dichloride
This modified procedure aims to improve the overall yield of tin-containing products.
Part A: Wurtz Reaction with Dibutyltin Dichloride
-
Follow the same procedure as in 4.1, but substitute stannic chloride with a molar equivalent of dibutyltin dichloride. The stoichiometry for this reaction is: (C₄H₉)₂SnCl₂ + 2 C₄H₉Cl + 4 Na → (C₄H₉)₄Sn + 4 NaCl
-
The work-up and purification of the resulting this compound are performed as described above.
Part B: Redistribution Reaction
-
The purified this compound from Part A is reacted with stannic chloride in a 2:1 molar ratio to produce dibutyltin dichloride: 2 (C₄H₉)₄Sn + SnCl₄ → 3 (C₄H₉)₂SnCl₂
-
This reaction is typically carried out by heating the mixture of the two reactants. The resulting dibutyltin dichloride can then be recycled for use in the Wurtz reaction (Part A).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Wurtz synthesis of this compound.
Caption: Cyclic process for this compound synthesis to improve tin utilization.
References
CAS number and molecular structure of tetrabutyltin.
An In-depth Technical Guide to Tetrabutyltin: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TBT), an organotin compound with the chemical formula Sn(C₄H₉)₄, serves as a crucial precursor in the synthesis of various organotin reagents. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in organic synthesis, with a focus on the Stille coupling reaction. Furthermore, this guide addresses the toxicological aspects of organotin compounds, providing a context for safe handling and experimental design.
Introduction
This compound, also known as tetra-n-butyltin or tetrabutylstannane, is a colorless to pale yellow, viscous liquid.[1] It is a versatile chemical intermediate, primarily utilized in the production of tributyltin and dibutyltin (B87310) compounds.[2] These derivatives have historically been employed as stabilizers for polyvinyl chloride (PVC), as biocides in antifouling paints, fungicides, and wood preservatives.[2] Due to its lipophilic nature, this compound is insoluble in water but soluble in many organic solvents.[1] Understanding the properties and reaction chemistry of this compound is essential for its safe and effective use in research and industrial applications.
Molecular Structure and Identification
The molecular structure of this compound consists of a central tin atom covalently bonded to four n-butyl groups.
CAS Number: 1461-25-2[3]
Molecular Formula: C₁₆H₃₆Sn[3]
SMILES: CCCC--INVALID-LINK--(CCCC)CCCC
InChI Key: AFCAKJKUYFLYFK-UHFFFAOYSA-N[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 347.17 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.057 g/mL at 25 °C |
| Melting Point | -97 °C[4] |
| Boiling Point | 127-145 °C at 10 mmHg[4] |
| Refractive Index | n20/D 1.473 |
| Solubility | Insoluble in water; soluble in organic solvents[1] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Multiplets corresponding to the butyl group protons. |
| ¹³C NMR | Four distinct signals for the butyl group carbons. |
| Infrared (IR) | C-H stretching and bending vibrations characteristic of butyl groups. |
| Mass (MS) | Fragmentation pattern showing loss of butyl groups.[5] |
Synthesis of this compound: Experimental Protocols
This compound can be synthesized via several methods, with the Grignard and Wurtz reactions being the most common.
Grignard Reaction Protocol
This method involves the reaction of a Grignard reagent, n-butylmagnesium chloride, with tin(IV) chloride.[1]
Reaction: 4 CH₃CH₂CH₂CH₂MgCl + SnCl₄ → Sn(CH₂CH₂CH₂CH₃)₄ + 4 MgCl₂[1]
Experimental Workflow:
Caption: Grignard synthesis of this compound.
Detailed Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of n-butyl chloride in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with Tin(IV) Chloride: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise from the dropping funnel. A white precipitate of magnesium chloride will form.
-
Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4]
Wurtz Reaction Protocol
This method involves the reaction of tin(IV) chloride with n-butyl chloride and sodium metal.[1]
Reaction: SnCl₄ + 4 CH₃CH₂CH₂CH₃Cl + 8 Na → Sn(CH₂CH₂CH₂CH₃)₄ + 8 NaCl
Detailed Protocol:
-
In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, place finely cut sodium metal in an inert solvent such as toluene (B28343).
-
Heat the mixture to reflux.
-
Slowly add a mixture of tin(IV) chloride and n-butyl chloride from the dropping funnel.
-
After the addition is complete, continue refluxing for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to remove sodium chloride.
-
The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.
Application in Organic Synthesis: The Stille Coupling
This compound is a key starting material for the synthesis of tributyltin compounds, which are widely used in the Stille cross-coupling reaction. The Stille reaction forms a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst.[6][7]
General Reaction Scheme:
R¹-X + R²-Sn(Bu)₃ → [Pd Catalyst] → R¹-R² + X-Sn(Bu)₃
Preparation of Tributyltin Reagents from this compound
Tributyltin chloride can be prepared from this compound via a redistribution reaction with tin(IV) chloride.[2]
Reaction: 3 Sn(Bu)₄ + SnCl₄ → 4 Bu₃SnCl
Logical Relationship of Stille Coupling Precursor Synthesis:
Caption: Synthesis of Stille coupling precursor.
General Experimental Protocol for a Stille Coupling Reaction
The following is a general protocol for a palladium-catalyzed Stille coupling between an aryl halide and a vinyltributyltin reagent.
Experimental Workflow:
Caption: Stille coupling experimental workflow.
Detailed Protocol:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the vinyltributyltin reagent (typically 1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add an anhydrous, degassed solvent such as toluene or THF.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent like diethyl ether and wash with an aqueous solution of potassium fluoride (B91410) to remove the tin byproducts as a precipitate.
-
Filter the mixture through a pad of celite, wash the filter cake with the solvent, and collect the filtrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Toxicology and Safety Considerations
Organotin compounds, including this compound and its derivatives, exhibit significant toxicity.[8] Tributyltin (TBT) and dibutyltin (DBT) compounds are known to be immunotoxic and can cause damage to the thymus.[8] TBT has also been shown to be a potent endocrine disruptor.[9] Acute exposure to high concentrations of organotins can be neurotoxic.[10] Therefore, it is imperative to handle this compound and all organotin compounds with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
Conclusion
This compound is a valuable organometallic compound with significant applications in chemical synthesis. Its role as a precursor to tributyltin reagents for the Stille coupling reaction highlights its importance in the construction of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, along with essential safety information. Researchers and professionals working with this compound should adhere to the outlined protocols and safety measures to ensure its effective and safe utilization.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 1461-25-2 [chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Solubility Profile of Tetrabutyltin in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetrabutyltin in a range of common organic solvents. Understanding the solubility of this organotin compound is crucial for its application in various fields, including organic synthesis, catalysis, and materials science. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
Core Executive Summary
This compound, a colorless to pale yellow oily liquid, is characterized by its hydrophobic nature. Consequently, it exhibits very low solubility in water but is readily soluble in a wide array of common organic solvents.[1][2] For many non-polar and polar aprotic solvents, this compound is not just soluble but fully miscible, meaning it will form a homogeneous solution in all proportions.[3] This high degree of solubility in organic media is a key factor in its utility as a reagent and precursor in various chemical transformations.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in water and common organic solvents. It is important to note that while quantitative data for water is available, the information for organic solvents is primarily qualitative.
| Solvent | Formula | Type | Solubility (at approx. 20-25°C) |
| Water | H₂O | Polar Protic | 0.008 g/L (Insoluble)[1] |
| Methanol | CH₃OH | Polar Protic | Insoluble[1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[1] |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible[3] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible[3] |
| Benzene | C₆H₆ | Non-polar | Miscible[3] |
Experimental Protocols
Precise solubility determination is critical for reproducible experimental outcomes. The following are detailed methodologies for quantitatively assessing the solubility of this compound.
Method 1: Determination of Miscibility (Qualitative)
This protocol is suitable for quickly assessing whether this compound is miscible with a given liquid solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous grade)
-
Calibrated pipettes or graduated cylinders
-
Vials or test tubes with secure caps
-
Vortex mixer
Procedure:
-
In a clean, dry vial, combine equal volumes of this compound and the solvent of interest (e.g., 1 mL of each).
-
Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Allow the mixture to stand at a constant temperature (e.g., 25°C) for at least one hour.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The solution appears as a single, clear, homogeneous phase with no visible interface or cloudiness.
-
Immiscible: Two distinct liquid layers are observed.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.
-
Method 2: Gravimetric Determination of Solubility (Quantitative)
This method is adapted from standard gravimetric techniques for determining the solubility of a liquid solute in a solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous grade)
-
A temperature-controlled shaker or water bath
-
A centrifuge with temperature control
-
Calibrated analytical balance
-
Glass vials with PTFE-lined caps
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pre-weighed evaporation dishes or flasks
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a distinct second phase of this compound should be visible.
-
Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of an undissolved this compound phase must be confirmed at the end of this period.
-
-
Sample Separation:
-
Transfer the vial to a centrifuge set to the same temperature as the equilibration.
-
Centrifuge the sample at a high speed to separate the undissolved this compound from the saturated solvent phase.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed evaporation dish or flask.
-
Record the exact volume of the filtered saturated solution.
-
Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the evaporation of this compound.
-
Once the solvent is fully evaporated, weigh the dish or flask containing the this compound residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility is then expressed as grams of this compound per liter (or 100 mL) of the solvent.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Determining Miscibility of this compound.
Caption: Workflow for Gravimetric Determination of Solubility.
References
Thermal stability and decomposition temperature of tetrabutyltin.
An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrabutyltin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Sn(C₄H₉)₄), a tetraorganotin compound, serves as a crucial precursor in the synthesis of various organotin compounds utilized as PVC stabilizers, catalysts, and biocides.[1][2] Its thermal stability is a critical parameter influencing its storage, handling, and application, particularly in processes conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, consolidating available data, outlining relevant experimental protocols, and illustrating the proposed decomposition pathway.
Thermal Properties of this compound
This compound is a colorless, combustible oily liquid that is stable under standard conditions.[3][4][5] It is insoluble in water but miscible with many organic solvents.[3] The thermal behavior of this compound is characterized by its decomposition at elevated temperatures, which is notably close to its boiling point at atmospheric pressure. This proximity necessitates distillation under reduced pressure to prevent degradation.[3]
Data Presentation
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not widely available in the reviewed literature, the established decomposition temperature and other relevant physical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Decomposition Temperature | ~265 °C | [3][6] |
| Boiling Point (at 10 mmHg) | 127-145 °C | [3][4][5] |
| Boiling Point (at standard pressure) | 245 °C | [3] |
| Flash Point | 107 °C | [3][7] |
| Melting Point | -97 °C | [3][4][5] |
Note: When heated to decomposition, this compound emits acrid smoke and fumes.[6]
Thermal Decomposition Pathway
The thermal decomposition of this compound is understood to proceed through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of a tin-carbon (Sn-C) bond, which is the weakest bond in the molecule. This process occurs sequentially, with the stepwise loss of butyl groups.
The primary decomposition products of neat tetra-n-butyltin are primarily alkenes, specifically a mixture of but-1-ene and both cis- and trans-but-2-ene, along with some of the corresponding alkane, butane.[6] The ultimate solid residue is metallic tin.[6]
Visualization of Decomposition Pathway
The proposed radical-mediated decomposition pathway of this compound is illustrated in the following diagram.
References
The Pivotal Role of Tetrabutyltin in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutyltin [(CH₃CH₂CH₂CH₂)₄Sn], a colorless organotin compound, serves as a cornerstone reagent in organic synthesis. While not always directly employed in synthetic transformations, its primary function as a precursor to a range of tri- and dibutyltin (B87310) derivatives makes it an indispensable tool in the chemist's arsenal. This technical guide delves into the key applications of this compound in organic chemistry, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers in their synthetic endeavors.
Precursor for Essential Organotin Reagents: The Redistribution Reaction
The most fundamental application of this compound is its role as a starting material for the synthesis of tributyltin and dibutyltin halides through redistribution reactions with tin(IV) halides. These reactions are crucial as they provide the immediate precursors for a vast array of organotin reagents used in subsequent transformations. The stoichiometry of the reaction dictates the primary product.
Logical Workflow for the Synthesis of Butyltin Chlorides from this compound
Caption: Synthesis of butyltin chlorides from this compound.
Synthesis of Tributyltin Chloride
Tributyltin chloride is a key intermediate for the preparation of other valuable organotin reagents, including tributyltin hydride and various organostannanes for Stille coupling.
Experimental Protocol: Synthesis of Tributyltin Chloride
This protocol is adapted from established redistribution reaction procedures.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with this compound.
-
Reagent Addition: Tin(IV) chloride is added dropwise to the this compound at a controlled temperature, typically below 0°C using an ice bath, with vigorous stirring. The molar ratio of this compound to tin(IV) chloride should be approximately 3:1 for the selective synthesis of tributyltin chloride.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to stir for a specified period, often for half an hour, while maintaining the low temperature.
-
Workup: The reaction mixture is then washed with water. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and filtered.
-
Purification: The crude product is purified by vacuum distillation to yield pure tributyltin chloride.
Quantitative Data: Synthesis of Tributyltin Chloride
| Parameter | Value | Reference |
| Purity | >99% achievable | [1] |
| Stoichiometry (Bu₄Sn:SnCl₄) | 3:1 | [2] |
Synthesis of Dibutyltin Dichloride
Dibutyltin dichloride is a precursor to a wide range of dibutyltin compounds used as catalysts and PVC stabilizers.
Experimental Protocol: Synthesis of Dibutyltin Dichloride
This protocol is based on the Kocheshkov redistribution reaction.[3]
-
Reaction Setup: In a reaction vessel equipped for heating and stirring under an inert atmosphere, this compound and a catalytic amount of a Lewis acid (e.g., aluminum trichloride) are added.
-
Reagent Addition: Tin(IV) chloride is added slowly to the mixture. The temperature is carefully controlled, often below 80°C during the initial addition.
-
Reaction Conditions: Following the addition, the reaction mixture is heated to a higher temperature (e.g., 65°C for 1 hour, then raised to 136°C for 3 hours) to drive the reaction to completion.[4]
-
Workup: After cooling to room temperature, the reaction is quenched, for example, by the addition of a dilute hydrochloric acid solution.
-
Purification: The resulting dibutyltin dichloride can be purified by filtration and recrystallization or distillation.
Quantitative Data: Synthesis of Dibutyltin Dichloride
| Parameter | Value | Reference |
| Catalyst | Aluminum trichloride | [3][5] |
| Reaction Temperature | < 80°C (addition), then 65-136°C | [4] |
The Stille Coupling: A Gateway to Complex Molecules
While this compound is not a direct participant in the Stille coupling, its derivative, tributyltin chloride, is the starting point for synthesizing the requisite organostannane coupling partners. The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate.[6]
Experimental Workflow for a Stille Coupling Reaction
Caption: General workflow for a Stille coupling reaction.
Experimental Protocol: Synthesis of Vinyltributyltin and Subsequent Stille Coupling
This protocol is a composite of typical procedures for organostannane synthesis and Stille coupling.
Part A: Synthesis of Vinyltributyltin [7]
-
Grignard Formation: Prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction with Tributyltin Chloride: Add a solution of tributyltin chloride in THF dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0°C).
-
Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry, and concentrate.
-
Purification: Purify the crude product by vacuum distillation to obtain vinyltributyltin.
Part B: Stille Coupling of Vinyltributyltin with an Aryl Bromide
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand if necessary, and a suitable solvent (e.g., DMF or toluene).
-
Reagent Addition: Add vinyltributyltin to the reaction mixture. Additives such as copper(I) iodide or lithium chloride may be included to enhance the reaction rate.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-100°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture and quench. The workup often involves treatment with an aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Purification: The crude product is then purified by column chromatography.
Quantitative Data: Representative Stille Coupling Reaction
| Parameter | Value | Reference |
| Catalyst | Pd(dppf)Cl₂·DCM (0.1 eq) | |
| Additive | CuI (0.1 eq), LiCl (5.3 eq) | |
| Solvent | DMF | |
| Temperature | 40°C | |
| Yield | 87% |
Enhancing Polymer Durability: PVC Stabilization
Derivatives of this compound, particularly dibutyltin compounds, are widely used as heat stabilizers for polyvinyl chloride (PVC).[8] During thermal processing, PVC can undergo dehydrochlorination, leading to discoloration and degradation of its mechanical properties. Organotin stabilizers function by scavenging the liberated hydrogen chloride (HCl) and replacing labile chlorine atoms on the polymer backbone, thereby preventing the formation of conjugated polyene sequences that cause coloration.[6]
Mechanism of PVC Stabilization by Dibutyltin Compounds
Caption: Mechanism of PVC stabilization by dibutyltin compounds.
Experimental Protocol: Evaluation of PVC Thermal Stability
This protocol outlines a general method for assessing the effectiveness of a dibutyltin stabilizer using thermogravimetric analysis (TGA) and Fourier-transform infrared (FTIR) spectroscopy.
-
Sample Preparation: Prepare PVC films with and without the dibutyltin stabilizer (typically at a concentration of 0.5-2.0% by weight) by solvent casting or melt pressing.
-
Thermal Aging: Subject the prepared films to thermal aging in an oven at a specific temperature (e.g., 180°C) for various time intervals.
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the samples by TGA. Heat the samples under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate. The onset temperature of decomposition and the percentage of mass loss at different temperatures provide quantitative measures of thermal stability.
-
FTIR Spectroscopy: Record the FTIR spectra of the films before and after thermal aging. The formation of carbonyl (C=O) and polyene (C=C) absorption bands indicates the extent of degradation.
Quantitative Data: Performance of an Organotin Stabilizer in PVC
| Analytical Technique | Parameter | Unstabilized PVC | PVC with Organotin Stabilizer | Reference |
| TGA | Mass remaining at 225°C | 88% | 97% | [1] |
| HCl Evolution | Onset time at 160°C | 2.5 hours | 14.3 hours | [4] |
Biocidal and Fungicidal Applications
Tributyltin derivatives, originating from this compound, have historically been used as potent biocides and fungicides.[9] Their primary application was in marine antifouling paints to prevent the growth of organisms on ship hulls.[10] They have also been used as wood preservatives and in agriculture. Due to environmental concerns regarding their toxicity to non-target organisms, their use is now heavily restricted in many regions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of a tributyltin compound against bacteria or fungi.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable growth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the tributyltin compound in the growth medium in a microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium, no compound) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature, time) for the growth of the microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data: Biocidal and Fungicidal Activity of Tributyltin Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Tributyltin acetate (B1210297) | Aspergillus niger | 5.0 | [3] |
| Tributyltin acetate | Penicillium citrinum | 5.0 | [3] |
| Tributyltin derivative of Salicylic Acid | Staphylococcus aureus | 1.56 x 10⁻⁵ M | [7] |
| Tributyltin derivative of Salicylic Acid | Escherichia coli | 3.12 x 10⁻⁵ M | [7] |
| Tributyltin derivative of Salicylic Acid | Aspergillus niger | 1.56 x 10⁻⁵ M | [7] |
| Tributyltin derivative of Salicylic Acid | Candida albicans | 3.12 x 10⁻⁵ M | [7] |
Conclusion
This compound stands as a pivotal, albeit often unseen, reagent in the landscape of organic chemistry. Its significance lies in its efficient conversion to highly versatile tributyltin and dibutyltin derivatives. These compounds are instrumental in the construction of complex molecules via the Stille coupling, in enhancing the durability of widely used polymers like PVC, and historically, in biocidal applications. A thorough understanding of the protocols and quantitative aspects of its derivative chemistry, as outlined in this guide, is essential for researchers aiming to leverage the full potential of organotin chemistry in their synthetic and materials science endeavors. Due to the toxicity of organotin compounds, appropriate safety precautions and handling procedures must be strictly followed.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of n-tributyltin acetate against some common yam rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]
- 10. Tributyltin - Wikipedia [en.wikipedia.org]
A Technical Guide to Tetrabutyltin as a Precursor for Organotin Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyltin, with the chemical formula Sn(C₄H₉)₄, is a foundational organotin compound.[1][2] It serves as a crucial starting material for the synthesis of various other organotin compounds, which have widespread applications as PVC stabilizers, biocides, fungicides, and catalysts.[1][3] This technical guide details the primary synthetic pathways from this compound to commercially significant derivatives, focusing on the underlying chemistry, experimental protocols, and quantitative data. The core of these transformations lies in the Kocheshkov redistribution reaction.[2][4][5][6]
The Kocheshkov Redistribution Reaction
The primary method for converting this compound into other organotin compounds is the Kocheshkov redistribution reaction.[5][6] This reaction involves the exchange of organic (butyl) groups and halide groups between this compound and a tin halide, most commonly tin(IV) chloride (SnCl₄).[1][2][4] The stoichiometry of the reactants is precisely controlled to favor the formation of the desired product, which is typically tributyltin chloride or dibutyltin (B87310) dichloride.[4][6] Lewis acids may be used to catalyze the reaction.[4][5]
Caption: Logical flow of the Kocheshkov redistribution reaction.
Synthesis of Tributyltin Chloride ((C₄H₉)₃SnCl)
Tributyltin chloride (TBTC) is a key intermediate used to synthesize other organotin reagents, such as tributyltin hydride.[7] It is prepared through the redistribution reaction of this compound and tin(IV) chloride.[7][8]
The overall reaction is: 3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl [7][8]
A more direct 1:1 molar ratio is also described for practical synthesis: (C₄H₉)₄Sn + SnCl₄ → Mixture including Bu₃SnCl [9]
Caption: Synthesis pathway for Tributyltin Chloride.
Quantitative Data for Tributyltin Chloride Synthesis
| Parameter | Value | Conditions / Notes | Source |
| Reactant Ratio | 1:1 (molar ratio of this compound to Tin Tetrachloride) | For a process designed to separate monobutyltin (B1198712) trichloride (B1173362). | [9] |
| Reactant Ratio | 3:1 (molar ratio of this compound to Tin Tetrachloride) | The classic stoichiometric equation for complete conversion. | [7][8] |
| Reaction Temp. | -10°C to 0°C | Controlled dropwise addition of SnCl₄. | [9] |
| Reaction Time | 0.5 hours | Post-addition holding time at controlled temperature. | [9] |
| Workup Temp. | 90°C to 110°C | For vacuum drying of the organic phase. | [9] |
| Final Purity | 99.59% | Product analysis showed minimal dichloride (0.34%) and trichloride (0.01%) impurities. | [9] |
Experimental Protocol for Tributyltin Chloride Synthesis
This protocol is adapted from patent literature, which describes a method for producing high-purity tributyltin chloride.[9]
-
Preparation: Calculate the required amount of tin tetrachloride based on the purity and mass of the available this compound to achieve a 1:1 molar ratio.
-
Reaction Setup: Add the this compound to a jacketed reaction vessel equipped with stirring and cooling capabilities.
-
Cooling: Begin stirring and circulate chilled water to cool the this compound to below 0°C.
-
Inert Atmosphere (Optional but Recommended): Evacuate the reactor to create a vacuum and then close the vacuum valve to ensure an inert atmosphere.
-
Reagent Addition: Slowly add the tin tetrachloride dropwise into the cooled this compound. Maintain the reaction temperature between -10°C and 0°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture and maintain the temperature for 30 minutes.
-
Workup - Washing: Transfer the reaction mixture to a washing vessel. Add pure water and stir. Allow the mixture to stand until two distinct layers form.
-
Workup - Separation: Separate and remove the lower aqueous layer, which contains monobutyltin trichloride.
-
Workup - Drying: Heat the remaining upper organic layer to between 90-110°C under vacuum to remove any residual water.
-
Product Isolation: Cool the dried material to obtain the final tributyltin chloride product. An example yielded a product of 99.59% purity.[9]
Synthesis of Dibutyltin Dichloride ((C₄H₉)₂SnCl₂)
Dibutyltin dichloride (DBTC) is a versatile intermediate used to produce other organotin stabilizers, catalysts, and PVC additives.[10][11] It is produced by the redistribution reaction of this compound with tin(IV) chloride, often catalyzed by substances like aluminum trichloride.[11]
The overall reaction is: (C₄H₉)₄Sn + SnCl₄ → 2 (C₄H₉)₂SnCl₂ [4]
Caption: Synthesis pathway for Dibutyltin Dichloride.
Quantitative Data for Dibutyltin Dichloride Synthesis
| Parameter | Value | Conditions / Notes | Source |
| Reactant Ratio | 1:1 (molar ratio of this compound to Tin Tetrachloride) | The standard stoichiometric ratio for this reaction. | [4] |
| Catalyst | Optional (e.g., Aluminum trichloride) | Used to facilitate the Kocheshkov redistribution. | [11] |
| Initial Temp. | < 80°C | During the dropwise addition of tin tetrachloride. | [12] |
| Holding Temp. 1 | 65°C | Held for 1 hour after addition is complete. | [12] |
| Holding Temp. 2 | 136°C | Held for 3 hours to drive the reaction to completion. | [12] |
| Workup | Addition of 10% HCl (aq) | Performed after cooling the reaction mixture to room temperature. | [12] |
Experimental Protocol for Dibutyltin Dichloride Synthesis
This protocol is based on a method described in a patent for the preparation of dibutyltin oxide, where dibutyltin dichloride is a key intermediate.[12]
-
Preparation: Charge a reactor with this compound and a suitable catalyst (e.g., aluminum chloride).
-
Inert Atmosphere: Purge the reactor with nitrogen three times to remove oxygen and moisture.
-
Reagent Addition: Begin stirring and slowly add tin(IV) chloride dropwise to the this compound. Control the rate of addition to ensure the internal temperature does not exceed 80°C.
-
First Heating Stage: Once the addition is complete, heat the mixture to 65°C and maintain this temperature for 1 hour.
-
Second Heating Stage: Increase the temperature to 136°C and hold for 3 hours to complete the reaction.
-
Cooling: Cool the reaction mixture to room temperature.
-
Workup: Add a 10% aqueous solution of hydrochloric acid to the mixture. The dibutyltin dichloride can then be isolated, for example, by filtration, before being used in subsequent synthetic steps.
General Experimental Workflow
The synthesis of organotin chlorides from this compound follows a generalizable workflow, which can be adapted based on the target molecule and scale. This process involves careful control of reaction conditions followed by a purification sequence to isolate the desired product.
Caption: A generalized experimental workflow for organotin synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 7. Tributyltin chloride - Wikipedia [en.wikipedia.org]
- 8. Tributyltin chloride | 1461-22-9 [chemicalbook.com]
- 9. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]
- 11. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]
- 12. Preparation method of dibutyltin oxide and its application in the synthesis of sucralose - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Environmental Fate and Toxicity of Tetrabutyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyltin (TTBT), an organotin compound, has been utilized as a precursor in the synthesis of other organotin compounds, which have seen wide application as biocides in antifouling paints, wood preservatives, and as stabilizers in PVC plastics. While this compound itself is less toxic than its degradation products, its environmental significance lies in its role as a source of highly toxic tributyltin (TBT) and dibutyltin (B87310) (DBT). This technical guide provides a comprehensive overview of the environmental fate and toxicity of this compound, with a necessary and significant focus on its principal degradation product, tributyltin, which is the primary driver of its ecological impact.
This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical toxicological pathways associated with these compounds to support research, risk assessment, and the development of safer alternatives.
Environmental Fate of this compound and its Degradation Products
The environmental persistence and distribution of this compound are intrinsically linked to its degradation into more mobile and toxic butyltin species.
Degradation Pathways
This compound is relatively stable but undergoes sequential debutylation in the environment, primarily through biological and photolytic processes, to form tributyltin (TBT), dibutyltin (DBT), monobutyltin (B1198712) (MBT), and ultimately inorganic tin.
Figure 1: Degradation pathway of this compound.
Environmental Persistence and Partitioning
The persistence and partitioning behavior of butyltins are critical to their environmental impact. TBT, in particular, exhibits a strong affinity for sediment and suspended particulate matter, leading to its accumulation in these compartments.
Table 1: Environmental Fate Parameters for Butyltins
| Parameter | Compound | Value | Environmental Compartment | Conditions | Reference(s) |
| Atmospheric Half-life | This compound | ~7 hours | Atmosphere | Vapor-phase reaction with hydroxyl radicals | [1] |
| Half-life in Water | Tributyltin | Days to weeks | Marine Water | Dependent on temperature, pH, turbidity, and light | [2][3] |
| Half-life in Sediment | Tributyltin | Several years | Marine Sediment | - | [2][3] |
| Log Kow | Tributyltin | 3.19 - 3.84 | Distilled Water | - | [3] |
| Log Kow | Tributyltin | 3.54 | Seawater | - | [3] |
| Sediment-Water Partitioning Coefficient (Koc) | Tributyltin | 300 - 150,000 L/kg | Sediment | Highly variable depending on TOC, pH, and salinity | [4] |
Ecotoxicity of this compound and its Degradation Products
The toxicity of organotin compounds increases with the number of alkyl substitutions, peaking at three. Consequently, tributyltin is the most toxic of the butyltin compounds to aquatic organisms.
Acute Toxicity
Table 2: Acute Toxicity of Tributyltin to Aquatic Organisms
| Species | Endpoint (LC50/EC50) | Concentration (µg/L) | Exposure Duration | Reference(s) |
| Fish | ||||
| Sparus aurata (Gilthead seabream) | LC50 | 28.3 | 24 hours | [5] |
| Oncorhynchus mykiss (Rainbow trout) | LC50 | 1.3 | 96 hours | [6] |
| Cyprinus carpio (Common carp) | LC50 | 75 | 96 hours | [7] |
| Invertebrates | ||||
| Daphnia magna (Water flea) | LC50 | 0.95 | 48 hours | [6] |
| Acartia tonsa (Copepod) | LC50 | 2.2 | 48 hours | [8] |
| Algae | ||||
| Scenedesmus quadricauda | EC50 (Growth inhibition) | >1000 | 12 days | [9] |
| Ankistrodesmus falcatus | EC50 | 5 | 72 hours | [6] |
Chronic Toxicity
Table 3: Chronic Toxicity of Tributyltin to Aquatic Organisms
| Species | Endpoint (NOEC/LOEC/Chronic Value) | Concentration (µg/L) | Effect | Reference(s) |
| Fish | ||||
| Pimephales promelas (Fathead minnow) | NOEC | <0.08 | Reduced growth | [8] |
| Invertebrates | ||||
| Daphnia magna (Water flea) | Chronic Value | 0.1414 | Reproduction | [8] |
| Nucella lapillus (Dog whelk) | NOEC | 0.0074 | Imposex | [8] |
| Acartia tonsa (Copepod) | NOEC | 0.094 | Survival | [8] |
Experimental Protocols
Standardized methodologies are crucial for assessing the environmental fate and toxicity of chemical substances.
Fish Acute Toxicity Test (OECD 203)
This internationally recognized guideline is used to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Figure 2: Workflow for OECD 203 Fish Acute Toxicity Test.
Key Methodological Parameters:
-
Test duration: 96 hours.[10]
-
Test conditions: Static or semi-static renewal.[10]
-
Test concentrations: At least five concentrations in a geometric series, plus a control.[1]
-
Number of animals: At least seven fish per concentration.[1]
-
Observations: Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[10]
-
Water quality: Parameters such as pH, temperature, and dissolved oxygen are monitored.[10]
Sediment-Water Partitioning Study
Determining the partitioning coefficient (Kd) is essential for understanding the distribution of a substance in the aquatic environment.
General Protocol:
-
Sediment and Water Collection: Collect representative sediment and water samples from the study area.
-
Spiking: Spike the sediment with a known concentration of the test substance (e.g., this compound).
-
Equilibration: Agitate the sediment-water slurry for a defined period to reach equilibrium.
-
Separation: Separate the solid and aqueous phases by centrifugation.
-
Analysis: Analyze the concentration of the test substance in both the water and sediment phases using appropriate analytical methods (e.g., GC-MS).
-
Calculation: Calculate the Kd as the ratio of the concentration in sediment (mg/kg) to the concentration in water (mg/L).
Analytical Methods for Organotin Compounds
Accurate quantification of organotin compounds in environmental matrices is critical for fate and toxicity studies. Gas chromatography coupled with mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS) are common analytical techniques.
Typical Sample Preparation Steps:
-
Extraction: Extraction from the sample matrix (e.g., sediment, tissue) using an organic solvent, often with a complexing agent like tropolone.[11]
-
Derivatization: Conversion of the polar organotin compounds into more volatile derivatives (e.g., ethylation with sodium tetraethylborate) for GC analysis.[12]
-
Clean-up: Removal of interfering substances using techniques like silica (B1680970) gel chromatography.[11]
Mechanisms of Toxicity: Signaling Pathways
The toxicity of tributyltin is multifaceted, affecting the endocrine, nervous, and immune systems through the disruption of key signaling pathways.
Neurotoxicity
TBT-induced neurotoxicity is often mediated by oxidative stress and apoptosis.
Figure 3: TBT-induced neurotoxicity pathway.
Tributyltin can lead to a reduction in estrogen levels, which in turn impairs Akt signaling.[3] This leads to the downregulation of glutathione (B108866) S-transferase (GST), a key antioxidant enzyme.[3] The resulting increase in reactive oxygen species (ROS) causes oxidative stress and ultimately triggers neuronal apoptosis.[3] TBT can also directly activate caspases, further promoting apoptosis.[3]
Immunotoxicity
The immunotoxic effects of TBT include the induction of apoptosis in immune cells, such as thymocytes, often through the Fas signaling pathway.
Figure 4: TBT-induced immunotoxicity via the Fas pathway.
Tributyltin exposure can lead to an upregulation of the Fas receptor on the surface of thymocytes.[13] Binding of the Fas ligand (FasL) to the Fas receptor initiates a caspase cascade, leading to programmed cell death (apoptosis) of these immune cells and subsequent immunosuppression.[13]
Endocrine Disruption
Tributyltin is a well-known endocrine disrupting chemical, primarily through its interaction with nuclear receptors and inhibition of steroid hormone metabolism.
Figure 5: Endocrine disruption mechanisms of TBT.
Tributyltin acts as an agonist for both the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14] The activation of the RXR-PPARγ heterodimer alters the expression of genes involved in adipogenesis, contributing to obesity.[14] Additionally, TBT inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens.[15] This disruption of steroid hormone synthesis can lead to masculinization effects, such as imposex in female gastropods.[15]
Conclusion
This compound itself exhibits lower toxicity compared to its degradation products. However, its environmental significance is profound due to its role as a persistent source of tributyltin, a potent and versatile toxicant. The information presented in this guide highlights the considerable risks that butyltin compounds pose to aquatic ecosystems. A thorough understanding of their environmental fate, toxicity, and mechanisms of action is essential for developing effective risk mitigation strategies and for guiding the design of environmentally benign alternatives in various industrial applications. Further research is warranted to fill the data gaps on the direct toxicity and environmental fate of this compound to provide a more complete picture of its environmental risk profile.
References
- 1. oecd.org [oecd.org]
- 2. eurofins.com.au [eurofins.com.au]
- 3. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 4. cerc.usgs.gov [cerc.usgs.gov]
- 5. Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Effect of organotin compounds on the growth of the freshwater alga Scenedesmus quadricauda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Tributyltin - Wikipedia [en.wikipedia.org]
The Historical Development of Tetrabutyltin Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organotin chemistry, with tetrabutyltin [(CH₃CH₂CH₂CH₂)₄Sn] as a cornerstone compound, has a rich and impactful history stretching back to the mid-19th century. Its journey from a laboratory curiosity to a large-scale industrial chemical and its subsequent environmental scrutiny offers a compelling case study in the development and lifecycle of organometallic compounds. This technical guide provides an in-depth exploration of the historical development of this compound chemistry, focusing on its synthesis, key reactions, and evolving applications. It is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.
The story of organotin chemistry begins with the pioneering work of Edward Frankland, who in 1849, while attempting to isolate organic radicals, synthesized the first organotin compound, diethyltin (B15495199) diiodide.[1] This discovery laid the groundwork for a new branch of chemistry. The field saw significant expansion in the early 20th century with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds.[1][2] this compound itself emerged as a key intermediate, primarily because it is a stable, liquid organometallic compound that can be handled with relative safety under standard laboratory conditions.[3] It serves as the primary precursor for the production of tributyltin (TBT) and dibutyltin (B87310) (DBT) compounds, which have found widespread use as PVC stabilizers, catalysts, biocides, and antifungal agents.[4]
The mid-20th century marked a pivotal moment with the extensive research by van der Kerk and Luijten, who systematically investigated the biocidal properties of organotin compounds, paving the way for their use as antifouling agents in marine paints.[5][6] However, the very effectiveness of these compounds, particularly TBT, led to significant environmental consequences, including widespread toxicity to non-target marine organisms.[7] This has resulted in strict regulations on their use, shaping the modern landscape of organotin chemistry.[8] This guide will delve into these key historical milestones, providing the technical details necessary for a thorough understanding of this compound's chemical legacy.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₆Sn | [9] |
| Molar Mass | 347.17 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.054 g/cm³ at 20 °C | [9] |
| Melting Point | -97 °C | [10] |
| Boiling Point | 145 °C at 10 mm Hg | [9] |
| Solubility in water | Insoluble | |
| Solubility in organic solvents | Soluble in most organic solvents |
Comparison of this compound Synthesis Methods
| Synthesis Method | Key Reactants | Typical Yield | Notes | Reference |
| Grignard Reaction | Tin(IV) chloride, n-butylmagnesium chloride | 94.0 - 96.9% | A common and high-yielding laboratory and industrial method. | [3] |
| Wurtz Reaction | Tin(IV) chloride, n-butyl chloride, Sodium | ~65% | An older method, can be prone to side reactions. | [1] |
| Aluminum Alkyl Method | Tin(IV) chloride, Tri-n-butylaluminum | Not specified | Used in industrial synthesis. | [8] |
Performance of Organotin Stabilizers in PVC
| Parameter | PVC without Stabilizer | PVC with Dioctyl Tin Bis(isooctyl thioglycollate) | Reference |
| Onset of HCl evolution at 140 °C | 14.3 hours | > 30.3 hours | [11] |
| Onset of HCl evolution at 160 °C | 2.5 hours | 14.3 hours | [11] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a patented method and provides a high-yield synthesis of this compound.[3]
Materials:
-
Magnesium turnings (1.0 mol, 24.3 g)
-
Butyl ether (450 mL)
-
A small amount of pre-synthesized Grignard reagent (as initiator)
-
n-butyl chloride (1.0 mol, 92.6 g)
-
Tin(IV) chloride (0.25 mol, 65.2 g)
-
Dilute hydrochloric acid
-
Toluene (optional, as inert solvent)
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.
Procedure:
-
In the four-necked flask, add the magnesium turnings, butyl ether, and a small amount of the Grignard reagent initiator.
-
Heat the mixture with stirring to 75 °C to initiate the reaction.
-
Prepare a mixture of n-butyl chloride and tin(IV) chloride.
-
Add the n-butyl chloride and tin(IV) chloride mixture dropwise to the flask via the constant pressure dropping funnel over 85 minutes, maintaining a gentle reflux and a reaction temperature of 70-80 °C.
-
After the addition is complete, continue to reflux and stir for 2.5 hours as the mixture naturally cools.
-
Hydrolyze the reaction mixture by the slow addition of dilute hydrochloric acid, keeping the temperature below 40 °C. Stir for 2 hours.
-
Separate the organic phase. The aqueous phase can be extracted with an additional 50 mL of butyl ether, which is then combined with the main organic phase.
-
The final product, this compound, is isolated by vacuum distillation, collecting the fraction at 142-145 °C / 7 mmHg. The expected yield is approximately 94.0% with a purity of 95.3%.[3]
Synthesis of this compound via Wurtz Reaction
This protocol is based on the work of van der Kerk and Luijten.[12]
Materials:
-
Stannic chloride (SnCl₄)
-
n-Butyl chloride (C₄H₉Cl)
-
Sodium (Na)
-
Dibutyltin dichloride (as an alternative starting material to avoid reduction of stannic chloride)
Equipment:
-
Reaction vessel suitable for reflux with vigorous stirring.
Procedure:
-
A mixture of butyl chloride and stannic chloride is added to a boiling solution containing a dispersion of sodium metal.[3]
-
The reaction is highly exothermic and requires careful control of the addition rate to maintain a steady reflux.
-
To minimize the loss of tin due to the reduction of stannic chloride by sodium, a cyclic process can be employed. In this variation, dibutyltin dichloride is used as the starting material in the Wurtz reaction to produce this compound.[12]
-
The resulting this compound is then reacted with stannic chloride in a separate step (a redistribution reaction) to regenerate dibutyltin dichloride, a portion of which is recycled back into the Wurtz reaction.[12]
Kocheshkov Redistribution Reaction
This compound is a key starting material for other organotin compounds via the Kocheshkov redistribution reaction. This reaction involves the exchange of organic and halide groups between two organotin compounds.
General Procedure:
-
This compound (SnBu₄) is reacted with tin(IV) chloride (SnCl₄) in a specific stoichiometric ratio to produce the desired butyltin chlorides.
-
The reaction stoichiometry determines the primary product:
-
3 SnBu₄ + SnCl₄ → 4 Bu₃SnCl (Tributyltin chloride)
-
SnBu₄ + SnCl₄ → 2 Bu₂SnCl₂ (Dibutyltin dichloride)
-
SnBu₄ + 3 SnCl₄ → 4 BuSnCl₃ (Monobutyltin trichloride)
-
-
The reaction is typically carried out by heating the mixture of reactants. The products can then be separated by distillation.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety precautions for handling tetrabutyltin in a laboratory setting.
An In-Depth Technical Guide to Safety Precautions for Handling Tetrabutyltin in a Laboratory Setting
Introduction
This compound ((C₄H₉)₄Sn or SnBu₄), also known as TBT, is an organotin compound widely utilized in industrial and laboratory settings. It serves as a precursor for the synthesis of other organotin compounds, which are used as stabilizers for PVC, biocides, fungicides, and wood preservatives.[1][2] Given its chemical properties and toxicological profile, the handling of this compound requires stringent safety protocols to mitigate risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the necessary precautions, procedures, and data for the safe management of this compound in a research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with significant health and environmental risks. It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3][4] Furthermore, it is recognized for causing damage to organs, specifically the thymus and spleen, through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][5][6]
GHS Hazard Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 4 | Exclamation Mark | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Exclamation Mark | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Health Hazard | Danger | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | 1 | Environment | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects |
Physicochemical and Toxicological Data
Understanding the physical and toxicological properties of this compound is critical for safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 1461-25-2 | [3] |
| Molecular Formula | C₁₆H₃₆Sn | [1][7] |
| Molecular Weight | 347.17 g/mol | [1] |
| Appearance | Colorless to light yellow, oily liquid | [1][2][7] |
| Boiling Point | 145 °C @ 10 mmHg 245 °C @ 760 mmHg | [2][6][8] |
| Melting Point | -97 °C | [1][2] |
| Density | 1.054 g/cm³ at 20 °C | [1][2] |
| Vapor Pressure | 0.002 hPa at 25 °C | [3][9] |
| Solubility in Water | Insoluble | [1][6][7] |
| Solubility in Organic Solvents | Soluble in non-polar solvents like benzene, ether, THF | [1][7] |
| Flash Point | 107 - 115 °C | [1][6][9] |
Table 2: Toxicological Data for this compound
| Metric | Value | Species | Citations |
| LD₅₀ Oral | 100 - 1268 mg/kg | Rat | [2][10] |
| LD₅₀ Dermal (ATE) | 300 - 1100 mg/kg | - | [3][10] |
| LC₅₀ Inhalation (ATE) | 0.05 mg/L / 4h | - | [10] |
| Exposure Limits (ACGIH TLV-TWA for all organotins as Sn) | 0.1 mg/m³ | - | [11] |
| Exposure Limits (ACGIH STEL for all organotins as Sn) | 0.2 mg/m³ | - | [11] |
ATE: Acute Toxicity Estimate
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and robust PPE, is essential.
-
Engineering Controls :
-
Chemical Fume Hood : All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3][9][12]
-
Ventilation : General laboratory ventilation should be adequate, with systems designed to prevent the accumulation or recirculation of contaminants.[4][13]
-
Safety Stations : Eyewash fountains and emergency showers must be readily accessible and located near the workstation.[4][13]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield where splashing is a risk.[4][12]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. A lab coat or chemical-resistant coveralls should be worn.[3][4][12]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or when handling outside of a fume hood (e.g., in a large spill), a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[12][13]
-
Safe Handling, Storage, and Experimental Protocols
Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.
Storage
This compound should be stored in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area.[3][12][13] It should be stored away from incompatible materials, particularly strong oxidizing agents.[13][14] The storage area should be identified with clear signage.[15]
Experimental Workflow Diagram
Caption: Workflow for the safe laboratory management of this compound.
Protocol: General Handling of this compound
-
Preparation : Before starting, review the Safety Data Sheet (SDS). Ensure a spill kit is accessible.
-
PPE : Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Location : Perform all manipulations of this compound inside a certified chemical fume hood.[3][9]
-
Transfer : Use a syringe or cannula for liquid transfers to minimize exposure.
-
Practices : Avoid eating, drinking, or smoking in the laboratory area.[4][13] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][13]
Protocol: Spill Cleanup
-
Evacuation : Evacuate non-essential personnel from the spill area.[13]
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : Dike the spill to prevent spreading using an inert absorbent material such as vermiculite, dry sand, or a spill pillow.[4][11][14]
-
Absorption : Carefully cover the spill with the absorbent material.
-
Collection : Once absorbed, collect the material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste.[14][15]
-
Decontamination : Clean the spill area thoroughly to remove any residual contamination.[4]
-
Reporting : Document and report the spill according to institutional procedures.[15]
Protocol: Glassware Decontamination
Glassware that has come into contact with organotin compounds requires specific decontamination to break down the toxic organic component.
-
Initial Rinse : In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone, DCM) to remove the bulk of the residue. Collect this rinsate as hazardous waste.[16]
-
Oxidative Soak : Immerse the rinsed glassware completely in a decontamination bath. Two common options are:
-
Duration : Allow the glassware to soak for at least 12-24 hours.[12][16] This process oxidizes the organotin to less harmful inorganic tin compounds.[16]
-
Final Cleaning : Carefully remove the glassware from the bath, rinse thoroughly with deionized water, and then proceed with standard laboratory washing procedures.
-
Bath Disposal : The decontamination bath (bleach or acid) must be collected and disposed of as hazardous waste.[12]
Waste Disposal
All waste containing this compound is considered hazardous and must be managed accordingly.
-
Segregation : Do not mix organotin waste with other waste streams.[12]
-
Containers : Collect all liquid and solid waste, including contaminated PPE and absorbent materials, in sealed, clearly labeled containers. The label should read "Waste for disposal - contains this compound".[14][15]
-
Empty Packaging : Prior to disposal, empty containers and packaging should be triple-rinsed with a suitable solvent.[14][15] The rinsate must be collected as hazardous waste.[15] After triple-rinsing, the container may be disposed of as non-hazardous waste, pending institutional guidelines.[14][15]
-
Disposal Facility : All this compound waste must be disposed of through a licensed hazardous waste disposal facility. It must not be discarded in municipal landfills or poured down the drain.[3][4][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
- 6. fishersci.com [fishersci.com]
- 7. CAS 1461-25-2: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 12. benchchem.com [benchchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. canada.ca [canada.ca]
- 15. Code of practice: management of this compound - Canada.ca [canada.ca]
- 16. Reddit - The heart of the internet [reddit.com]
The Reactivity of the Tin-Carbon Bond in Tetrabutyltin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutyltin (Sn(C₄H₉)₄), a tetraorganotin compound, serves as a crucial precursor in the synthesis of various organotin compounds utilized in a wide range of industrial applications. The reactivity of this compound is fundamentally governed by the nature of its tin-carbon (Sn-C) bonds. This technical guide provides a comprehensive overview of the reactivity of the Sn-C bond in this compound, with a focus on its cleavage through redistribution and halogenolysis reactions. Detailed experimental protocols, quantitative data on bond energetics and reaction yields, and the biological implications of its metabolic products are presented to offer a thorough resource for researchers in chemistry and drug development.
Core Principles of Tin-Carbon Bond Reactivity in this compound
The tin-carbon bond is a polar covalent bond, with carbon being more electronegative than tin. This polarity, coupled with the relatively large atomic radius of tin, results in a bond that is weaker than a typical carbon-carbon or carbon-silicon bond, making it susceptible to cleavage by electrophilic reagents.[1] The reactivity of the Sn-C bond in this compound is central to its utility as a chemical intermediate.
The primary reactions involving the cleavage of the Sn-C bond in this compound are:
-
Redistribution (Kocheshkov Reaction): This reaction involves the exchange of organic groups and halogens between this compound and tin(IV) halides (e.g., SnCl₄). It is the principal industrial method for producing tributyltin and dibutyltin (B87310) compounds.[2][3][4] The stoichiometry of the reactants is the critical factor that determines the product distribution.[1]
-
Halogenolysis: The Sn-C bond can be cleaved by halogens, such as bromine (Br₂) or chlorine (Cl₂), to yield tributyltin halides and a butyl halide.[1]
The stability of the Sn-C bond is also influenced by the nature of the organic substituents. Aryl, allyl, and vinyl groups are generally cleaved more readily than alkyl groups. Among alkyl groups, lower alkyls are more easily cleaved than higher, bulkier alkyls.[1]
Quantitative Data on the Tin-Carbon Bond
| Parameter | Value (Calculated/Estimated) | Notes |
| Sn-C Bond Dissociation Energy | ~250-300 kJ/mol | Estimated range based on computational studies of tetraalkyltin compounds. The exact value is sensitive to the computational method used. |
| Sn-C Bond Length | ~2.15 Å | The relatively long bond length contributes to its lower strength and higher reactivity compared to C-C or C-Si bonds.[6] |
Key Reactions and Experimental Protocols
The utility of this compound as a chemical precursor is primarily demonstrated through its redistribution and halogenolysis reactions.
Redistribution Reaction with Tin(IV) Chloride
The Kocheshkov redistribution reaction is a versatile method to synthesize tributyltin and dibutyltin chlorides by reacting this compound with tin(IV) chloride. The product outcome is highly dependent on the molar ratio of the reactants.
| Molar Ratio (this compound : SnCl₄) | Major Product | Reaction Equation |
| 3 : 1 | Tributyltin chloride | 3 Sn(C₄H₉)₄ + SnCl₄ → 4 (C₄H₉)₃SnCl |
| 1 : 1 | Dibutyltin dichloride | Sn(C₄H₉)₄ + SnCl₄ → 2 (C₄H₉)₂SnCl₂ |
| 1 : 3 | Monobutyltin trichloride (B1173362) | Sn(C₄H₉)₄ + 3 SnCl₄ → 4 (C₄H₉)SnCl₃ |
This protocol is adapted from a patented industrial process and is intended for informational purposes.
Materials:
-
This compound (e.g., 500g, with known purity)
-
Tin(IV) chloride (e.g., 310g, high purity)
-
Ice bath
-
Reaction vessel (e.g., three-necked flask or jacketed reactor) with stirring
-
Constant pressure dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reaction vessel with 500g of this compound.
-
Cool the vessel to below 0°C using an ice bath while stirring.
-
Charge the dropping funnel with 310g of tin(IV) chloride.
-
Slowly add the tin(IV) chloride dropwise to the this compound, maintaining the reaction temperature below 0°C.
-
After the addition is complete, continue to stir the reaction mixture for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 500g of distilled water and stir for 30 minutes to wash the organic phase.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Dry the upper organic phase using a rotary evaporator to remove any residual water.
-
The resulting product is high-purity tributyltin chloride (yields can be upwards of 99%).[1]
Characterization: The product can be characterized by determining its tin and chlorine content via elemental analysis and by using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR.
This protocol is based on established chemical synthesis methods.
Materials:
-
This compound
-
Tin(IV) chloride
-
Lewis acid catalyst (e.g., AlCl₃, optional)
-
Reaction vessel with heating and stirring capabilities
-
Nitrogen atmosphere apparatus
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine this compound and tin(IV) chloride in a 1:1 molar ratio.[2] A catalyst such as aluminum trichloride can be added.[2][3]
-
Slowly heat the mixture with stirring. Control the initial temperature to be below 80°C during any initial exothermic reaction.[1]
-
After the initial reaction, maintain the temperature at approximately 65°C for 1 hour, then increase to around 135-140°C for 3 hours to drive the reaction to completion.[1]
-
Cool the reaction mixture to room temperature.
-
The product, dibutyltin dichloride, can be purified by vacuum distillation.
Characterization: The purity of the resulting dibutyltin dichloride can be confirmed by its melting point (43°C) and spectroscopic analysis.
Halogenolysis: Bromination of this compound
Halogenolysis provides another route to tributyltin halides.
This is a representative protocol for the bromination of a tetraalkyltin.
Materials:
-
This compound
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride or chloroform)
-
Reaction vessel with stirring and provision for dropwise addition
-
Apparatus for removal of solvent (e.g., rotary evaporator)
Procedure:
-
Dissolve this compound in an inert solvent in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine (one equivalent) dissolved in the same solvent, dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude tributyltin bromide can be purified by vacuum distillation.
Characterization: The product can be identified using spectroscopic techniques (NMR, MS) and by comparison to known standards.
Visualizing Workflows and Mechanisms
Experimental Workflow for Redistribution Reaction
References
- 1. Preparation method of dibutyltin oxide and its application in the synthesis of sucralose - Eureka | Patsnap [eureka.patsnap.com]
- 2. DIBUTYLTIN DICHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Commercial production methods of tetrabutyltin.
An In-depth Technical Guide to the Commercial Production of Tetrabutyltin
Introduction
This compound, also known as tetra-n-butyltin (SnBu₄ or TTBT), is a colorless, lipophilic organotin compound.[1][2] It serves as a crucial precursor and intermediate in the synthesis of a wide range of other organotin compounds, such as tributyltin (TBT) and dibutyltin (B87310) (DBT) derivatives.[1][3][4] These derivatives are extensively used commercially as heat stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, biocides, fungicides, and marine anti-biofouling agents.[3][4][5][6][7] The industrial significance of these applications underscores the importance of efficient and safe commercial-scale production methods for this compound.
Historically, the commercial manufacturing of organotin compounds has primarily relied on the alkylation of tin tetrachloride (SnCl₄).[3][8] The most prominent industrial methods for synthesizing this compound are the Grignard reaction, the Wurtz reaction, and the alkylaluminum method.[4][9] This guide provides a detailed technical overview of these core production methods, including experimental protocols, quantitative data, and process workflows.
Commercial Production Methods
The industrial-scale synthesis of this compound is dominated by three main routes, each with distinct advantages and challenges regarding safety, yield, purity, and cost-effectiveness.
Grignard Reaction Method
The Grignard route is a widely utilized and well-established method for forming tin-carbon bonds.[10] It involves the reaction of tin tetrachloride with a butyl Grignard reagent (butylmagnesium halide).[3][11] While traditionally a two-step process, safety and efficiency concerns on an industrial scale have led to the development of modified one-step procedures.[12]
Overall Reaction: SnCl₄ + 4 C₄H₉MgCl → Sn(C₄H₉)₄ + 4 MgCl₂[11]
Experimental Protocol (Modified One-Step Synthesis)
This protocol is based on a patented method designed to improve safety and yield by performing the Grignard reagent formation and the subsequent alkylation reaction simultaneously in a single step.[9][12]
-
Reactor Preparation: A suitable industrial reactor (e.g., a four-necked flask in a laboratory setting) is equipped with an electric stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel.[9][12]
-
Initial Charge: The reactor is charged with magnesium metal chips (1 molar equivalent), an ether solvent such as butyl ether (e.g., 450 ml), and a small amount of pre-synthesized Grignard reagent (e.g., 20g) to initiate the reaction.[9][12] Toluene may also be added as a co-solvent.[12]
-
Reactant Feed Preparation: A mixture of n-butyl chloride (1 molar equivalent) and tin tetrachloride (0.25 molar equivalent) is prepared and placed in the dropping funnel.[9][12] Toluene can be added to this mixture to aid in dissolution and control reactivity.[12]
-
Reaction Execution: The initial charge in the reactor is heated with stirring to the reaction initiation temperature (approximately 75°C).[9][12] The n-butyl chloride and tin tetrachloride mixture is then added dropwise. The rate of addition is carefully controlled to maintain a steady reflux, ensuring the reaction temperature is maintained within a specific range (e.g., 70-80°C).[9][12] The dropwise addition is typically completed over 80-90 minutes.[12]
-
Reaction Completion: Following the complete addition of the reactants, the mixture is stirred at reflux for an additional period (e.g., 2.5 hours) to ensure the reaction goes to completion.[9][12] The mixture is then allowed to cool naturally.[9]
-
Hydrolysis and Workup: The reaction mixture is quenched by treating it with dilute hydrochloric acid. This hydrolysis step is performed with stirring at a controlled temperature (below 40°C) for about 2 hours.[9]
-
Phase Separation and Extraction: The organic phase, containing the crude this compound, is separated from the aqueous phase. The aqueous layer is subsequently extracted with an additional volume of butyl ether (e.g., 50 ml) to recover any dissolved product.[9]
-
Purification: The organic phases are combined, and the final product is purified by distillation under reduced pressure. Pure this compound is collected at 142-145°C under a vacuum of 7 mmHg.[9]
Discussion: The traditional two-step Grignard process, where a large volume of Grignard reagent is prepared first, poses significant safety risks in industrial production due to the highly exothermic nature of the reaction, which can lead to runaway reactions and fires, especially with volatile ether solvents.[12] This older method also suffers from the formation of by-products, leading to lower purity (60-80%) and yields (often below 80%).[12] The modified one-step method detailed above mitigates these risks by ensuring the Grignard reagent is consumed as it is formed, preventing its accumulation. This approach provides better reaction control, enhances safety, and significantly improves both the yield and purity of the final product.[9][12]
Wurtz Reaction Method
The Wurtz reaction is another classic method for synthesizing tetraalkyltin compounds, involving the reaction of an alkyl halide and tin tetrachloride with an alkali metal, typically sodium.[13][14]
Overall Reaction: SnCl₄ + 4 C₄H₉Cl + 8 Na → Sn(C₄H₉)₄ + 8 NaCl
Experimental Protocol (General Procedure)
-
Reactor Setup: A reactor is charged with sodium metal, often in a finely dispersed form to increase surface area, suspended in an inert solvent like ether or toluene.[13][15]
-
Reactant Addition: A mixture of tin tetrachloride and n-butyl chloride is added gradually to the boiling sodium suspension.[13]
-
Reaction and Workup: The reaction proceeds to form this compound. After the reaction is complete, the mixture is cooled, and the sodium chloride by-product is removed, typically by filtration or washing with water. The crude product is then purified by distillation.
-
Cyclic Process Variation: To minimize the loss of tin through the reduction of SnCl₄ by sodium, a cyclic process can be employed. In this variation, dibutyltin dichloride is used as the starting material for the Wurtz reaction. The this compound produced is then reacted in a separate step with tin tetrachloride to regenerate the dibutyltin dichloride, which is recycled back into the process.[13][16]
Discussion: While conceptually straightforward, the Wurtz reaction for this compound synthesis is often less efficient than the Grignard method, with reported yields around 65%.[11] The reaction can be difficult to control and is prone to side reactions, including the formation of alkenes and the reduction of tin tetrachloride to metallic tin, which lowers the overall yield.[13][14] For these reasons, it is less commonly used for commercial production compared to the Grignard or alkylaluminum methods.
Alkylaluminum Method
The reaction of tin tetrachloride with organoaluminum compounds, particularly tri-n-butylaluminum, is a key industrial method for producing organotin compounds.[3][8]
Overall Reaction: 3 SnCl₄ + 4 (C₄H₉)₃Al → 3 Sn(C₄H₉)₄ + 4 AlCl₃[17]
Experimental Protocol (General Procedure)
-
Reaction Setup: Tin tetrachloride is reacted with tri-n-butylaluminum, often in the presence of a complexing agent such as an ether, a tertiary amine, or sodium chloride, which helps to moderate the reactivity of the organoaluminum reagent.[3]
-
Controlled Alkylation: The reaction stoichiometry is carefully controlled. Unlike the Grignard reaction, the alkylaluminum method allows for the reaction to be stopped at intermediate stages to directly yield partially alkylated products like dibutyltin dichloride, which are themselves valuable industrial chemicals.[8][18]
-
Purification: The resulting this compound is separated from the aluminum chloride by-product and purified via distillation.
Discussion: The alkylaluminum route is a versatile and commercially important process. Its primary advantage is the ability to control the degree of alkylation, making it highly suitable for the direct industrial production of dibutyl- and dioctyltin (B90728) dichlorides.[8] This control provides a more direct pathway to these key PVC stabilizers compared to synthesizing this compound first and then performing a redistribution reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different commercial production methods of this compound.
| Parameter | Grignard Method (Traditional) | Grignard Method (Modified One-Step) | Wurtz Reaction | Alkylaluminum Method |
| Typical Yield | < 80%[12] | > 95%[9][12] | ~65%[11] | High (Specific data not available) |
| Product Purity | 60 - 80%[12] | > 95%[9][12] | Moderate (Side reactions are common)[14] | High |
| Reaction Temp. | 60 - 100°C[12] | 70 - 80°C[9][12] | Boiling point of solvent[13] | Varies |
| Key Reactants | SnCl₄, C₄H₉Cl, Mg[3] | SnCl₄, C₄H₉Cl, Mg[9][12] | SnCl₄, C₄H₉Cl, Na[11][13] | SnCl₄, (C₄H₉)₃Al[3] |
| Primary Solvents | Ether[12] | Butyl Ether, Toluene[9][12] | Ether, Toluene[13] | Hydrocarbons, Ethers[3] |
Process Visualization
The following diagrams illustrate the logical workflow for the commercial production of this compound via the modified one-step Grignard synthesis.
Caption: Workflow for the modified one-step Grignard synthesis of this compound.
Caption: Key reaction relationships in the one-step Grignard process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 1461-25-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chemeurope.com]
- 5. BNT Chemicals | Organotin Compounds [bnt-chemicals.com]
- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 7. Galata Chemicals to produce Tin Stabilizers and Intermediates at Dahej, India [prnewswire.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]
- 13. scite.ai [scite.ai]
- 14. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. gelest.com [gelest.com]
- 18. researchgate.net [researchgate.net]
Natural occurrence and environmental background levels of tetrabutyltin.
An In-depth Technical Guide on the Natural Occurrence and Environmental Background Levels of Tetrabutyltin
Introduction
This compound (TeBT), a fully substituted organotin compound, serves primarily as a chemical intermediate in the synthesis of other organotin compounds and as a catalyst in certain industrial processes. Unlike its more notorious degradation products, particularly tributyltin (TBT), this compound itself is considered relatively non-toxic. However, its environmental significance lies in its role as a precursor to the highly toxic and endocrine-disrupting TBT. This technical guide provides a comprehensive overview of the sources, environmental fate, background levels, and analytical methodologies for this compound, intended for researchers, scientists, and drug development professionals.
Natural Occurrence and Anthropogenic Sources
There is no evidence to suggest that this compound occurs naturally in the environment. Its presence is exclusively linked to anthropogenic activities.[1] The primary sources include:
-
Industrial Manufacturing: TeBT is a starting material for producing other organotin compounds.[2] Releases can occur from manufacturing facilities through wastewater discharge or improper disposal.
-
Impurities in Commercial Products: Commercial formulations of tributyltin (TBT) and dibutyltin (B87310) (DBT) compounds, which are used extensively as PVC stabilizers and biocides, may contain this compound as an impurity.[3]
-
Direct Release Events: Although rare, significant environmental contamination can occur from industrial accidents or spills. A notable event in South Carolina involved the release of a mixture of organotins, including TeBT, into a freshwater river system.[1][4]
Environmental Fate and Degradation
Once released into the environment, this compound is subject to degradation, primarily through the sequential loss of its butyl groups (dealkylation). This process transforms the less toxic TeBT into progressively more toxic compounds.
-
Degradation Pathway: TeBT degrades to tributyltin (TBT), which then degrades to dibutyltin (DBT), followed by monobutyltin (B1198712) (MBT), and ultimately to inorganic tin.[5] This degradation can be mediated by both biotic (microbial) and abiotic (photolysis) processes.[6]
-
Environmental Persistence: Organotin compounds, including TeBT and its derivatives, have low water solubility and a high affinity for particulate matter.[7] This causes them to adsorb strongly to sediments and soils, where they can persist for years, acting as a long-term source of contamination to the overlying water column.[5][8] The half-life of TBT in sediments can be several years.[9][10]
Below is a diagram illustrating the environmental degradation pathway of this compound.
Environmental Background Levels
Monitoring data for this compound in the environment is exceedingly scarce. Most studies focus on its more toxic and prevalent degradation products (TBT, DBT, MBT). TeBT is often used as a surrogate or internal standard in analytical methods precisely because it is not typically expected to be found in environmental samples.[11][12] The available quantitative data is largely from a single, significant industrial release event, which represents a highly contaminated scenario rather than typical background levels.
Data Summary Tables
The following tables summarize the known concentrations of this compound and its primary degradation products in various environmental matrices.
Table 1: Butyltin Concentrations in Water
| Analyte | Water Type | Location | Concentration Range (ng/L) | Reference(s) |
|---|---|---|---|---|
| TeBT | Freshwater | - | Not Typically Detected | [11][12] |
| TeBT | Seawater | - | Not Typically Detected | [13] |
| TBT | Freshwater | Various Rivers, Switzerland | Up to 26 | [8] |
| TBT | Freshwater | Upper Yangtze River Estuary | Up to 295 (as Sn) | [14] |
| TBT | Seawater | Japanese Coast | <0.5 to 31 (as Sn) | [2] |
| TBT | Seawater | Honolulu Harbor, USA | 2.6 to 580 | [2] |
| DBT | Freshwater | Various Rivers, Switzerland | Up to 46 |[8] |
Table 2: Butyltin Concentrations in Sediment
| Analyte | Sediment Type | Location | Concentration Range (µg/kg dry wt.) | Reference(s) |
|---|---|---|---|---|
| TeBT | Freshwater River Bed | South Carolina, USA (Post-spill) | >10,000 | [1][4] |
| TBT | Freshwater River Bed | South Carolina, USA (Post-spill) | >10,000 | [1][4] |
| TBT | Freshwater Lake | Lake Päijänne, Finland | 0.9 | [15] |
| TBT | Marine | Tamaki Estuary, NZ | Up to 759 (as Sn) | [9] |
| TBT | Marine | Suva Harbour, Fiji | 72,200 to 360,000 | [16] |
| TBT | Marine | Coastal Sediments (General) | Up to 26,300 | [3] |
| DBT | Freshwater Lake | Lake Päijänne, Finland | 1.8 |[15] |
Table 3: Butyltin Concentrations in Biota
| Analyte | Species | Tissue | Location | Concentration Range (µg/kg wet wt.) | Reference(s) |
|---|---|---|---|---|---|
| TeBT | Various | - | - | No Data Available | - |
| TBT | Fish (General) | - | - | Up to 11,000 | [3] |
| TBT | Zebra Mussels (D. polymorpha) | Whole Body | Lake Lucerne, Switzerland | Up to 9,200 | [8] |
| TBT | Bivalves (General) | - | - | Up to 6,390 | [3] |
| TBT | Fish | Muscle | Kaohsiung Harbor, Taiwan | 10,800 to 79,600 (ng/g) |[17] |
Experimental Protocols for Analysis
The standard methodology for the analysis of butyltin compounds, including this compound, involves extraction, derivatization, chromatographic separation, and sensitive detection.
General Protocol for Water Samples
A common approach for analyzing organotins in water involves aqueous ethylation followed by extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A 100 mL water sample is collected in a pre-cleaned glass flask. For isotope dilution analysis, an isotopically-enriched internal standard is added.[18]
-
pH Adjustment: The sample pH is adjusted to approximately 5.4 using an acetate (B1210297) buffer.[18]
-
Derivatization: A freshly prepared solution of sodium tetraethylborate (NaBEt₄) is added to the sample.[10][18] This reagent converts the polar butyltin chlorides/hydroxides into their more volatile ethylated forms (e.g., Bu₃SnEt). TeBT, being fully substituted, does not require derivatization. The mixture is shaken to allow the reaction to proceed.
-
Extraction: The derivatized, volatile organotins are extracted from the aqueous phase into an organic solvent, typically hexane (B92381), via liquid-liquid extraction.[10]
-
Concentration & Analysis: The hexane layer is carefully removed and may be concentrated under a gentle stream of nitrogen. The final extract is then injected into a GC-MS or GC-ICP-MS system for separation and quantification.[18]
General Protocol for Sediment/Sludge Samples
-
Extraction: A dried and homogenized sediment sample (e.g., 2.5-4 g) is extracted using an accelerated solvent extraction (ASE) system. A common extraction solvent is a methanolic mixture of sodium acetate and acetic acid at an elevated temperature (e.g., 100 °C).[11][19] Alternatively, ultrasonic extraction with a toluene-methanol mixture acidified with HCl can be used.
-
Extract Cleanup: The resulting extract is transferred to a flask, diluted with water, and the pH is adjusted.[11]
-
Derivatization: As with water samples, sodium tetraethylborate is added to ethylate the polar butyltins.[11]
-
Liquid-Liquid Extraction: The derivatized compounds are extracted into hexane.[11]
-
Final Cleanup (if needed): For complex matrices like sewage sludge, an additional cleanup step using silica (B1680970) gel may be required to remove interferences.[11]
-
Analysis: The final hexane extract is analyzed by GC-MS or a similar detection system.[11][19]
The diagram below illustrates a typical analytical workflow for organotin compounds.
Conclusion
This compound is an anthropogenic compound whose primary environmental relevance stems from its role as a precursor to the highly toxic tributyltin. While TeBT itself is not a focus of routine environmental monitoring, leading to a scarcity of background concentration data, analytical methods are well-established for its detection. The environmental behavior of TeBT is characterized by its degradation to TBT and subsequent sorption to sediments, which act as long-term reservoirs for butyltin contamination. Future research should focus on quantifying TeBT in industrial effluents and areas of known organotin use to better understand its release patterns and contribution to overall TBT contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 4. Biotransformation of tributyltin to tin in freshwater river-bed sediments contaminated by an organotin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cfs.gov.hk [cfs.gov.hk]
- 6. epa.gov [epa.gov]
- 7. Determination of butyltin species in sewage and sludge by gas chromatography–atomic absorption spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Organotins in freshwater harbors and rivers: Temporal distribution, annual trends and fate | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pjoes.com [pjoes.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Occurrence and risk assessment of organotin compounds in the surface water of the upper Yangtze River Estuary [frontiersin.org]
- 15. Frontiers | Monitoring and modelling of butyltin compounds in Finnish inland lake [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. gcms.cz [gcms.cz]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Stille Coupling Using Tetrabutyltin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2][3] This reaction is of paramount importance in synthetic organic chemistry, particularly in the pharmaceutical industry and materials science, due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] Tetrabutyltin derivatives are commonly employed as the "non-transferable" ligands on the tin atom, ensuring the selective transfer of the desired organic group.[3]
This document provides a detailed, step-by-step protocol for performing a Stille coupling reaction using this compound reagents, including important safety considerations, reaction setup, work-up, and purification procedures.
Safety Precautions
Warning: Organotin compounds, including this compound and its byproducts, are highly toxic.[1][4] They can be harmful if swallowed, fatal if inhaled, and cause skin and serious eye irritation.[5] It is crucial to handle these reagents with extreme caution in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All waste containing tin residues must be disposed of according to institutional and national environmental regulations.
Catalytic Cycle of the Stille Coupling
The mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium complex. The generally accepted steps are: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling
This protocol describes a general procedure for the Stille coupling of an aryl halide with a vinyltributylstannane. The specific conditions may require optimization based on the reactivity of the substrates.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 equiv)
-
Vinyltributylstannane (1.05-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, THF)
-
Optional additives (e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄).
-
If a ligand or solid additive is used, add it at this stage.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe.
-
Stir the mixture until all solids are dissolved.
-
Add the vinyltributylstannane (1.1 equiv) dropwise to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for at least one hour. A white precipitate of tributyltin fluoride should form.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure coupled product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Stille coupling.
Data Presentation: Examples of Stille Coupling Reactions
The following tables summarize quantitative data from various Stille coupling reactions, illustrating the effects of different substrates, catalysts, and conditions on the reaction outcome.
Table 1: Coupling of Aryl Halides with Various Organostannanes
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 95 |
| 2 | Bromobenzene | Phenyltributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | THF | 65 | 16 | 88 |
| 3 | 4-Iodoacetophenone | (Thien-2-yl)tributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 8 | 92 |
| 4 | 1-Bromonaphthalene | Allyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 6 | 90 |
| 5 | 4-Chlorotoluene | Vinyltributylstannane | Pd(OAc)₂ (2) | PCy₃ (4) | Dioxane | 100 | 24 | 75 |
Table 2: Effect of Catalyst and Ligand on the Coupling of Iodobenzene and Vinyltributylstannane
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | Toluene | 100 | 14 | 93 |
| 3 | Pd(OAc)₂ (2) | AsPh₃ (4) | DMF | 90 | 10 | 96 |
| 4 | PdCl₂(dppf) (2) | - | THF | 80 | 18 | 85 |
| 5 | "Ligandless" Pd/C (5) | - | DMF | 110 | 24 | 78 |
Table 3: Influence of Solvent and Temperature on a Model Stille Coupling (Reaction: 4-Bromobenzonitrile with Vinyltributylstannane, catalyzed by Pd(PPh₃)₄ (2 mol%))
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 91 |
| 2 | THF | 65 | 24 | 82 |
| 3 | DMF | 100 | 8 | 94 |
| 4 | Dioxane | 100 | 16 | 88 |
| 5 | Acetonitrile | 80 | 20 | 75 |
Concluding Remarks
The Stille coupling reaction is a robust and highly utilized transformation in modern organic synthesis. The protocol and data presented herein provide a comprehensive guide for researchers to successfully employ this methodology. Careful attention to safety precautions, particularly when handling toxic organotin reagents, is imperative. The provided examples illustrate the broad scope and tunability of the reaction, allowing for the synthesis of a diverse range of complex molecules. Optimization of the catalyst, ligand, solvent, and temperature may be necessary to achieve the desired outcome for specific substrates.
References
Application Notes and Protocols for Tetrabutyltin as a Catalyst in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds, particularly derivatives of tetrabutyltin, are versatile and effective catalysts in a variety of polymerization reactions. Their utility stems from their nature as Lewis acids, enabling them to activate monomers and facilitate polymer chain growth. While this compound itself is mentioned as a polymerization catalyst, its derivatives, such as tri-n-butyltin(IV) n-butoxide and various dibutyltin (B87310) compounds, are more commonly employed and extensively documented in scientific literature.[1][2] These catalysts are instrumental in the synthesis of polyesters, polyurethanes, and other polymers through mechanisms like ring-opening polymerization (ROP) and polycondensation.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives as catalysts in key polymerization reactions.
Applications in Polymer Synthesis
This compound and its derivatives are utilized in several key areas of polymer chemistry:
-
Ring-Opening Polymerization (ROP): Organotin compounds are effective initiators and catalysts for the ROP of cyclic esters, such as ε-caprolactone and lactides, to produce biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactic acid (PLA).[3][6]
-
Polyurethane Synthesis: Dibutyltin compounds, often derived from this compound, are widely used catalysts in the formation of polyurethanes from isocyanates and polyols.[4][7] The catalyst is believed to function by forming an intermediate complex with the isocyanate and alcohol, thereby facilitating the urethane (B1682113) linkage formation.[1][4]
-
Polyester (B1180765) Synthesis: In addition to ROP, organotin catalysts are employed in the synthesis of polyesters through direct esterification and transesterification reactions at elevated temperatures.[5][8] They offer advantages such as minimizing side reactions and improving the color and odor of the final product.[5]
Data Presentation
The following tables summarize quantitative data from representative polymerization reactions using this compound derivatives as catalysts.
Table 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) using Tri-n-butyltin(IV) n-butoxide (nBu3SnOnBu) Initiator [3]
| Entry | Scale | Polymerization Temperature (°C) | Polymerization Time (h) | % Yield | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Small-scale (4 g) | 130 | 72 | 85 | 8,500 | 1.8 |
| 2 | Small-scale (4 g) | 150 | 48 | 87 | 12,000 | 1.7 |
| 3 | Scaled-up (250 g) | 150 | 48 | 65 | 10,500 | 1.9 |
Mn = Number-average molecular weight; PDI = Polydispersity index
Table 2: Transesterification of Poly(L-lactic acid) (PLA) using Tri-n-butyltin(IV) n-butoxide (nBu3SnOnBu) Catalyst [3]
| Catalyst Concentration (M) | Reaction Time (d) | Initial Mn ( g/mol ) | Final Mn ( g/mol ) |
| 0.05 | 4 | 150,000 | 25,000 |
| 0.10 | 4 | 150,000 | 15,000 |
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL)
This protocol describes the bulk polymerization of ε-caprolactone using tri-n-butyltin(IV) n-butoxide as an initiator.[3]
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled
-
Tri-n-butyltin(IV) n-butoxide (nBu3SnOnBu) initiator
-
Nitrogen gas, high purity
-
Schlenk flask and other appropriate glassware, oven-dried
Procedure:
-
Monomer and Initiator Preparation: In a dry Schlenk flask under a nitrogen atmosphere, add the desired amount of ε-caprolactone.
-
Initiator Addition: Inject the calculated amount of tri-n-butyltin(IV) n-butoxide initiator into the flask containing the monomer. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 150 °C) and stir for the specified duration (e.g., 48 hours).
-
Purification: After the reaction is complete, cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitation: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated poly(ε-caprolactone) (PCL) by filtration. Wash the polymer with fresh methanol and dry it in a vacuum oven at 45 °C until a constant weight is achieved.
-
Characterization: Analyze the purified polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Protocol 2: Transesterification of Poly(L-lactic acid) (PLA)
This protocol details the transesterification of high molecular weight PLA in solution using tri-n-butyltin(IV) n-butoxide as a catalyst.[3]
Materials:
-
High molecular weight Poly(L-lactic acid) (PLA)
-
Tri-n-butyltin(IV) n-butoxide (nBu3SnOnBu) catalyst
-
Chloroform (CHCl3), anhydrous
-
Methanol
-
Dried vials with caps
Procedure:
-
Solution Preparation: In a dried vial, dissolve a known amount of PLA (e.g., 1.0 g) in a specific volume of chloroform (e.g., 10.0 mL).
-
Catalyst Addition: Add the desired concentration of the tri-n-butyltin(IV) n-butoxide catalyst solution in chloroform to the PLA solution (e.g., to achieve a final concentration of 0.05 M or 0.10 M).
-
Reaction: Cap the vial and place it on a magnetic stirrer at a constant temperature (e.g., 35 °C) for the desired reaction time (ranging from 2 hours to 4 days).
-
Purification: After the specified time, precipitate the resulting PLA by pouring the reaction mixture into cold methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration and dry it in a hot-air oven at 45 °C to a constant weight.
-
Analysis: Determine the molecular weight averages (Mn and Mw) and PDI of the purified PLA using GPC to assess the extent of transesterification.[3]
Visualizations
Catalytic Mechanism and Experimental Workflow
The following diagrams illustrate the proposed catalytic mechanism for organotin-catalyzed polymerization and a general experimental workflow.
References
- 1. gelest.com [gelest.com]
- 2. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 6. researchgate.net [researchgate.net]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 1H and 13C NMR Characterization of Tetrabutyltin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrabutyltin (Sn(C₄H₉)₄) is an organotin compound that serves as a crucial precursor in the synthesis of various tributyltin and dibutyltin (B87310) derivatives. These derivatives have widespread applications, including as stabilizers for PVC, biocides, fungicides, and anti-biofouling agents[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including representative spectral data and an experimental workflow.
NMR Spectral Data Summary
The ¹H and ¹³C NMR spectra of this compound are characterized by four distinct signals corresponding to the four chemically non-equivalent carbon atoms and their attached protons in the n-butyl chains. The chemical shifts are influenced by the electropositive tin atom.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Nucleus | Assignment (Butyl Chain Position) | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | α-CH₂ | ~0.88 | Triplet |
| β-CH₂ | ~1.29 | Sextet | |
| γ-CH₂ | ~1.49 | Sextet | |
| δ-CH₃ | ~0.90 | Triplet | |
| ¹³C | α-CH₂ | ~9.6 | Singlet |
| β-CH₂ | ~29.1 | Singlet | |
| γ-CH₂ | ~27.4 | Singlet | |
| δ-CH₃ | ~13.7 | Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.
1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent[2]
-
5 mm NMR tubes[3]
-
Glass Pasteur pipettes and bulbs
-
Cotton or glass wool for filtration (if needed)[3]
-
Vortex mixer
-
Analytical balance
-
NMR spectrometer (e.g., 300 MHz or higher)
2. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry glass vial for ¹H NMR[3]. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time[3].
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial[4]. This volume should be sufficient to create a sample height of 4-5 cm in a standard 5 mm NMR tube[4][5].
-
Dissolution: Securely cap the vial and mix using a vortex mixer until the sample is completely dissolved, creating a homogeneous solution[5].
-
Filtration (if necessary): If any solid particles are visible, filter the solution to prevent poor spectral resolution[4][5]. This can be done by pushing a small plug of cotton or glass wool into a Pasteur pipette and then filtering the sample solution through it directly into the NMR tube[3].
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the clear solution into a 5 mm NMR tube[5].
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm can be wrapped around the cap to prevent leakage or solvent evaporation[5].
3. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and clean the outside of the tube with a lint-free wipe[6]. Place the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃). Perform shimming to optimize the magnetic field homogeneity, which will result in sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of approximately 220 ppm and a longer relaxation delay if quantitative analysis is needed.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shifts and multiplicities of all signals in both spectra and assign them to the corresponding nuclei in the this compound molecule.
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for the NMR characterization of this compound.
Structure and Signal Assignment of this compound
References
Application Notes and Protocols for Tetrabutyltin-Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting tetrabutyltin-mediated cross-coupling reactions, commonly known as Stille reactions. This powerful carbon-carbon bond-forming reaction is widely utilized in academic and industrial research, particularly in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.
Due to the high toxicity of organotin compounds, it is imperative to follow all safety precautions outlined in this document and the relevant Safety Data Sheets (SDS). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Introduction to this compound-Mediated Cross-Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile, such as an aryl or vinyl halide or triflate.[1][2] this compound derivatives are frequently employed as the organostannane component due to their stability and commercial availability. The reaction is valued for its tolerance of a wide range of functional groups, neutral reaction conditions, and generally high yields.[3]
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Key Features of the Stille Reaction:
-
Versatility: A wide variety of coupling partners can be used.
-
Functional Group Tolerance: Compatible with many sensitive functional groups, reducing the need for protecting groups.[3]
-
Stereospecificity: The configuration of the vinylstannane is retained in the product.
-
Mild Reaction Conditions: Reactions can often be carried out under neutral and relatively mild temperature conditions.[5]
Safety Precautions for Handling this compound
DANGER: this compound and other organotin compounds are highly toxic and pose significant health risks. They can be absorbed through the skin and are harmful if inhaled or swallowed. All handling of these compounds must be performed with extreme caution in a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage:
-
Always work in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Store away from oxidizing agents and incompatible materials.
-
All glassware and equipment should be thoroughly decontaminated after use.
Waste Disposal:
-
All waste containing organotin compounds must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of waste according to institutional and local environmental regulations.
Experimental Protocols
Protocol 1: General Procedure for the Stille Cross-Coupling of an Aryl Bromide with Vinyltributyltin
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with vinyltributyltin.
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyltributyltin (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Tri(2-furyl)phosphine (B125338) (P(2-furyl)₃) (0.08 mmol, 8 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and tri(2-furyl)phosphine (0.08 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add vinyltributyltin (1.2 mmol) to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and add a saturated aqueous solution of potassium fluoride (B91410) (KF) (10 mL).
-
Stir the mixture vigorously for 1 hour to precipitate the tributyltin fluoride byproduct.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Protocol 2: Stille Coupling of a Vinyl Triflate with an Aryltributyltin
This protocol provides a method for the coupling of a vinyl triflate with an aryltributyltin reagent, often employed in the synthesis of complex molecules.
Materials:
-
Vinyl triflate (1.0 mmol)
-
Aryltributyltin (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Lithium chloride (LiCl) (3.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the vinyl triflate (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and lithium chloride (3.0 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Add the aryltributyltin (1.1 mmol) to the reaction mixture via syringe.
-
Attach the reflux condenser and heat the reaction mixture to reflux (approximately 66 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of KF (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Data Presentation
The following tables summarize representative quantitative data for this compound-mediated cross-coupling reactions under various conditions.
Table 1: Stille Coupling of Aryl Halides with Organotins
| Entry | Aryl Halide | Organotin | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Vinyltributyltin | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 16 | 92 |
| 2 | 4-Bromobenzonitrile | Phenyltributyltin | PdCl₂(PPh₃)₂ (2) | - | Dioxane | 100 | 12 | 85 |
| 3 | 1-Iodonaphthalene | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | THF | 60 | 8 | 95 |
| 4 | 2-Bromopyridine | 2-Thienyltributyltin | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 110 | 24 | 78 |
| 5 | Methyl 4-iodobenzoate | Allyltributyltin | AsPh₃ (8) | CuI (10) | NMP | 25 | 2 | 90 |
Table 2: Stille Coupling of Vinyl Triflates and Other Electrophiles with Organotins
| Entry | Electrophile | Organotin | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Cyclohexenyl triflate | Vinyltributyltin | Pd(PPh₃)₄ (5) | LiCl | THF | 65 | 6 | 88 |
| 2 | (E)-1-Octenyl iodide | Phenyltributyltin | PdCl₂(MeCN)₂ (3) | - | DMF | 50 | 12 | 91 |
| 3 | 4-tert-Butylcyclohexen-1-yl triflate | Acryloyltributyltin | Pd(PPh₃)₄ (3) | LiCl | THF | 65 | 1.5 | 84 |
| 4 | Benzoyl chloride | Phenyltributyltin | PdCl₂(PPh₃)₂ (1) | - | HMPA | 65 | 16 | 89 |
| 5 | Allyl acetate | Phenyltributyltin | Pd(dba)₂ (2) | PPh₃ (8) | THF | 50 | 3 | 75 |
Visualizations
The following diagrams illustrate the key mechanistic and procedural aspects of this compound-mediated cross-coupling reactions.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for a Stille reaction.
References
Application Notes and Protocols for the Purification of Synthesized Tetrabutyltin by Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the purification of synthesized tetrabutyltin via vacuum distillation. This compound is a key intermediate in the synthesis of various organotin compounds used as PVC stabilizers, catalysts, and biocides. The purity of this compound is critical for subsequent reactions and the quality of the final products. This protocol details the necessary equipment, reagents, safety precautions, and a step-by-step procedure for the efficient removal of common impurities, such as tributyltin chloride and dibutyltin (B87310) dichloride, through fractional vacuum distillation.
Introduction
This compound, an organotin compound with the formula (C₄H₉)₄Sn, is a colorless to slightly yellow oily liquid.[1] It serves as a primary precursor for the production of tributyltin and dibutyltin compounds, which have wide-ranging industrial applications.[2] Synthesized this compound is often contaminated with byproducts from the manufacturing process, including tributyltin chloride and dibutyltin dichloride, as well as unreacted starting materials.[3] Distillation under reduced pressure is the preferred method for purifying this compound, as it has a high boiling point at atmospheric pressure and may decompose at elevated temperatures.[4] This protocol provides a detailed procedure for the purification of this compound using vacuum distillation to achieve high purity.
Safety Precautions
This compound and its related organotin compounds are hazardous. Strict adherence to safety protocols is mandatory.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Toxicity: this compound is harmful if swallowed or in contact with skin and fatal if inhaled.[6] It can cause skin and eye irritation and may cause an allergic skin reaction.[5] Prolonged or repeated exposure can cause damage to organs.[5]
-
Environmental Hazards: Organotin compounds are very toxic to aquatic life with long-lasting effects.[5] Avoid release to the environment.[5]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]
-
Waste Disposal: Dispose of all waste, including contaminated materials and distillation residues, in accordance with local, state, and federal regulations for hazardous waste.
Physical Properties and Distillation Parameters
The successful separation of this compound from its common impurities by distillation relies on the differences in their boiling points under reduced pressure. The following table summarizes the relevant physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at Reduced Pressure (mmHg) | Density (g/mL at 20-25°C) |
| This compound | C₁₆H₃₆Sn | 347.17 | 145 °C @ 10 mmHg[1] | 1.057[7] |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 171-173 °C @ 25 mmHg[6] | 1.2[6] |
| Dibutyltin dichloride | C₈H₁₈Cl₂Sn | 303.84 | 135 °C @ 10 mmHg[5][8], 148 °C @ 16 hPa[1][4] | 1.4[1][4] |
Experimental Protocol: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound containing tributyltin chloride and dibutyltin dichloride as primary impurities.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks (multiple, appropriately sized)
-
Thermometer with a ground glass joint
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching at least 10 mmHg)
-
Manometer or vacuum gauge
-
Cold trap (for protecting the vacuum pump)
-
Inert gas source (e.g., Nitrogen or Argon)
-
Glass wool or boiling chips (optional, magnetic stirring is preferred)
-
High-vacuum grease
Pre-Distillation Workup (Optional)
If the crude this compound contains acidic impurities or significant amounts of tin halides, a pre-distillation wash may be beneficial. A patent describes a process where a crude mixture of this compound and tributyltin chloride is treated with an aqueous sodium hydroxide (B78521) solution to convert the tributyltin chloride to tributyltin oxide, which has a much higher boiling point and will remain in the distillation residue.[9]
Distillation Procedure
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean, dry, and lightly greased with high-vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the fractionating column to the distillation flask and the distillation head to the top of the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a water source.
-
Attach the vacuum adapter to the end of the condenser and connect the receiving flask.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing.
-
Place the heating mantle under the distillation flask and support the entire apparatus securely with clamps and stands.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature closely. The first fraction to distill will likely be any remaining volatile solvents or low-boiling impurities.
-
As the temperature approaches the boiling point of dibutyltin dichloride at the working pressure (approx. 135°C at 10 mmHg), collect any forerun in a separate receiving flask.[5][8]
-
When the temperature stabilizes at the boiling point of this compound (approx. 145°C at 10 mmHg), change the receiving flask to collect the pure product.[1]
-
Collect the this compound fraction while maintaining a steady distillation rate. The temperature should remain relatively constant during the collection of the pure fraction.
-
If the temperature begins to rise significantly after the main fraction has been collected, it may indicate the presence of higher-boiling impurities like tributyltin chloride. Stop the distillation at this point to avoid contaminating the purified product.
-
Discontinue heating and allow the apparatus to cool to room temperature under vacuum.
-
Once cooled, slowly and carefully release the vacuum by introducing an inert gas.
-
Disassemble the apparatus. The purified this compound is in the receiving flask. The distillation residue in the round-bottom flask will contain higher-boiling impurities and should be disposed of as hazardous waste.
-
Visualization of the Purification Workflow
The following diagram illustrates the logical steps involved in the purification of synthesized this compound by distillation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Vacuum Distillation - Remove Volatile Metals - 911Metallurgist [911metallurgist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DIBUTYLTIN DICHLORIDE - Ataman Kimya [atamanchemicals.com]
- 5. Cas 683-18-1,Dibutyltin dichloride | lookchem [lookchem.com]
- 6. Tributyltin chloride | 1461-22-9 [amp.chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Safe Handling and Disposal of Tetrabutyltin Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling, storage, and disposal of tetrabutyltin waste. Adherence to these procedures is critical to minimize risks to personnel and the environment. This compound is a toxic organotin compound with potential for long-term adverse effects on aquatic life.[1][2]
Hazard Identification and Chemical Properties
This compound is a colorless to light yellow, odorless liquid that is insoluble in water but soluble in most organic solvents.[2][3][4][5][6][7] It is classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1][2] Prolonged or repeated exposure can cause damage to organs, particularly the thymus and spleen.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₆Sn | [7] |
| Molar Mass | 347.174 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [2][3][6] |
| Odor | Odorless or faint, distinctive | [2][4][5] |
| Melting Point | -97 °C (-142.6 °F) | [2][3] |
| Boiling Point | 145 °C (293 °F) @ 10 mmHg | [2] |
| Flash Point | 107 °C (224.6 °F) | [2] |
| Density | 1.054 g/cm³ | [4] |
| Solubility in Water | Insoluble | [2][3][4][5] |
| Vapor Pressure | 0.0048 mmHg @ 20 °C | [4][5] |
Personal Protective Equipment (PPE) and Engineering Controls
All work with this compound and its waste must be conducted in a certified chemical fume hood.[8] Good general ventilation, typically 10 air changes per hour, should be used.[1] Appropriate personal protective equipment must be worn at all times.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or face shield. | [1][3][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | [1][9][10] |
| Respiratory Protection | Not typically required when working in a fume hood. In case of inadequate ventilation, wear a respirator with an organic vapor cartridge. | [9] |
Handling and Storage of this compound Waste
Proper handling and storage procedures are essential to prevent accidental releases and exposure.
Waste Collection
-
All liquid and solid waste containing this compound must be collected in designated, sealed, and clearly labeled hazardous waste containers.[11][12]
-
Label containers with "Waste for disposal - contains this compound".[11][12]
-
Do not mix this compound waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Contaminated work clothing should not be allowed out of the workplace.[9][10]
Storage
-
Store this compound waste in a locked, well-ventilated, and secure area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
-
Ensure that storage areas have secondary containment to prevent the spread of material in case of a leak.
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with this compound
Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone, dichloromethane)
-
1M Sodium Fluoride (NaF) solution (optional, for quenching Stille reaction residues)[8]
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid[8][13]
-
Designated hazardous waste containers for organotin waste (liquid and solid)
-
Appropriate PPE
Procedure:
-
Initial Solvent Rinse: In a chemical fume hood, rinse the glassware thoroughly with a suitable organic solvent to remove the bulk of the this compound residue.[8]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[8]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[8][13] Allow the glassware to soak for at least 12 hours (overnight is recommended).[8] This process oxidizes the residual organotin compounds to less harmful inorganic tin species.[8][13]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination should be disposed of as hazardous waste according to your institution's guidelines.[8]
Protocol 2: Management of Spills
Objective: To safely clean up a spill of this compound.
Materials:
-
Spill kit containing absorbent material (e.g., sand, silica (B1680970) gel, universal binder)[2][12]
-
Appropriate PPE
Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Contain the Spill: Use absorbent material to contain the spill and prevent it from spreading.[2][12] Do not allow the material to enter drains or groundwater systems.[2][3][14]
-
Collect the Waste: Carefully collect the absorbed material and place it into a sealed container labeled "Waste for disposal - contains this compound".[11][12]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then decontaminate with a bleach solution.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.[11]
-
Record the Spill: It is recommended to keep a record of all spills, including the date, time, location, and amount of material spilled.[11][12]
Disposal of this compound Waste
This compound waste is considered hazardous and must be disposed of accordingly.[2][11]
-
Prohibited Disposal: Do not dispose of this compound waste in a municipal waste landfill or down the drain.[1][11][12]
-
Approved Disposal Methods:
-
Hazardous Waste Facility: The primary method of disposal is through a licensed hazardous waste disposal facility.[11][12]
-
Incineration: Incineration may be a suitable option if permitted by local regulations.[11]
-
Solidification: Solidification prior to disposal may also be an option as permitted by local laws.[11]
-
-
Empty Containers:
-
Prior to disposal, empty containers should be triple-rinsed with a suitable solvent.[11][12]
-
The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of properly.[11][12]
-
After triple-rinsing, the container may be disposed of in a non-hazardous waste facility, depending on local regulations.[11][12]
-
Visualization of Workflows
Caption: Logical workflow for handling this compound waste.
Caption: Decision-making process for this compound waste disposal.
Disclaimer: These protocols are for informational purposes only. Always consult your institution's specific safety and waste disposal guidelines before undertaking any chemical procedures.[8] All handling and storage activities must be in compliance with all applicable municipal, provincial, territorial, and federal legislation.[11]
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1461-25-2: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Code of practice: management of this compound - Canada.ca [canada.ca]
- 12. canada.ca [canada.ca]
- 13. reddit.com [reddit.com]
- 14. chemicalbook.com [chemicalbook.com]
Application of Tetrabutyltin in the Synthesis of Pharmaceutical Intermediates: Stille Coupling for Biaryl Construction
Introduction
Tetrabutyltin and its derivatives, particularly tributyltin compounds, are valuable reagents in organic synthesis for the formation of carbon-carbon bonds. One of the most prominent applications in the synthesis of pharmaceutical intermediates is the palladium-catalyzed Stille cross-coupling reaction.[1][2] This reaction allows for the coupling of an organostannane (organotin) compound with an organic halide or triflate, providing a mild and versatile method for constructing complex molecular architectures, notably biaryl and heteroaryl-aryl linkages that are prevalent in many drug molecules.[3][4] The stability of organotin reagents to air and moisture, along with their tolerance of a wide range of functional groups, makes the Stille coupling a powerful tool in medicinal chemistry.[1][2]
This document provides detailed application notes and protocols for the use of a tributyltin reagent, derived from this compound, in the synthesis of a biaryl pharmaceutical intermediate, specifically 3-phenylpyridine (B14346). This structural motif is a key component of various biologically active compounds.[5]
Application Notes
The Stille coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency.[3] In the context of pharmaceutical synthesis, this reaction is frequently employed to construct the core scaffolds of drug candidates.
Key Advantages of Stille Coupling in Pharmaceutical Synthesis:
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of sensitive functional groups, such as esters, amides, and alcohols, which are common in pharmaceutical intermediates.[1] This often eliminates the need for protecting group strategies, shortening synthetic routes.
-
Stability of Reagents: Organotin reagents, like tributyl(phenyl)stannane, are typically stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[1]
-
Scope of Reaction: The Stille coupling is applicable to a broad range of substrates, including aryl, heteroaryl, vinyl, and allyl halides or triflates, providing access to a diverse array of pharmaceutical building blocks.[3]
Considerations and Drawbacks:
-
Toxicity of Tin Compounds: A significant drawback of the Stille reaction is the toxicity of organotin reagents and byproducts.[3] Therefore, careful handling and efficient purification methods are crucial to ensure the final pharmaceutical intermediate is free of tin residues.
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin-containing byproducts, which require appropriate disposal procedures.
-
Catalyst and Ligand Selection: The success of the Stille coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Optimization of these components is often necessary to achieve high yields and selectivity.
Experimental Protocols
This section provides a detailed protocol for a representative Stille coupling reaction: the synthesis of 3-phenylpyridine from 3-bromopyridine (B30812) and tributyl(phenyl)stannane.
Reaction Scheme:
Materials:
-
3-Bromopyridine
-
Tributyl(phenyl)stannane
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (optional co-catalyst)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous solution of potassium fluoride (B91410) (KF)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Detailed Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromopyridine (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: To the flask, add the palladium catalyst, for instance, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Solvent and Stannane Addition: Add anhydrous and degassed dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature for 15 minutes. Then, add tributyl(phenyl)stannane (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Removal of Tin Byproducts: Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir the biphasic mixture vigorously for at least one hour. Filter the mixture through a pad of celite to remove the solid tin fluoride.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 3-phenylpyridine.
Data Presentation
The following table summarizes typical quantitative data for the Stille coupling reaction to synthesize 3-phenylpyridine.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromopyridine | 1.0 mmol | [6] |
| Tributyl(phenyl)stannane | 1.1 mmol | [6] |
| Catalyst System | ||
| Palladium Catalyst | PdCl₂(PPh₃)₂ | [6] |
| Catalyst Loading | 3 mol% | [6] |
| Co-catalyst | CuI | [6] |
| Co-catalyst Loading | 10 mol% | [6] |
| Reaction Conditions | ||
| Solvent | DMF | [6] |
| Temperature | 80 °C | [6] |
| Reaction Time | 12-24 h | [6] |
| Product | ||
| 3-Phenylpyridine Yield | 75% | [6] |
| Purity | >98% (after chromatography) |
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Stille coupling reaction and a general experimental workflow for the synthesis and purification of a biaryl pharmaceutical intermediate.
References
Application Notes and Protocols: Tetrabutyltin as a Precursor for Dehalogenation Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyltin (SnBu₄), a stable organotin compound, is not directly employed as a reagent for dehalogenation reactions due to the absence of a reactive tin-hydride (Sn-H) bond. However, it serves as a crucial and convenient precursor to the active dehalogenating agent, tributyltin hydride (Bu₃SnH). This document provides detailed application notes and protocols for the use of tributyltin hydride in radical dehalogenation, including methods for its in situ generation from this compound derivatives.
Organotin hydrides are highly effective reagents for the reductive dehalogenation of a wide range of organic halides.[1][2] The reaction proceeds via a free-radical chain mechanism and is valued for its high efficiency and tolerance of various functional groups.[3]
From this compound to the Active Reagent: A Two-Step Conversion
The conversion of the chemically inert this compound to the reactive tributyltin hydride is a two-step process. This conversion is foundational to its application in dehalogenation.
-
Comproportionation: this compound undergoes a redistribution reaction with tin(IV) chloride (SnCl₄) to produce tributyltin chloride (Bu₃SnCl).[4]
-
Reduction: Tributyltin chloride is then reduced to tributyltin hydride using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[4]
Alternatively, tributyltin hydride can be generated in situ from tributyltin chloride in the reaction mixture, which can be advantageous for avoiding the handling and storage of the relatively unstable tributyltin hydride.[5]
Mechanism of Dehalogenation
The dehalogenation of an organic halide (R-X) using tributyltin hydride proceeds through a radical chain reaction, typically initiated by the thermal decomposition of azobisisobutyronitrile (AIBN).[3]
The mechanism involves three key stages:
-
Initiation: AIBN decomposes upon heating to generate two isobutyronitrile (B166230) radicals and nitrogen gas. The isobutyronitrile radical then abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).
-
Propagation: The tributyltin radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃SnX) and an organic radical (R•). This organic radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product (R-H) and regenerate the tributyltin radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.[3]
Visualization of the Dehalogenation Pathway
The following diagrams illustrate the key processes involved in utilizing this compound as a precursor for dehalogenation reactions.
References
Application Note & Protocol: High-Sensitivity Purity Determination of Tetrabutyltin for Sensitive Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrabutyltin (TBT) is a crucial organotin compound utilized as a precursor in the synthesis of various chemical species, including stabilizers for PVC, catalysts, and as an intermediate in the production of biocides and fungicides.[1] For sensitive applications, such as in pharmaceutical research and the development of advanced materials, the purity of this compound is of paramount importance. Impurities, even at trace levels, can significantly impact reaction kinetics, product yield, and the toxicological profile of the final product. Commercial this compound is typically around 96% pure, with common impurities including tributyltin (TBT) and dibutyltin (B87310) (DBT) derivatives.[2] This document provides a detailed protocol for the high-sensitivity determination of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.
Analytical Method Overview: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the quantitative analysis of this compound and its potential impurities due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[3][4] The general workflow involves the derivatization of organotin compounds to enhance their volatility, followed by separation on a GC column and detection by a mass spectrometer.
Key Principles:
-
Derivatization: this compound and its less volatile degradation products (tributyltin, dibutyltin, and monobutyltin) are often derivatized to more volatile species. A common and effective method is ethylation using sodium tetraethylborate (NaBEt4).[4][5][6] This step is crucial for ensuring efficient transport through the GC column.
-
Gas Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of each compound, allowing for its identification and quantification.
Experimental Protocol: Purity Analysis of this compound by GC-MS
This protocol details the steps for the analysis of a this compound sample to determine its purity and identify potential butyltin impurities.
Materials and Reagents
-
Solvents: Hexane (B92381) (or isooctane), Methanol (B129727) (all analytical or higher grade).
-
Standards:
-
This compound (high purity standard)
-
Tributyltin chloride (TBTCl)
-
Dibutyltin dichloride (DBTCl2)
-
Monobutyltin trichloride (B1173362) (MBTCl3)
-
Tripropyltin chloride (TPrTCl) or other suitable internal standard.
-
-
Derivatizing Agent: Sodium tetraethylborate (NaBEt4), 1% (w/v) solution prepared fresh in deionized water. Caution: NaBEt4 is spontaneously flammable in air and produces toxic fumes when added to water. Handle with extreme care in a fume hood.[6]
-
Buffer Solution: Sodium acetate (B1210297) buffer (1 M, pH 4.2-5.0).
-
Drying Agent: Anhydrous sodium sulfate (B86663).
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnels. All glassware should be meticulously cleaned to avoid contamination.[6]
Standard and Sample Preparation
2.2.1. Standard Solutions
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of this compound, TBTCl, DBTCl2, MBTCl3, and the internal standard (e.g., TPrTCl) in methanol. Store at 4°C in the dark.[4]
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with methanol to achieve a range of concentrations suitable for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/L).
2.2.2. Sample Preparation
-
Accurately weigh a known amount of the this compound sample and dissolve it in hexane to a final concentration within the calibration range.
-
Transfer a known volume of the diluted sample to a clean vial.
-
Add the internal standard solution.
Derivatization Procedure
-
To both the standard and sample solutions, add the sodium acetate buffer.
-
Add the freshly prepared 1% NaBEt4 solution.[6]
-
Cap the vials and shake vigorously for approximately 10-15 minutes to facilitate the ethylation of the organotin compounds.[6]
-
Allow the layers to separate. The derivatized, nonpolar organotins will partition into the organic (hexane) layer.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 Series or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode |
| Injector Temperature | 250 - 300 °C[4] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 - 2.0 mL/min[7] |
| Oven Temperature Program | Initial: 50°C for 1 min, Ramp: 10°C/min to 100°C, then 45°C/min to 290°C, Hold for 3 min[7] |
| Mass Spectrometer | Agilent 5975N MSD or equivalent |
| Transfer Line Temp. | 280 - 300 °C[4] |
| Ion Source Temp. | 230 °C[4] |
| Quadrupole Temp. | 150 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy |
Table 1: Recommended GC-MS parameters for this compound purity analysis.
Data Analysis and Purity Calculation
-
Identification: Identify the peaks for this compound and its potential impurities (ethylated TBT, DBT, MBT) by comparing their retention times and mass spectra with those of the analytical standards.
-
Quantification: Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Purity Calculation: Determine the concentration of this compound and any identified impurities in the sample using the calibration curves. The purity of the this compound is calculated as:
Purity (%) = [ (Concentration of this compound) / (Sum of Concentrations of all detected tin species) ] x 100
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Ethylated Monobutyltin | (Varies) | (Specific to fragment) | 0.44 - 3.28 µg/kg[8] | 1.46 - 10.94 µg/kg[8] |
| Ethylated Dibutyltin | (Varies) | (Specific to fragment) | 0.70 ng/L[6] | 2.1 ng/L[6] |
| Ethylated Tributyltin | (Varies) | (Specific to fragment) | 0.70 ng/L[6] | 2.1 ng/L[6] |
| This compound | (Varies) | (Specific to fragment) | To be determined | To be determined |
Table 2: Example of a data summary table for the GC-MS analysis of organotins. LOD and LOQ values are indicative and will depend on the specific instrumentation and method validation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the purity of this compound.
Caption: Workflow for this compound Purity Determination.
Signaling Pathways & Logical Relationships
For the purpose of this analytical protocol, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram can illustrate the hierarchy of the analytical process.
Caption: Logical Hierarchy of the Analytical Procedure.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the determination of this compound purity. Accurate quantification of this compound and its potential impurities is critical for ensuring the quality and safety of products in sensitive applications. Proper handling of reagents, meticulous sample preparation, and careful optimization of instrumental parameters are essential for obtaining reliable results. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a validated method for this compound purity analysis in their laboratories.
References
- 1. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Gas chromatography-high-resolution mass spectrometry based method for the simultaneous determination of nine organotin compounds in water, sediment and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s4science.at [s4science.at]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tetrabutyltin in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide for the utilization of organotin reagents, specifically focusing on the role of tetrabutyltin in Stille coupling. For clarity and to address potential procedural questions, a detailed protocol for the distinct Sonogashira coupling is also provided, highlighting the key differences in reagents and mechanisms.
Introduction: Stille vs. Sonogashira Coupling
In the realm of palladium-catalyzed cross-coupling reactions, both the Stille and Sonogashira couplings are powerful methodologies for the formation of carbon-carbon bonds. However, they employ different nucleophilic reagents. The Stille reaction utilizes organostannanes (organotin compounds) like this compound to couple with organic halides or pseudohalides.[1][2] In contrast, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically employing a copper(I) co-catalyst.[3][4] It is crucial to select the appropriate reaction based on the desired bond formation and available starting materials.
Section 1: The Stille Coupling Reaction
The Stille coupling is a versatile and widely used method for synthesizing complex molecules due to the stability of organostannane reagents to air and moisture.[1][2]
Mechanism of the Stille Coupling
The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling with this compound
This protocol provides a general procedure for the coupling of an aryl halide with an organotin reagent such as a vinyltributylstannane.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 eq)
-
Organostannane (e.g., vinyltributylstannane, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Stir the mixture until the solids are dissolved. Then, add the organostannane reagent dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data for Stille Coupling
The following table summarizes typical reaction conditions and yields for the Stille coupling of various substrates.
| Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (3) | Toluene | 100 | 12 | 92 |
| 4-Bromotoluene | Phenyltributylstannane | PdCl₂(PPh₃)₂ (5) | DMF | 90 | 16 | 85 |
| 1-Iodonaphthalene | (Thien-2-yl)tributylstannane | Pd₂(dba)₃/P(o-tol)₃ (2) | THF | 65 | 24 | 88 |
| 4-Iodoanisole | Allyltributylstannane | Pd(PPh₃)₄ (4) | Toluene | 80 | 8 | 95 |
Section 2: The Sonogashira Coupling Reaction
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals and natural products.[4]
Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
References
Application Note: Analysis of Tetrabutyltin and its Degradation Products by HPLC-ICP-MS
Introduction
Tetrabutyltin (TBT) is an organotin compound that has been widely used as a biocide in anti-fouling paints for ship hulls. Due to its high toxicity and persistence in the environment, its use has been largely restricted. TBT degrades in the environment through the sequential loss of butyl groups, forming dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin. The toxicity of these organotin compounds varies significantly, making the individual quantification of each species crucial for environmental risk assessment.
This application note provides a detailed protocol for the simultaneous determination of this compound (TBT) and its primary degradation products, dibutyltin (DBT) and monobutyltin (MBT), in water samples using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This method offers high selectivity and sensitivity for the speciation of organotin compounds.
Data Presentation
The following table summarizes the typical quantitative data for the analysis of TBT and its degradation products by HPLC-ICP-MS. The retention times are approximate and can vary depending on the specific chromatographic conditions, column, and mobile phase composition. The limits of detection (LOD) are typical values reported in the literature and may vary based on the instrument sensitivity and matrix effects.[1][2][3]
| Compound | Abbreviation | Typical Elution Order | Approximate Retention Time (minutes) | Limit of Detection (LOD) (ng/L as Sn) |
| Monobutyltin | MBT | 1 | 3 - 5 | 0.1 - 1.0 |
| Dibutyltin | DBT | 2 | 5 - 8 | 0.1 - 0.5 |
| Tributyltin | TBT | 3 | 8 - 12 | 0.05 - 0.2 |
Experimental Protocols
This section details the methodology for the analysis of TBT, DBT, and MBT in water samples, including sample preparation, preparation of standards, and HPLC-ICP-MS analysis.
1. Materials and Reagents
-
Standards: Certified stock solutions of Monobutyltin (MBT), Dibutyltin (DBT), and Tributyltin (TBT) (1000 mg/L as Sn).
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and glacial acetic acid.
-
Reagents: High-purity water (18.2 MΩ·cm), tropolone, and nitric acid (trace metal grade).
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.
-
Labware: All glassware should be acid-washed by soaking in 10% nitric acid for at least 24 hours and rinsed thoroughly with high-purity water to avoid metal contamination.
2. Preparation of Standard Solutions
-
Stock Standard Solution (10 mg/L as Sn): Prepare a mixed stock solution by appropriately diluting the certified stock solutions of MBT, DBT, and TBT in methanol.
-
Working Standard Solutions (0.1 - 100 µg/L as Sn): Prepare a series of working standard solutions by serial dilution of the 10 mg/L stock solution with the initial mobile phase. These standards are used to generate the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate stock solution to verify the accuracy and precision of the analysis.
3. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is based on the principles of EPA Method 8323 for the extraction of organotins from water samples.[4][5]
-
Sample pH Adjustment: Acidify the water sample (typically 1 L) to a pH of approximately 2 with glacial acetic acid.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of high-purity water adjusted to pH 2 with acetic acid. Do not allow the cartridge to run dry.
-
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of high-purity water to remove any interfering polar compounds.
-
Elution: Elute the retained organotin compounds from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for HPLC-ICP-MS analysis.
4. HPLC-ICP-MS Analysis
-
HPLC System: A high-performance liquid chromatograph with a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% acetic acid and 0.05% tropolone.
-
Mobile Phase B: Methanol with 0.1% acetic acid and 0.05% tropolone.
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: Gradient to 95% B
-
10-15 min: Hold at 95% B
-
15.1-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
ICP-MS System: An inductively coupled plasma mass spectrometer equipped with a standard sample introduction system.
-
Monitored Isotopes: Monitor the tin isotopes m/z 118 and 120 to ensure accurate quantification and to check for potential isobaric interferences.
5. Quality Control
-
Method Blank: A method blank (high-purity water) should be processed with each batch of samples to check for contamination.
-
Calibration Verification: A mid-level calibration standard should be analyzed at the beginning and end of each analytical run, and after every 10-15 samples, to check for instrument drift.
-
Spike Recovery: A matrix spike should be performed on a real sample to assess the method's accuracy and potential matrix effects.
-
Duplicate Analysis: At least one sample per batch should be analyzed in duplicate to assess the method's precision.
Visualizations
Caption: Degradation pathway of this compound (TBT).
Caption: Experimental workflow for HPLC-ICP-MS analysis.
References
- 1. apps.nelac-institute.org [apps.nelac-institute.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tetrabutyltin in the Preparation of Organotin Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutyltin serves as a foundational precursor in the synthesis of various organotin polymers. While not directly incorporated into the polymer backbone itself, its primary role is as a key intermediate for producing polymerizable organotin monomers, such as tributyltin and dibutyltin (B87310) derivatives. These monomers are then polymerized or copolymerized to create functional polymers with applications ranging from PVC stabilization to biocidal coatings. This document provides detailed protocols for the conversion of this compound to key intermediates and their subsequent polymerization, quantitative data summaries, and workflow visualizations to guide researchers in this field.
Overview of the Synthetic Pathway
The preparation of organotin polymers originating from this compound is a multi-step process. It begins with the synthesis of this compound, which is then converted into more reactive organotin halides through a redistribution reaction. These halides are subsequently transformed into polymerizable monomers, which are finally used to create the desired organotin polymers.
Caption: Synthetic pathway from this compound to organotin polymers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Grignard reaction for the alkylation of tin tetrachloride.[1]
Materials:
-
Magnesium powder
-
Composite solvent (e.g., toluene, THF)
-
n-Butyl chloride
-
Tin tetrachloride (SnCl4)
-
10% Hydrochloric acid solution
Procedure:
-
In a reactor, add magnesium powder, the composite solvent, and n-butyl chloride.
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add a mixed solution of n-butyl chloride and tin tetrachloride dropwise.
-
Maintain reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add 10% hydrochloric acid aqueous solution and stir evenly.
-
Separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain this compound as a colorless liquid.[2]
Protocol 2: Synthesis of Dibutyltin Dichloride from this compound (Kocheshkov Redistribution)
This reaction is a common method for producing diorganotin halides.[3][4]
Materials:
-
This compound
-
Tin tetrachloride (SnCl4)
-
Catalyst (e.g., aluminum trichloride)[3]
-
10% Hydrochloric acid aqueous solution
Procedure:
-
Add this compound and the catalyst to a reactor.
-
Purge the reactor with nitrogen three times.
-
Slowly add tin tetrachloride dropwise, ensuring the reaction temperature remains below 80°C.[2]
-
After the addition is complete, maintain the temperature at 65°C for 1 hour.[2]
-
Increase the temperature to 136°C and hold for 3 hours.[2]
-
Cool the mixture to room temperature.
-
Add 10% hydrochloric acid aqueous solution and filter to obtain the product.[2]
Protocol 3: Synthesis of Tributyltin Chloride from this compound
This protocol outlines the synthesis of tributyltin chloride via redistribution.[5]
Materials:
-
This compound
-
Tin tetrachloride (SnCl4)
-
Chilled water
-
Pure water
Procedure:
-
Prepare tin tetrachloride and this compound in a 1:1 molar ratio.[5]
-
Add this compound to a jacketed reaction kettle and start stirring.
-
Cool the kettle to below 0°C using chilled water.[5]
-
Evacuate the kettle to the ultimate vacuum and then close the vacuum valve.[5]
-
Continuously add tin tetrachloride dropwise while maintaining the temperature between -10°C and 0°C.[5]
-
After the addition is complete, continue the reaction for 30 minutes.[5]
-
Transfer the reaction mixture to a washing kettle, add pure water, and stir.
-
Allow the layers to separate fully. The lower aqueous layer contains monobutyltin (B1198712) trichloride.
-
The upper organic phase is dried under vacuum at 90-110°C.[5]
-
Cool the dried material to obtain the tributyltin chloride product.
Protocol 4: Synthesis of Dibutyltin Maleate (DBTM) Monomer
This protocol describes the synthesis of a polymerizable organotin monomer from dibutyltin oxide (a hydrolysis product of dibutyltin dichloride).[6]
Materials:
-
Dibutyltin oxide (DBTO)
-
Maleic anhydride
-
Toluene
Procedure:
-
In a reaction flask, combine equimolar amounts of dibutyltin oxide and maleic anhydride in toluene.
-
Reflux the mixture with continuous stirring.
-
After the reaction is complete, cool the solution and filter to obtain the dibutyltin maleate monomer.
Protocol 5: Free Radical Copolymerization of DBTM with Styrene
This protocol details the polymerization of the organotin monomer with a common comonomer.[6]
Materials:
-
Dibutyltin maleate (DBTM)
-
Styrene (ST)
-
Benzoyl peroxide (initiator)
-
Solvent (e.g., THF)
Procedure:
-
Dissolve desired amounts of DBTM, styrene, and benzoyl peroxide in the solvent in a polymerization tube.
-
Purge the solution with nitrogen to remove oxygen.
-
Seal the tube and place it in a thermostated water bath at a specific temperature (e.g., 70°C) for a set time to achieve a low overall conversion (≤15% wt/wt).[6][7]
-
Precipitate the resulting copolymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and dry the copolymer to a constant weight.
Data Presentation
Table 1: Reactivity Ratios for Copolymerization of Organotin Monomers
| Organotin Monomer (M1) | Comonomer (M2) | r1 | r2 | Copolymerization System |
| Dibutyltin Maleate (DBTM) | Styrene (ST) | 0.08 | 0.30 | Free radical |
| Dibutyltin Citraconate (DBTC) | Styrene (ST) | 0.10 | 0.35 | Free radical |
| Dibutyltin Maleate (DBTM) | Butyl Acrylate (BA) | 0.12 | 0.85 | Free radical |
| Dibutyltin Citraconate (DBTC) | Butyl Acrylate (BA) | 0.15 | 0.90 | Free radical |
| Tributyltin Methacrylate (TBTM) | Methyl Methacrylate (MMA) | ~1.0 | ~1.0 | Ideal copolymerization[8] |
| Tributyltin Methacrylate (TBTM) | Styrene (ST) | - | - | Non-azeotropic[8] |
| Tributyltin Methacrylate (TBTM) | Vinyl Acetate (VAC) | - | - | Azeotropic at ~80 mol-% TBTM[8] |
Data for DBTM and DBTC systems sourced from Al-Deyab et al. (2010).[6]
Visualized Workflows
Workflow for Synthesis of Dibutyltin Dichloride
Caption: Workflow for the synthesis of dibutyltin dichloride.
Workflow for Free Radical Polymerization
Caption: General workflow for free radical polymerization.
Applications and Significance
Organotin polymers, derived from this compound, have a variety of applications:
-
PVC Stabilizers: Diorganotin compounds are widely used as heat and light stabilizers in the manufacture of polyvinyl chloride (PVC).[9]
-
Catalysts: Organotin compounds, including dibutyltin dichloride, act as catalysts in the production of polyurethanes and other polymers.[3][4]
-
Biocidal and Antifouling Coatings: Polymers containing tributyltin moieties, such as tributyltin methacrylate, have been used extensively in marine antifouling paints due to their biocidal properties.[10]
-
Drug Delivery and Biomaterials: Research has explored organotin polyethers for their biological activities, including anticancer and antimicrobial properties, suggesting potential applications in drug development and as biomaterials.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Preparation method of dibutyltin oxide and its application in the synthesis of sucralose - Eureka | Patsnap [eureka.patsnap.com]
- 3. DIBUTYLTIN DICHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of organotin containing copolymers: reactivity ratio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electrochemical Methods for the Detection of Tetrabutyltin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutyltin (TeBT) is an organotin compound that, along with its degradation products such as tributyltin (TBT) and dibutyltin (B87310) (DBT), poses significant environmental and health concerns due to its toxicity and persistence. The monitoring of TeBT in various matrices is crucial for environmental protection and ensuring the safety of consumer products. While traditional analytical methods like chromatography coupled with mass spectrometry are highly sensitive and specific, they often require extensive sample preparation, are costly, and are not suitable for rapid, on-site screening. Electrochemical methods offer a compelling alternative, providing high sensitivity, rapid analysis, and the potential for portable instrumentation.
This document provides detailed application notes and protocols for two promising electrochemical techniques for the detection of this compound: Anodic Stripping Voltammetry (ASV) and a Molecularly Imprinted Polymer (MIP)-based sensor utilizing Electrochemical Impedance Spectroscopy (EIS).
Data Presentation: Performance of Electrochemical Methods for Organotin Detection
The following table summarizes the quantitative performance of various electrochemical methods for the detection of different organotin compounds. This data is compiled from multiple sources to provide a comparative overview.
| Analyte | Electrochemical Method | Working Electrode | Limit of Detection (LOD) | Linear Range | Sample Matrix | Reference |
| Tributyltin (TBT) | Electrochemical Impedance Spectroscopy (EIS) with MIP | Gold Electrode | 5.37 pM | 5 pM - 5 µM | Not Specified | |
| Dibutyltin (DBT) | Anodic Stripping Voltammetry (ASV) | Hanging Mercury Drop Electrode | Not Specified | Not Linear | Not Specified | |
| Tributyltin (TBT) | Adsorptive Stripping Voltammetry (AdSV) | Not Specified | 9 x 10⁻¹² M | 5 x 10⁻⁷ - 6 x 10⁻⁶ M | Not Specified | [1] |
| Tin(II) | Anodic Stripping Voltammetry (ASV) | Not Specified | 2.5 µg/L | Not Specified | Not Specified | [2] |
| Lead(II) | Anodic Stripping Voltammetry (ASV) | Screen-Printed Electrode | 1.2 µg/L | 0 - 50 µg/L | Water | [3][4] |
| Cadmium(II) | Anodic Stripping Voltammetry (ASV) | Screen-Printed Electrode | 0.8 µg/L | 0 - 50 µg/L | Water | [3][4] |
| 5-Chloro-2,4-dinitrotoluene | Electrochemical Impedance Spectroscopy (EIS) with MIP | Carbon Paste Electrode | 0.1 µM | 1.0 - 100 µM | Not Specified | [5] |
| Hypoxanthine | Electrochemical Impedance Spectroscopy (EIS) with MIP | Glassy Carbon Electrode | 0.165 µg/mL | 2 - 50 µg/mL | Meat Samples | [6] |
Experimental Protocols
Protocol 1: Anodic Stripping Voltammetry (ASV) for this compound Detection
This protocol is adapted from established procedures for other organotin compounds and provides a framework for the determination of this compound in aqueous samples.
1. Principle
Anodic Stripping Voltammetry is a highly sensitive electrochemical technique for trace metal analysis. It involves a two-step process. First, the analyte is preconcentrated onto the working electrode surface by applying a negative potential (deposition step). In the second step, the potential is scanned in the positive direction (stripping step), causing the analyte to be oxidized and stripped back into the solution, generating a current peak whose height is proportional to the analyte's concentration.
2. Reagents and Materials
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a Bismuth Film Electrode (BiFE).
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
-
Electrochemical Analyzer: Potentiostat capable of performing stripping voltammetry.
-
Electrochemical Cell: Glass cell with a capacity of 10-25 mL.
-
Supporting Electrolyte: 0.1 M Acetate buffer (pH 4.5).
-
This compound Standard Stock Solution: 1000 mg/L in a suitable organic solvent (e.g., ethanol).
-
Nitrogen Gas: High purity, for deoxygenation.
-
Micropipettes and standard laboratory glassware.
3. Experimental Procedure
-
Electrode Preparation:
-
If using a BiFE, prepare it by electroplating a bismuth film onto a glassy carbon electrode.
-
If using an HMDE, generate a new mercury drop before each measurement.
-
-
Sample Preparation:
-
Prepare a series of this compound standard solutions in the supporting electrolyte by serial dilution of the stock solution.
-
For real water samples, filter to remove particulate matter and adjust the pH to approximately 4.5.
-
-
Electrochemical Measurement:
-
Pipette a known volume (e.g., 10 mL) of the sample or standard solution into the electrochemical cell.
-
Insert the three-electrode system into the cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for 5-10 minutes. Maintain a nitrogen blanket over the solution during the measurement.
-
Deposition Step: Apply a deposition potential of -1.2 V (vs. Ag/AgCl) for a specified time (e.g., 180 seconds) while stirring the solution.
-
Equilibration Step: Stop stirring and allow the solution to become quiescent for 30 seconds.
-
Stripping Step: Scan the potential from -1.2 V to +0.2 V using a suitable waveform (e.g., differential pulse or square wave).
-
Record the resulting voltammogram. The peak current for this compound will appear at a characteristic potential.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak current on the calibration curve. The standard addition method can also be used for quantification in complex matrices.
-
4. Visualization of the ASV Workflow
Caption: Workflow for the detection of this compound using Anodic Stripping Voltammetry.
5. Visualization of the ASV Signaling Pathway
Caption: Principle of Anodic Stripping Voltammetry for this compound detection.
Protocol 2: Molecularly Imprinted Polymer (MIP)-based Electrochemical Impedance Spectroscopy (EIS) Sensor for this compound
This protocol describes the fabrication and application of a MIP-based sensor for the selective detection of this compound using EIS. The protocol is adapted from methods developed for tributyltin.
1. Principle
Molecularly Imprinted Polymers are synthetic polymers with custom-made recognition sites for a specific target molecule (the template). In this sensor, a MIP specific to this compound is synthesized on the surface of an electrode. When the sample is introduced, this compound molecules bind to the recognition sites in the MIP. This binding event alters the electrochemical properties at the electrode-solution interface. Electrochemical Impedance Spectroscopy measures the resistance to charge transfer at this interface. The binding of this compound to the MIP increases this resistance, and the magnitude of this change is proportional to the concentration of this compound.
2. Reagents and Materials
-
Working Electrode: Gold or Glassy Carbon Electrode.
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
-
Electrochemical Analyzer: Potentiostat with a frequency response analyzer for EIS measurements.
-
Template Molecule: this compound (TeBT).
-
Functional Monomer: e.g., Methacrylic acid (MAA).
-
Cross-linker: e.g., Ethylene glycol dimethacrylate (EGDMA).
-
Initiator: e.g., Azobisisobutyronitrile (AIBN).
-
Solvent: e.g., Acetonitrile.
-
Redox Probe Solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Washing Solution: e.g., Methanol/acetic acid mixture (9:1, v/v).
3. Experimental Procedure
-
MIP Sensor Fabrication:
-
Pre-polymerization: In a vial, dissolve the template (TeBT), functional monomer (MAA), and cross-linker (EGDMA) in the solvent. Allow them to self-assemble for a period of time.
-
Polymerization: Add the initiator (AIBN) to the pre-polymerization mixture. Drop-cast a small volume of this mixture onto the surface of the working electrode. Initiate polymerization using UV light or heat.
-
Template Removal: After polymerization, immerse the electrode in the washing solution to remove the template molecules, leaving behind specific recognition cavities.
-
A Non-Imprinted Polymer (NIP) electrode should be prepared in the same way but without the template molecule to serve as a control.
-
-
Electrochemical Measurement:
-
Place the MIP-modified working electrode, reference electrode, and counter electrode in an electrochemical cell containing the redox probe solution.
-
Record a baseline EIS spectrum over a suitable frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC potential. The data is typically represented as a Nyquist plot.
-
Incubate the MIP-modified electrode in the sample solution containing this compound for a specific period to allow for binding.
-
After incubation, rinse the electrode with deionized water to remove any non-specifically bound molecules.
-
Place the electrode back into the redox probe solution and record the EIS spectrum again.
-
-
Data Analysis:
-
The Nyquist plot will show a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct).
-
The binding of this compound to the MIP will cause an increase in the Rct value.
-
The change in Rct (ΔRct = Rct_after_binding - Rct_baseline) is proportional to the concentration of this compound.
-
Construct a calibration curve by plotting ΔRct against the concentration of this compound standards.
-
4. Visualization of the MIP-EIS Sensor Workflow
Caption: Workflow for the fabrication and use of a MIP-based EIS sensor for this compound.
5. Visualization of the MIP-EIS Signaling Pathway
Caption: Principle of the MIP-based EIS sensor for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of tin(II) by anodic stripping voltammetry | Metrohm [metrohm.com]
- 3. Multiplexed Anodic Stripping Voltammetry Detection of Heavy Metals in Water Using Nanocomposites Modified Screen-Printed Electrodes Integrated With a 3D-Printed Flow Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiplexed Anodic Stripping Voltammetry Detection of Heavy Metals in Water Using Nanocomposites Modified Screen-Printed Electrodes Integrated With a 3D-Printed Flow Cell [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecularly Imprinted Polymer-Based Electrochemical Sensor for Rapid and Selective Detection of Hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrabutyltin Synthesis via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of tetrabutyltin (SnBu₄) synthesized via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound via the Grignard method?
A1: The synthesis is a nucleophilic substitution reaction where the Grignard reagent, typically n-butylmagnesium halide (n-BuMgX), acts as a potent carbon nucleophile, displacing the chloride ions from tin(IV) tetrachloride (SnCl₄). The overall balanced chemical equation is:
4 n-BuMgX + SnCl₄ → Sn(n-Bu)₄ + 4 MgXCl
Where X is typically Chlorine (Cl) or Bromine (Br).
Q2: My Grignard reaction won't start. What are the common causes and solutions?
A2: This is a frequent issue known as an induction period. The primary causes are:
-
Magnesium Passivation: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction.[1]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.[2]
Solutions:
-
Activation of Magnesium: Use fresh, shiny magnesium turnings. If they appear dull, activate them by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask to expose a fresh surface.[1][3]
-
Anhydrous Conditions: Rigorously dry all glassware by flame-drying under vacuum or oven-drying at >120°C overnight.[2] Use anhydrous grade ethereal solvents (like diethyl ether or THF).[4]
Q3: The yield of my this compound is low. What are the potential reasons and how can I improve it?
A3: Low yield is often traced back to several factors:
-
Poor Grignard Reagent Quality: Incomplete formation or degradation of the Grignard reagent is a primary cause.
-
Side Reactions: The most common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the unreacted n-butyl halide.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature or stoichiometry can lead to incomplete reactions and the formation of byproducts.[5]
-
Loss During Workup: The product can be lost during the extraction and purification steps.[2]
To improve yield, consider implementing the modified one-step synthesis described in Protocol 2, which has been reported to achieve yields of over 95%.[5]
Q4: I am observing significant amounts of byproducts (e.g., tributyltin chloride). How can I minimize their formation?
A4: The formation of partially alkylated byproducts like tributyltin chloride (Bu₃SnCl) and dibutyltin (B87310) dichloride (Bu₂SnCl₂) occurs when there is an insufficient amount of Grignard reagent to fully react with the tin tetrachloride.[5] This is a common issue in the traditional two-step synthesis where a large amount of Grignard reagent is present.[5]
Minimization Strategies:
-
Adopt the One-Step Method: A modified one-step process, where the n-butyl halide and tin tetrachloride are added concurrently, prevents a large excess of Grignard reagent from being present at any given time. This significantly reduces side reactions.[5]
-
Control Temperature: Maintain the reaction temperature between 70-85°C. Higher temperatures can promote side reactions.[5]
-
Use a Co-Solvent: Adding an inert solvent like toluene (B28343) can help dilute the reactants and better control the reaction heat, further reducing byproduct formation.[5]
Q5: What is the difference between the traditional two-step and the modified one-step Grignard synthesis for this compound?
A5:
-
Two-Step Synthesis: This classic approach involves first preparing the n-butylmagnesium halide Grignard reagent completely. In a second step, tin tetrachloride is added to the pre-formed reagent.[6] This method can be difficult to control on a large scale and often results in lower purity (60-80%) and yields (below 80%) due to side reactions.[5]
-
Modified One-Step Synthesis: In this improved method, the Grignard reagent formation and the alkylation of tin tetrachloride occur simultaneously in the same pot.[5] A mixture of n-butyl halide and tin tetrachloride is added dropwise to the magnesium suspension. This approach offers better safety, control, and significantly higher yields (>95%) and purity (>95%) because it avoids the accumulation of a large excess of the highly reactive Grignard reagent.[5][6]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Magnesium surface is passivated with MgO. Glassware or reagents contain moisture. | Use fresh, shiny Mg turnings. Activate with a crystal of iodine or a few drops of 1,2-dibromoethane. Flame-dry all glassware under vacuum and use anhydrous solvents.[3] |
| Low Yield of this compound | Incomplete reaction due to poor Grignard formation. Side reactions (Wurtz coupling, incomplete alkylation). Suboptimal temperature control. | Ensure Grignard reagent formation is complete before proceeding (in two-step method). Use the modified one-step method (Protocol 2). Add n-butyl halide/SnCl₄ mixture slowly.[5] Maintain reaction temperature strictly between 70-85°C.[5] |
| Product is Impure | Presence of partially alkylated byproducts (Bu₃SnCl, Bu₂SnCl₂). Redistribution reactions with SnCl₄.[7] | Ensure a slight excess of Grignard reagent is used overall. Switch to the one-step synthesis to minimize side reactions.[5] Purify the final product by distillation under reduced pressure (e.g., 142-145°C / 7 mmHg).[6] |
| Reaction is Uncontrollable | The Grignard formation is highly exothermic. Addition of reagents is too rapid. | Add the alkyl halide (or alkyl halide/SnCl₄ mixture) dropwise to maintain a gentle reflux.[1] Use an inert co-solvent like toluene to help dissipate heat.[5] Ensure efficient stirring and have an ice bath ready for cooling. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes yields and purities achieved with different synthetic protocols. The modified one-step method demonstrates a significant improvement in both yield and purity.
| Method | Key Parameters | Yield (%) | Purity (%) | Reference |
| Traditional Two-Step | Sequential addition of reagents. | < 80% | 60 - 80% | [5] |
| Modified One-Step | Simultaneous addition of n-chlorobutane and SnCl₄ in butyl ether. | 94.0% | 95.3% | [5] |
| Modified One-Step with Co-Solvent | Simultaneous addition of n-chlorobutane and SnCl₄ in butyl ether and toluene. | 96.9% | 95.9% | [5][6] |
Experimental Protocols
Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and properly dried glassware.
Protocol 1: Traditional Two-Step Synthesis of Tetraethyltin (B1219993) (Example)
This protocol for tetraethyltin can be adapted for this compound by using the appropriate molar equivalents of n-butyl halide.
-
Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Grignard Reagent Formation:
-
Place 50 g (2.05 g-atoms) of magnesium turnings in the flask.
-
Prepare a solution of 250 g (2.3 moles) of ethyl bromide in 500 mL of absolute diethyl ether.
-
Add a small portion (~5 mL) of this solution, along with an initiator like a few drops of bromine, to the magnesium.[8]
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, heat the mixture gently under reflux for 30 minutes.[8]
-
-
Reaction with Tin Tetrachloride:
-
Cool the flask in an ice bath.
-
Slowly add 83 g (0.32 mole) of tin tetrachloride with vigorous stirring over ~20 minutes.[8]
-
Heat the mixture at reflux for 1 hour.
-
-
Workup and Purification:
-
Cool the flask in ice and decompose the reaction mixture by the slow addition of 85 mL of ice water, followed by 400 mL of ice-cold 10% hydrochloric acid.[8]
-
Transfer the mixture to a separatory funnel, separate the layers, and dry the ether layer with calcium chloride.
-
Remove the ether by distillation and distill the crude product under vacuum to yield tetraethyltin (boiling at 63–65°C / 12 mm). The reported yield is 89–96%.[8]
-
Protocol 2: High-Yield Modified One-Step Synthesis of this compound
This protocol is based on a modified method that achieves higher yields and purity.[5][6]
-
Apparatus Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add 23.3 g (1 mol) of magnesium chips, 450 mL of butyl ether, and a small amount (~20 g) of pre-made Grignard reagent to initiate the reaction. If a co-solvent is used, add 450 mL of toluene at this stage.[6]
-
Initiation: Stir and warm the mixture to 75°C.
-
Concurrent Addition:
-
Prepare a mixed solution of 92.6 g (1 mol) of n-chlorobutane and 65.2 g (0.25 mol) of tin tetrachloride. If using a co-solvent, dissolve this mixture in 900 mL of toluene.[6]
-
Add this mixed solution dropwise into the flask via the constant pressure funnel.
-
Control the rate of addition to maintain a steady reflux and keep the reaction temperature between 70-80°C. The addition should take approximately 85 minutes.[6]
-
-
Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 2.5 hours, then allow it to cool naturally.[6]
-
Workup and Purification:
-
Hydrolyze the reactant mixture with dilute hydrochloric acid, stirring at a temperature below 40°C for 2 hours.[6]
-
Separate the organic phase. Extract the aqueous phase with 50 mL of butyl ether and combine the organic layers.
-
Distill the combined organic phase under reduced pressure, collecting the colorless liquid at 142-145°C / 7 mmHg.[6] This procedure yields this compound with a reported yield of up to 96.9% and purity of 95.9%.[6]
-
Visualizations
Caption: Workflow for the high-yield modified one-step synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in this compound synthesis.
Caption: The overall chemical pathway for the Grignard synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]
- 6. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Stille Coupling Reactions with Tetrabutyltin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in Stille coupling reactions involving tetrabutyltin.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is giving a low yield. What are the most common causes?
Low yields in Stille coupling reactions are often attributable to several factors. These can range from the quality of reagents and solvents to suboptimal reaction conditions. The primary culprits often include:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state.
-
Poor Ligand Choice: The electronic and steric properties of the phosphine (B1218219) ligand are crucial for efficient catalysis.
-
Substrate Reactivity: The reactivity of the organic electrophile (halide or triflate) significantly impacts the reaction rate, with the general trend being I > Br > OTf > Cl.[1][2]
-
Side Reactions: Homocoupling of the this compound reagent is a common side reaction that consumes the organostannane and reduces the yield of the desired product.[3]
-
Incomplete Transmetalation: The transfer of the organic group from tin to palladium is often the rate-determining step and can be slow.[4]
-
Presence of Impurities: Water, oxygen, and other impurities can deactivate the catalyst and interfere with the reaction.
Q2: I suspect my palladium catalyst is the issue. How can I troubleshoot this?
Catalyst activity is paramount for a successful Stille coupling. If you suspect a catalyst-related issue, consider the following:
-
Use a Fresh Source of Palladium: Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, can degrade over time. It is recommended to use a freshly opened bottle or a recently purchased catalyst.
-
Consider a Pd(II) Precatalyst: Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used as they are reduced in situ to the active Pd(0) species.[5]
-
Ensure Anaerobic Conditions: The reaction should be set up under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[4] Proper degassing of solvents is also critical.
Below is a comparison of common palladium catalysts used in Stille coupling reactions.
| Catalyst | Typical Loading (mol%) | Common Applications & Notes |
| Pd(PPh₃)₄ | 1-5 | A widely used, versatile Pd(0) catalyst. Can be sensitive to air and heat. |
| Pd₂(dba)₃ | 1-3 | A stable Pd(0) source, often used in combination with a phosphine ligand. |
| Pd(OAc)₂ | 2-5 | A Pd(II) precatalyst that is reduced in situ. Often requires a phosphine ligand. |
| PdCl₂(PPh₃)₂ | 2-5 | An air-stable Pd(II) precatalyst. |
Q3: How do I choose the right ligand for my Stille coupling reaction?
The choice of ligand significantly influences the outcome of the Stille coupling by affecting the rate of oxidative addition and reductive elimination.
-
Electron-rich and Bulky Ligands: Generally, electron-rich and sterically hindered phosphine ligands accelerate the coupling reaction.[4] They promote the oxidative addition step and stabilize the palladium center.
-
Commonly Used Ligands: Triphenylphosphine (PPh₃) is a standard choice, but other ligands like tri(o-tolyl)phosphine or bulky biaryl phosphine ligands can be more effective for challenging substrates.
The following table provides a comparison of commonly used phosphine ligands.
| Ligand | Structure | Key Features |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Standard, widely used ligand. |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | More electron-rich and bulkier than PPh₃, often leading to better yields. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Very bulky and electron-rich, effective for coupling of less reactive aryl chlorides. |
| Xantphos | A bulky bidentate ligand that can stabilize the catalyst and promote reductive elimination. |
Q4: My reaction is sluggish. Can I use additives to improve the conversion rate?
Yes, certain additives can significantly enhance the rate of Stille coupling reactions.
-
Copper(I) Iodide (CuI): CuI is a common additive that is believed to act as a scavenger for free phosphine ligand, which can inhibit the reaction. It can also facilitate the transmetalation step.[6]
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction, particularly with vinyl triflates as substrates. It is thought to facilitate the oxidative addition step by displacing the triflate group.
-
Cesium Fluoride (CsF): CsF can be used to activate the organotin reagent by forming a more nucleophilic "ate" complex.[6]
The following table summarizes the effect of common additives on Stille coupling yields.
| Additive | Molar Equivalents | Effect on Yield | Reference |
| CuI | 0.1 - 1.0 | Can significantly increase yield, especially for sluggish reactions. | [6] |
| LiCl | 1.0 - 3.0 | Particularly effective for reactions involving triflate electrophiles. | [7] |
| CsF | 1.0 - 2.0 | Can improve yields, especially when used in combination with CuI. | [6] |
Troubleshooting Guides
Guide 1: Diagnosing and Resolving a Failed Stille Coupling Reaction
This guide provides a systematic approach to troubleshooting a Stille coupling reaction that has resulted in a very low or zero yield of the desired product.
Step 1: Analyze the Crude Reaction Mixture
Before making any changes to the reaction conditions, it is crucial to analyze the crude reaction mixture to identify the major components.
-
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): To visualize the presence of starting materials, the desired product, and any major byproducts.
-
¹H NMR Spectroscopy: To identify and quantify the remaining starting materials and any observable byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the masses of the components in the mixture, which can help in identifying the product and byproducts.
-
Step 2: Interpret the Analytical Data
Based on the analysis, you can diagnose the likely cause of the failure.
-
Scenario A: Only Starting Materials are Present. This suggests that the reaction did not initiate. The most likely cause is an inactive catalyst or reaction conditions that are too mild.
-
Scenario B: Starting Materials and Homocoupled Tin Product are Observed. This indicates that the catalyst is active but that the homocoupling of the this compound reagent is the dominant reaction pathway.
-
Scenario C: Starting Electrophile is Consumed, but No Desired Product is Formed. This points towards decomposition of the organopalladium intermediate or other side reactions.
Step 3: Implement a Troubleshooting Strategy
Based on the diagnosis, implement the following targeted troubleshooting steps.
-
For Scenario A (No Reaction):
-
For Scenario B (Homocoupling):
-
Lower the reaction temperature. Homocoupling is often more prevalent at higher temperatures.
-
Add a copper(I) iodide (CuI) co-catalyst. CuI can suppress homocoupling.
-
Use a less reactive palladium catalyst or a different ligand.
-
-
For Scenario C (Electrophile Consumed, No Product):
-
Degas the solvent and reagents thoroughly to remove oxygen.
-
Use a more robust ligand that can stabilize the organopalladium intermediate.
-
Consider a different solvent.
-
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a general starting point for a Stille coupling reaction. It should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 0.1 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe. Stir the mixture until the solids are dissolved. Then, add the this compound reagent (1.0-1.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (to remove tin byproducts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams, generated using Graphviz, illustrate the Stille coupling catalytic cycle, a troubleshooting workflow, and the logical relationship of potential side reactions.
Caption: The catalytic cycle of the Stille coupling reaction.
Caption: A workflow for troubleshooting low conversion rates.
Caption: Potential reaction pathways in a Stille coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing tetrabutyltin byproducts from a reaction mixture.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to effectively remove tetrabutyltin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove this compound byproducts from my reaction mixture?
A1: this compound and its byproducts are highly toxic.[1] Their presence, even in trace amounts, can interfere with biological assays and subsequent chemical transformations. For applications in drug development and biological screening, it is often necessary to reduce organotin impurities to the parts per million (ppm) level.[2]
Q2: What are the most common this compound byproducts I might encounter?
A2: The specific byproducts depend on the reaction conditions. Common byproducts include tributyltin halides (e.g., Bu₃SnCl), tributyltin hydride (Bu₃SnH), and bis(tributyltin) oxide.
Q3: What are the primary methods for removing this compound byproducts?
A3: The most common and effective methods include:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This method precipitates tributyltin compounds as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[1][3]
-
Chromatography on Modified Silica (B1680970) Gel: This involves using silica gel treated with reagents like triethylamine (B128534), potassium carbonate (K₂CO₃), or potassium fluoride (KF) to enhance the separation of organotin compounds from the desired product.[1][3]
-
Acidic or Basic Aqueous Extraction: Washing the reaction mixture with an acidic or basic solution can convert tin byproducts into more polar, water-soluble salts that can be extracted into the aqueous phase.[3][4]
-
Chemical Scavengers: Reagents like trimethylaluminum (B3029685) (AlMe₃) or sodium hydroxide (B78521) (NaOH) can be used to transform organotin byproducts into more easily removable substances.[5][6]
Q4: My product is sensitive to water. What non-aqueous work-up methods can I use?
A4: For water-sensitive products, flash chromatography on silica gel treated with 2-5% triethylamine is a highly effective non-aqueous method.[5][7] Another approach is the precipitation or crystallization of your product from a suitable solvent, which may leave the more soluble organotin impurities behind in the solution.
Q5: I performed a Stille coupling and am struggling to remove the tin byproducts. What should I do?
A5: For Stille coupling reactions, a common and effective procedure is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[2] This converts the tin byproducts into insoluble tributyltin fluoride, which can then be removed by filtration through Celite®.[3][7] If this is not sufficient, column chromatography on silica gel treated with triethylamine is a good subsequent step.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Persistent organotin contamination after a standard KF wash. | 1. Incomplete precipitation of tributyltin fluoride. 2. The byproduct is not a tributyltin halide (e.g., tributyltin hydride). | 1. Increase the concentration of the KF solution (e.g., to a saturated solution) and/or increase the stirring time.[7] 2. If you suspect the presence of tributyltin hydride, first treat the reaction mixture with iodine (I₂) to convert it to tributyltin iodide, then proceed with the KF wash.[5] |
| Organotin byproducts co-elute with my product during standard silica gel chromatography. | The polarity of the organotin byproducts is too similar to your desired product. | 1. Use a modified stationary phase. Chromatography with silica gel containing 10% w/w anhydrous potassium carbonate is very effective.[1][2] 2. Alternatively, pre-treat the silica gel with 2-5% triethylamine in the eluent.[5][7] |
| Formation of a persistent emulsion during aqueous work-up. | High concentrations of both organic and tin compounds can lead to emulsification. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.[7] |
| Low recovery of a polar product after aqueous work-up. | The desired product has some solubility in the aqueous phase. | For polar products, it is often better to avoid aqueous work-ups. Instead, use a non-aqueous method like chromatography on triethylamine-treated silica gel or treatment with chemical scavengers like trimethylaluminum (AlMe₃).[5][6] |
Data on Removal Method Effectiveness
| Method | Reagent(s) | Typical Residual Tin Level | Notes |
| Aqueous Potassium Fluoride (KF) Wash | Saturated aqueous KF solution | < 1% w/w | Forms an insoluble precipitate (Bu₃SnF) that is removed by filtration. Multiple washes may be needed for higher purity.[3] |
| Column Chromatography with Triethylamine | 2-5% Triethylamine in eluent on silica gel | >98% Purity | A quick and effective method for removing Bu₃SnX byproducts, particularly from Stille reactions.[3][7] |
| Column Chromatography with K₂CO₃-Silica | 10% w/w anhydrous K₂CO₃ in silica gel | < 15 ppm | Highly effective at reducing organotin impurities to very low levels. The K₂CO₃-silica mixture is stable for months.[2] |
| Acidic Aqueous Extraction | Aqueous acid solution (e.g., oxalic acid) | ~7 ppm (99.7% removal) | Selectively extracts tin compounds into the aqueous layer as water-soluble salts.[3] |
| Chemical Scavengers | AlMe₃ or NaOH | >95% Purity | Effective for specific types of organotin byproducts. These reagents can be hazardous and may not be compatible with all functional groups.[5][7] |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Stirring/Shaking: Vigorously stir or shake the biphasic mixture for at least one hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[3]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[3]
-
Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.
-
Further Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now depleted of tin byproducts.[3]
Protocol 2: Column Chromatography using Triethylamine-Treated Silica Gel
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in the desired eluent. Add triethylamine to the slurry to a final concentration of 2-5% (v/v). Pack a chromatography column with this slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.
-
Elution: Elute the column with an appropriate solvent system to separate your product from the organotin byproducts. A gradient elution may be effective.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC or another appropriate analytical technique to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[7]
Visualizations
Caption: General workflow for the removal of this compound byproducts.
Caption: Decision tree for selecting a purification method.
References
Identifying and minimizing side reactions of tetrabutyltin in organic synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetrabutyltin in organic synthesis. The focus is on identifying and minimizing common side reactions to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed when using this compound reagents, particularly in Stille coupling?
A1: The two most prevalent side reactions encountered when using this compound reagents in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are:
-
Homocoupling: The dimerization of the organotin reagent (R-SnBu₃) to form an R-R coupled product. This is a significant competing reaction that reduces the yield of the desired cross-coupled product.[1][2]
-
Butyl Group Transfer: The unwanted transfer of a butyl group from the this compound reagent to the electrophile, resulting in a butylated byproduct instead of the desired product.
Q2: My Stille coupling reaction is giving a low yield of the desired product and a significant amount of homocoupled byproduct. What are the likely causes and how can I minimize this?
A2: Homocoupling is a common issue in Stille reactions. Several factors can contribute to its prevalence:
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Palladium Catalyst and Ligands: The choice of palladium source and ligands can significantly impact the selectivity of the reaction. Less reactive catalysts might favor homocoupling. Experimenting with different phosphine (B1218219) ligands (e.g., PPh₃, AsPh₃) or using pre-catalysts like Pd(PPh₃)₄ can help optimize the reaction.
-
Oxygen Sensitivity: While organotin reagents are generally stable to air and moisture, the presence of oxygen can sometimes promote the homocoupling of the organostannane.[3] Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is crucial.
To minimize homocoupling, consider the following troubleshooting steps:
-
Lower the reaction temperature: Start with a lower temperature and gradually increase it if the reaction is too slow.
-
Screen different palladium catalysts and ligands: The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Ensure rigorous exclusion of oxygen: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas throughout the reaction.
Q3: I am observing a significant amount of a butylated byproduct in my reaction. How can I prevent the transfer of the butyl group from the this compound reagent?
A3: The transfer of "non-transferable" alkyl groups like butyl is a known side reaction. The relative rate of transfer of different groups from the tin atom generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl.[4] To minimize butyl group transfer:
-
Choice of Organotin Reagent: If possible, using a trimethyltin (B158744) (Me₃SnR) or triphenyltin (B1233371) (Ph₃SnR) reagent instead of a tributyltin reagent can be beneficial. Methyl and phenyl groups are generally less prone to transfer than butyl groups.[3]
-
Reaction Conditions: Fine-tuning the reaction parameters such as solvent, temperature, and ligand can influence the selectivity of group transfer. There is no universally optimal condition, and empirical optimization is often necessary for a specific substrate combination.
-
Additives: The use of certain additives, like copper(I) salts, can sometimes enhance the rate of the desired transmetalation step, potentially reducing the likelihood of competing side reactions.[3]
Q4: How do different reaction parameters affect the outcome of a Stille coupling using this compound?
A4: Several parameters can be adjusted to optimize the reaction and minimize side products. The following tables summarize the general effects of these parameters.
Table 1: Effect of Palladium Ligands on Stille Coupling
| Ligand Type | General Effect on Reaction Rate | Influence on Side Reactions |
| Electron-rich, bulky phosphines (e.g., P(t-Bu)₃) | Can accelerate the oxidative addition step and may be beneficial for less reactive electrophiles. | May help suppress side reactions by promoting the desired catalytic cycle. |
| Triphenylphosphine (PPh₃) | A standard and widely used ligand, generally effective for a broad range of substrates. | Performance can be substrate-dependent; optimization may be needed to minimize homocoupling. |
| Tri(2-furyl)phosphine (TFP) | Often used to accelerate the transmetalation step. | Can be effective in reducing homocoupling in some systems. |
| Triphenylarsine (AsPh₃) | Can be used as an alternative to phosphine ligands and may offer different selectivity. | May provide better yields and lower side products for specific substrate combinations. |
Table 2: Effect of Solvents on Stille Coupling
| Solvent | Polarity | General Effect on Reaction |
| Toluene | Non-polar | Commonly used, but may result in lower yields with certain substrates.[5] |
| Tetrahydrofuran (THF) | Polar aprotic | A versatile solvent, often providing a good balance of solubility and reactivity. |
| Dimethylformamide (DMF) | Polar aprotic | Good for dissolving a wide range of substrates and can accelerate the reaction, but can also lead to side reactions at high temperatures.[5] |
| Dioxane | Polar aprotic | Another common solvent, but can be less effective than THF or DMF in some cases.[5] |
Table 3: Effect of Temperature and Additives on Stille Coupling
| Parameter | General Effect |
| Temperature | Increasing temperature generally increases the reaction rate, but can also lead to a higher proportion of side products, including homocoupling and thermal decomposition of reagents. It is crucial to find the optimal temperature for each specific reaction. |
| Copper(I) Salts (e.g., CuI) | Can accelerate the rate-limiting transmetalation step, often leading to higher yields and reduced reaction times.[6] |
| Lithium Chloride (LiCl) | Can facilitate the transmetalation step and is often used as an additive. |
| Cesium Fluoride (B91410) (CsF) | Can activate the organotin reagent, forming a more nucleophilic pentacoordinate tin species, which can enhance the rate of transmetalation. |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Stille Coupling with this compound Reagents
This protocol provides a starting point for optimizing a Stille coupling reaction to favor the desired product over common side reactions like homocoupling.
Materials:
-
Aryl/vinyl halide or triflate (1.0 equiv)
-
This compound reagent (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Additives (optional, e.g., CuI, 10 mol%)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Rigorously dry all glassware and ensure all reagents and solvents are anhydrous and degassed. This can be achieved by standard techniques such as oven-drying glassware and purging solvents with an inert gas.
-
Reaction Setup: To a flame-dried flask under a positive pressure of inert gas, add the aryl/vinyl halide or triflate and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add the this compound reagent dropwise to the stirred solution at room temperature.
-
Heating: Slowly heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and monitor the reaction progress).
-
Monitoring: Follow the progress of the reaction by TLC or GC/MS to determine the optimal reaction time and to monitor the formation of byproducts.
-
Work-up: Upon completion, cool the reaction to room temperature. To remove the tin byproducts, a common method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite. The organic layer is then separated, dried, and concentrated.
-
Purification: The crude product can be further purified by column chromatography.
Visualizations
Diagram 1: The Catalytic Cycle of the Stille Coupling Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Stille Coupling Side Reactions
Caption: A logical workflow for troubleshooting common side reactions in Stille coupling.
References
Tetrabutyltin decomposition pathways under reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the decomposition of tetrabutyltin (TTBT) under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway for this compound involves the sequential loss of its four butyl groups. This stepwise dealkylation process leads to the formation of tributyltin (TBT), followed by dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and ultimately inorganic tin.[1] This degradation can be initiated by heat, light (photolysis), or chemical reagents such as acids and bases.[2]
Q2: How stable is this compound under typical laboratory conditions?
A2: this compound is a relatively stable compound, particularly in the absence of light and strong acids or bases.[2] It is stable in the presence of air and moisture.[2] However, it will decompose when heated to high temperatures, with a reported decomposition temperature of 265 °C.[3] Direct sunlight can also cause slow degradation to an inorganic tin salt.[4]
Q3: What are the main factors that influence the rate of this compound decomposition?
A3: The main factors influencing the decomposition rate of this compound are:
-
Temperature: Higher temperatures significantly accelerate the rate of thermal decomposition.
-
Light (UV radiation): Photolysis, or decomposition by light, is a significant degradation pathway, particularly for butyltin compounds.
-
pH: this compound is susceptible to cleavage by both acids and bases. Extreme pH conditions can promote hydrolysis, although this is less evident under normal environmental conditions for the more substituted tributyltin.[4]
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its decomposition.[4]
Q4: What are the expected byproducts of this compound decomposition?
A4: The primary byproducts are tributyltin (TBT), dibutyltin (DBT), monobutyltin (MBT), and inorganic tin.[1] The specific byproducts and their relative concentrations will depend on the reaction conditions and the extent of decomposition. Under certain conditions, radical reactions may also lead to the formation of other organic byproducts derived from the butyl groups.[5]
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound decomposition.
Issue 1: Inconsistent or Non-reproducible Decomposition Rates
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Ensure the reaction vessel is in a temperature-controlled environment (e.g., oil bath, thermostat-controlled heating mantle) with minimal temperature fluctuations. |
| Inconsistent Light Exposure (for photolysis studies) | Use a calibrated and stable light source. Ensure the reaction vessel is placed at a consistent distance and orientation from the light source in every experiment. |
| Presence of Impurities | Use high-purity this compound and solvents. Impurities can act as catalysts or inhibitors, affecting the decomposition rate. |
| Oxygen Sensitivity | While generally stable in air, radical decomposition pathways can be influenced by the presence of oxygen. For mechanistic studies, consider running reactions under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulty in Analyzing Decomposition Products by GC-MS
| Possible Cause | Troubleshooting Step |
| Poor Derivatization Efficiency | Butyltin compounds, particularly the more polar DBT and MBT, require derivatization to a more volatile form (e.g., ethylated or pentylated derivatives) before GC-MS analysis.[6][7] Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature). |
| Peak Tailing or Fronting | This can be caused by active sites in the GC inlet or column.[8] Use a deactivated inlet liner and a high-quality, inert GC column. Regularly clean the inlet and trim the column.[9] |
| Co-elution of Peaks | Optimize the GC temperature program to improve the separation of this compound and its degradation products. A longer column or a column with a different stationary phase may be necessary. |
| Low Signal Intensity | Ensure the mass spectrometer is properly tuned. Check for leaks in the GC-MS system.[10] For trace analysis, consider using a more sensitive detector or a larger injection volume. |
Issue 3: Challenges in Monitoring Decomposition by NMR Spectroscopy
| Possible Cause | Troubleshooting Step |
| Signal Overlap | The proton signals of the butyl groups in TTBT, TBT, DBT, and MBT can be similar and overlap, making quantification difficult. Use a high-field NMR spectrometer for better signal dispersion. Consider using ¹¹⁹Sn NMR for more distinct signals for each butyltin species. |
| Reaction Mixture Inhomogeneity | Changes in the reaction mixture during decomposition can lead to magnetic field inhomogeneity and distorted spectral lineshapes.[11][12] Ensure efficient stirring of the reaction mixture if possible. |
| Solvent Signal Interference | The solvent signal can obscure signals from the analytes, especially at low concentrations. Use a deuterated solvent and appropriate solvent suppression techniques.[13] |
| Quantitative Accuracy | For accurate quantification, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1) in the NMR pulse sequence. Calibrate pulse widths for accurate signal integration. |
Quantitative Data Summary
The following table summarizes available quantitative data on the decomposition of butyltin compounds. Data for this compound is limited, so data for its primary degradation product, tributyltin (TBT), is included for reference.
| Decomposition Pathway | Compound | Conditions | Parameter | Value | Reference |
| Thermal Decomposition | This compound | Neat | Decomposition Temperature | 265 °C | [3] |
| Abiotic Degradation | Tributyltin | Aerated Freshwater Sediment | Half-life (t₁/₂) | 360 - 775 days | [14] |
| Abiotic Degradation | Tributyltin | Anaerobic Sediment | Half-life (t₁/₂) | No degradation observed in 330 days | [14] |
| Biotic/Abiotic Degradation | Tributyltin | Freshwater Model Ecosystem (Sediment) | Half-life (t₁/₂) | ~1 month | [15] |
| Sequential Degradation | Tributyltin | Marina Sediment | Half-life (t₁/₂) | 2.1 years | [16] |
| Sequential Degradation | Dibutyltin | Marina Sediment | Half-life (t₁/₂) | 1.9 years | [16] |
| Sequential Degradation | Monobutyltin | Marina Sediment | Half-life (t₁/₂) | 1.1 years | [16] |
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition of this compound in Solution by GC-MS
This protocol outlines a general procedure for studying the thermal decomposition of this compound in an organic solvent.
1. Reaction Setup: a. Prepare a stock solution of this compound in a high-boiling point, inert solvent (e.g., dodecane) of known concentration. b. Aliquot the solution into several sealed reaction vials. c. Place the vials in a temperature-controlled oil bath or oven set to the desired reaction temperature.
2. Sampling: a. At predetermined time intervals, remove a vial from the heat source and immediately quench the reaction by placing it in an ice bath. b. Take an aliquot of the reaction mixture for derivatization and analysis.
3. Derivatization (Ethylation): a. To the reaction aliquot, add an acetate (B1210297) buffer to adjust the pH to around 5. b. Add a freshly prepared solution of sodium tetraethylborate to ethylate the butyltin species. c. Extract the ethylated derivatives into an organic solvent like hexane (B92381).
4. GC-MS Analysis: a. Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). b. Use a temperature program that allows for the separation of tetraethyltin, butylethyltin, diethyltin, and triethyltin. c. Monitor the abundance of characteristic ions for each compound to determine their relative concentrations over time.
5. Data Analysis: a. Plot the concentration of this compound versus time to determine the reaction order and rate constant. b. Identify and quantify the formation of TBT, DBT, and MBT over time.
Protocol 2: Studying Photolytic Decomposition of this compound by UV-Vis and NMR Spectroscopy
This protocol provides a framework for investigating the photolytic degradation of this compound.
1. Sample Preparation: a. Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette or NMR tube. b. Record an initial UV-Vis spectrum and/or NMR spectrum (¹H and/or ¹¹⁹Sn) of the solution before irradiation.
2. Photolysis: a. Irradiate the sample with a UV lamp of a specific wavelength or a broad-spectrum lamp. b. Maintain a constant temperature during irradiation using a water bath or a temperature-controlled sample holder.
3. Monitoring: a. At regular time intervals, stop the irradiation and record the UV-Vis and/or NMR spectrum. b. For UV-Vis, monitor the decrease in absorbance at the λmax of this compound and the potential appearance of new absorption bands from the degradation products. c. For NMR, monitor the decrease in the signal intensity of this compound and the appearance and increase of signals corresponding to TBT, DBT, and MBT.
4. Data Analysis: a. From the UV-Vis data, plot absorbance versus time to determine the photolysis rate. The quantum yield can be calculated if the photon flux of the light source is known.[17] b. From the NMR data, integrate the relevant signals to determine the relative concentrations of all butyltin species as a function of irradiation time. Plot these concentrations to determine the kinetics of decomposition and formation of the byproducts.
Visualizations
Caption: Sequential dealkylation pathway of this compound.
Caption: Experimental workflow for studying this compound decomposition by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. epa.gov [epa.gov]
- 15. (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. employees.csbsju.edu [employees.csbsju.edu]
Optimizing catalyst loading for reactions involving tetrabutyltin.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing catalyst loading in reactions involving tetrabutyltin, such as the Stille cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Stille coupling reaction using this compound?
A1: The optimal catalyst loading can vary significantly based on the substrates, solvent, and temperature. However, a general starting point for palladium catalysts (e.g., Pd(PPh₃)₄) is typically between 1-5 mol%. For highly reactive substrates, loading can sometimes be reduced to <1 mol%, while challenging couplings may require higher loadings. It's crucial to perform an optimization screen to find the ideal balance for your specific reaction.
Q2: What are the most common side reactions when using this compound, and how can I minimize them?
A2: The most prevalent side reaction is the homocoupling of the organostannane reagent.[1] This can be minimized by ensuring the reaction is truly anaerobic, using a high-purity palladium catalyst, and carefully controlling the reaction temperature. Additionally, the choice of ligands on the palladium catalyst can influence the rate of homocoupling versus the desired cross-coupling.
Q3: Can the Stille reaction be performed with catalytic amounts of tin?
A3: Yes, methods have been developed to make the Stille reaction catalytic in tin, which significantly reduces the toxic organotin waste. These protocols often involve an in-situ regeneration of the active tin hydride species from the tin halide byproduct using a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) and a fluoride (B91410) source.[2][3] Catalyst loading for the tin species in these reactions is often around 6 mol%.[2][4]
Q4: My this compound reagent appears cloudy. Can I still use it?
A4: Cloudiness may indicate the presence of tin oxides or other impurities due to degradation. While organotin reagents are generally stable to air and moisture, prolonged or improper storage can lead to decomposition.[1][5] It is highly recommended to use a freshly purified or new bottle of the reagent for best results. Using degraded reagents can lead to inconsistent results and lower yields.
Q5: How do I effectively remove the tributyltin byproducts after the reaction is complete?
A5: Removing toxic organotin byproducts is a critical step. Common methods include:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[6][7]
-
Silica Gel Chromatography: For many reactions, the Bu₃SnX byproducts can be removed by flash chromatography. Using an eluent containing 2-5% triethylamine (B128534) can improve the separation.[6][8]
-
Iodine Treatment: Unreacted tin hydrides can be converted to tin iodides with the addition of I₂, making them easier to remove with a subsequent KF wash.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities. | Use a fresh batch of catalyst. Consider using a more air-stable precatalyst. Ensure all solvents and reagents are anhydrous and degassed. |
| Incorrect Ligand: The chosen phosphine (B1218219) ligand may not be suitable for the specific transformation. | Screen a variety of ligands (e.g., PPh₃, P(t-Bu)₃, XPhos). Sterically hindered ligands can sometimes improve results for challenging substrates.[9] | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. Monitor for substrate decomposition at higher temperatures. | |
| Low Yield with Unreacted Starting Material | Insufficient Catalyst Loading: The catalyst amount may be too low for the reaction to go to completion in a reasonable time. | Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%). See the optimization protocol below. |
| Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. | Add the catalyst in portions throughout the reaction. Use a more robust ligand or catalyst system. | |
| High Percentage of Homocoupled Byproduct | Oxygen Contamination: Trace oxygen can promote the homocoupling of the organostannane. | Ensure the reaction setup is strictly anaerobic. Thoroughly degas all solvents and reagents by sparging with argon or using freeze-pump-thaw cycles. |
| Suboptimal Ligand/Palladium Ratio: The ratio can influence the relative rates of the desired and undesired reactions. | Vary the ligand-to-metal ratio. Typically, a ratio of 2:1 to 4:1 (ligand:Pd) is used. | |
| Difficulty Removing Tin Byproducts | Incomplete Precipitation: The KF wash may not be sufficient to precipitate all tin species. | Increase the concentration of the KF solution or the number of washes. Ensure vigorous stirring for at least one hour during the KF treatment.[10] |
| Product Trapping: The desired product may be adsorbing to the precipitated tin fluoride. | After filtering the Bu₃SnF precipitate, wash the filter cake thoroughly with the organic solvent to recover any trapped product.[7] |
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading for a Stille coupling reaction.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your aryl halide (1.0 eq) and this compound reagent (1.1 eq) in your chosen degassed solvent (e.g., toluene, THF, dioxane).
-
Reaction Setup:
-
Arrange a set of reaction vials, each with a small stir bar.
-
To each vial, add the required amount of palladium catalyst (e.g., Pd(PPh₃)₄) to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Add any additional ligands if required.
-
-
Initiation: Aliquot the stock solution of substrates into each vial. Seal the vials tightly.
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).
-
Monitoring: After the allotted time, take a small aliquot from each reaction, quench with a KF solution, filter, and analyze by LC-MS or GC-MS to determine the conversion and relative yield.
-
Workup and Analysis: Based on the monitoring results, select the most promising conditions for a larger-scale reaction. Perform a full aqueous KF workup and purify the product via column chromatography to determine the isolated yield.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| 0.5 | 24 | 45 | 38 | Incomplete conversion. |
| 1.0 | 24 | 85 | 78 | Good conversion, clean reaction. |
| 2.0 | 12 | 98 | 91 | Faster reaction, excellent yield. |
| 5.0 | 12 | >99 | 89 | Faster but with slightly more byproduct formation. |
Table 1: Example data from a catalyst loading optimization experiment. The optimal loading was determined to be 2.0 mol%.
Visualizations
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. organicreactions.org [organicreactions.org]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. sdlookchem.com [sdlookchem.com]
Preventing the formation of tin oxides during tetrabutyltin reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of tin oxides during reactions involving tetrabutyltin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you identify and resolve problems related to tin oxide formation.
Issue 1: A white precipitate or cloudiness appears in the reaction mixture.
-
Possible Cause: This is a strong indicator of tin oxide formation. This compound can react with atmospheric oxygen or residual moisture in your reaction setup to form insoluble tin oxides.[1]
-
Recommended Solutions:
-
Immediately ensure your inert gas supply is functioning correctly and providing a positive pressure of nitrogen or argon.
-
Check all seals and joints in your glassware for leaks.
-
If the reaction can be salvaged, consider filtering the mixture under inert conditions to remove the precipitate before proceeding. However, the presence of oxides may indicate that the concentration of your this compound reagent has been compromised.
-
Issue 2: Inconsistent or lower-than-expected product yields.
-
Possible Cause: The formation of tin oxides consumes the active this compound reagent, leading to stoichiometric imbalances and reduced product formation.
-
Recommended Solutions:
-
Review your experimental setup and handling procedures to identify potential points of air or moisture ingress. Refer to the detailed experimental protocols for handling air-sensitive reagents below.
-
Ensure that all solvents and reagents are rigorously dried and degassed before use.
-
Issue 3: Difficulty in product purification.
-
Possible Cause: Tin oxides are often fine, insoluble solids that can complicate the isolation and purification of your desired product, sometimes leading to the formation of emulsions during aqueous workups.
-
Recommended Solutions:
-
For removal of tin byproducts, including oxides, a common method is an aqueous potassium fluoride (B91410) (KF) wash, which precipitates the tin as insoluble organotin fluorides.[2]
-
Filtering the reaction mixture through a plug of silica (B1680970) gel pre-treated with triethylamine (B128534) can also be effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent tin oxide formation in my this compound reactions?
A1: The formation of tin oxides is detrimental for several reasons:
-
Reagent Consumption: It consumes your active this compound reagent, leading to inaccurate stoichiometry and lower product yields.
-
Reaction Inhibition: The presence of solid oxides can interfere with the reaction kinetics and catalyst activity.
-
Purification Challenges: Insoluble tin oxides can complicate product isolation and purification.
Q2: What are the primary causes of tin oxide formation?
A2: The primary causes are exposure of this compound to:
-
Atmospheric Oxygen: this compound is sensitive to air and will oxidize over time. The half-life for the degradation of vapor-phase this compound in the atmosphere is estimated to be approximately 7 hours.[4]
-
Moisture: this compound is sensitive to moisture, which can lead to the formation of tin hydroxides and subsequently oxides.[5]
Q3: How can I visually identify tin oxide contamination?
A3: Tin(IV) oxide is typically a white or off-white crystalline solid or powder.[1] If your otherwise clear, colorless to slightly yellow this compound solution[4] appears cloudy or contains a white precipitate, it is likely contaminated with tin oxides.
Q4: What is the best way to store this compound to prevent degradation?
A4: To ensure the longevity of your this compound reagent, it should be stored in a tightly sealed, non-reactive container under an inert atmosphere (nitrogen or argon).[5] The storage area should be cool, dry, and well-ventilated, away from sources of heat, flame, and incompatible materials like oxidizing agents.[5] For long-term stability, storage at -18°C in the dark is recommended to minimize degradation.
Q5: Are there any chemical stabilizers I can add to my this compound?
A5: While organotin compounds are themselves used as stabilizers for materials like PVC, the common practice for preventing the degradation of this compound as a reagent is not the addition of chemical antioxidants.[4] The most effective method is the rigorous exclusion of air and moisture through proper handling under an inert atmosphere.
Q6: Which inert gas, nitrogen or argon, is better for handling this compound?
A6: Both nitrogen and argon are suitable for creating an inert atmosphere for most reactions.[6] Argon is denser than air, which can be advantageous in certain setups as it can displace air from the bottom of a flask.[7] However, nitrogen is generally more cost-effective and is sufficient for most applications involving this compound.[6]
Data Presentation
Table 1: Storage Conditions and this compound Stability
| Storage Condition | Atmosphere | Temperature | Light Condition | Expected Stability |
| Ideal | Inert Gas (Nitrogen/Argon) | -18°C | Dark | High (minimal degradation over months) |
| Acceptable | Inert Gas (Nitrogen/Argon) | 4°C | Dark | Moderate (stable for several months)[8] |
| Not Recommended | Air | Room Temperature | Light | Low (significant degradation can occur) |
Experimental Protocols
Protocol 1: General Handling of this compound using a Schlenk Line
This protocol outlines the standard procedure for safely handling this compound and setting up a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120°C for at least 4 hours to remove any adsorbed moisture.
-
Assemble the hot glassware and immediately connect it to the Schlenk line.
-
-
Establishing an Inert Atmosphere:
-
Evacuate the assembled glassware using the vacuum pump on the Schlenk line.
-
Refill the glassware with a positive pressure of dry nitrogen or argon.
-
Repeat this vacuum/refill cycle at least three times to ensure the complete removal of atmospheric gases.
-
-
Solvent and Reagent Transfer:
-
Use dried and degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Transfer this compound and other liquid reagents using a gas-tight syringe that has been flushed with inert gas.
-
For transferring from a Sure/Seal™ bottle, insert a needle connected to the inert gas line to maintain positive pressure, and then use a separate syringe to withdraw the required amount of reagent.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler connected to the exhaust of the Schlenk line.
-
For reactions requiring heating, ensure a condenser is in place and that the system remains sealed from the atmosphere.
-
Protocol 2: Handling this compound in a Glovebox
A glovebox provides a more controlled inert environment for handling highly air-sensitive reagents.
-
Preparation:
-
Ensure the glovebox atmosphere has low levels of oxygen and moisture (typically <1 ppm).
-
Bring all necessary oven-dried glassware, sealed containers of this compound, and other reagents into the glovebox through the antechamber.
-
Cycle the antechamber between vacuum and the inert glovebox atmosphere at least three times before opening the inner door.
-
-
Performing the Reaction:
-
Inside the glovebox, set up your reaction glassware.
-
Carefully measure and transfer the this compound and other reagents using standard laboratory techniques (e.g., syringes, graduated cylinders).
-
Seal the reaction vessel before removing it from the glovebox if the reaction is to be conducted outside. If the reaction is to be run inside the glovebox, ensure proper stirring and temperature control are available.
-
Visualizations
Caption: A logical workflow for preventing tin oxide formation in this compound reactions.
Caption: A decision tree for troubleshooting the formation of tin oxides during a reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Code of practice: management of this compound - Canada.ca [canada.ca]
- 6. boconline.co.uk [boconline.co.uk]
- 7. eiga.eu [eiga.eu]
- 8. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for the selective cleavage of one butyl group from tetrabutyltin.
Welcome to the technical support center for the selective cleavage of one butyl group from tetrabutyltin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in achieving successful and selective monodebutylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for selectively removing only one butyl group from this compound (TeBT)?
The most common and well-documented strategies for the selective monodebutylation of this compound to form a tributyltin (TBT) species are:
-
Redistribution Reaction (Kocheshkov Reaction): This involves reacting this compound with tin(IV) chloride (SnCl₄). By controlling the stoichiometry, you can selectively produce tributyltin chloride (TBTCl).[1] This is a widely used industrial method.
-
Iododestannylation: This method uses elemental iodine (I₂) to cleave a carbon-tin bond, forming tributyltin iodide (TBTI). The reactivity of the Sn-C bond makes it susceptible to electrophilic cleavage by halogens.
-
Protodestannylation: This strategy employs protic acids, such as hydrochloric acid (HCl) or carboxylic acids, to cleave a butyl group, yielding a tributyltin salt (e.g., TBTCl or tributyltin acetate).
Q2: How can I monitor the progress of my reaction to ensure selectivity?
Monitoring the reaction is crucial to prevent the formation of over-reacted products like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) species. The recommended analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
Sample Preparation: A small aliquot of the reaction mixture is quenched, extracted, and typically derivatized to enhance volatility for GC analysis. Ethylation with reagents like sodium tetraethylborate (NaBEt₄) is a common derivatization method.[3][4]
-
Analysis: GC-MS allows for the separation and identification of this compound, tributyltin, dibutyltin, and monobutyltin species in the reaction mixture, providing a clear picture of the reaction's progress and selectivity.[3][5]
Q3: My redistribution reaction with SnCl₄ is producing significant amounts of dibutyltin dichloride (DBTCl₂). What is going wrong?
This is a common issue and usually points to problems with stoichiometry or reaction conditions. See the troubleshooting guide below for a detailed breakdown of possible causes and solutions.
Q4: I am having trouble removing residual tin compounds from my final product. What are the best purification methods?
Organotin compounds can be persistent impurities. Effective purification strategies include:
-
Aqueous KF Wash: Treatment with an aqueous solution of potassium fluoride (B91410) (KF) precipitates tributyltin fluoride (TBTF), which is insoluble and can be removed by filtration.
-
Chromatography: Column chromatography on silica (B1680970) gel can be effective. To improve separation, the silica gel can be pre-treated with triethylamine.
-
Distillation: The tributyltin product can often be purified by vacuum distillation.[1]
Q5: What are the safety precautions I should take when working with organotin compounds?
Organotin compounds are toxic and require careful handling.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves (double-gloving is recommended), and eye/face protection.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all organotin waste as hazardous material according to your institution's guidelines.
-
Glassware Decontamination: Glassware that has come into contact with organotin compounds should be decontaminated by soaking in a bleach solution or 10% hydrogen peroxide solution before standard washing.[6]
Troubleshooting Guides
Issue 1: Poor Selectivity in Kocheshkov Redistribution (High DBT Formation)
| Possible Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | The molar ratio of this compound to SnCl₄ is critical. For tributyltin chloride, a 2:1 ratio is theoretically required. Ensure precise measurement of reagents. An excess of SnCl₄ will favor the formation of dibutyltin dichloride. |
| Reaction Temperature Too High | High temperatures can lead to further redistribution to DBT. Maintain the recommended reaction temperature, which is often at or below 0°C during the addition of SnCl₄.[1] |
| Inhomogeneous Reaction Mixture | Ensure efficient stirring throughout the reaction to prevent localized areas of high SnCl₄ concentration, which can lead to over-reaction. |
| Prolonged Reaction Time | While the reaction should be allowed to go to completion, excessively long reaction times can sometimes lead to the formation of byproducts. Monitor the reaction by GC-MS to determine the optimal reaction time. |
Issue 2: Incomplete Reaction or Low Conversion
| Possible Cause | Recommended Solution(s) |
| Low Reaction Temperature | While low temperatures are needed for controlled addition, the reaction may require warming to room temperature or gentle heating to proceed to completion. |
| Poor Reagent Quality | Ensure the this compound and SnCl₄ are of high purity. Impurities can interfere with the reaction. |
| Insufficient Reaction Time | The reaction may not have reached completion. Continue to monitor by GC-MS until the this compound peak is consumed to the desired level. |
Issue 3: Product Contaminated with Unreacted this compound
| Possible Cause | Recommended Solution(s) |
| Insufficient SnCl₄ | The stoichiometry was skewed towards the starting material. A slight excess of SnCl₄ might be necessary, but this must be balanced against the risk of forming DBT. |
| Incomplete Reaction | The reaction was stopped prematurely. See "Incomplete Reaction or Low Conversion" above. |
| Inefficient Purification | Unreacted this compound can be difficult to separate from the tributyltin product due to similar physical properties. Optimize purification by vacuum distillation or chromatography. |
Experimental Protocols
Protocol 1: Selective Synthesis of Tributyltin Chloride via Kocheshkov Redistribution
This protocol is based on established industrial and laboratory methods for the redistribution reaction.[1]
Materials:
-
This compound (TeBT)
-
Tin(IV) chloride (SnCl₄)
-
Reaction flask equipped with a dropping funnel, stirrer, and nitrogen inlet
-
Ice bath
-
Distilled water
-
Separatory funnel
-
Rotary evaporator or distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound.
-
Cooling: Cool the flask to below 0°C using an ice bath.
-
Reagent Addition: Add SnCl₄ dropwise to the stirred this compound over a period of 30-60 minutes, ensuring the temperature remains below 0°C. A molar ratio of approximately 1:1 this compound to SnCl₄ is a common starting point for producing tributyltin chloride with high conversion, though the theoretical comproportionation for pure TBTCl from TeBT and SnCl4 is 3:1. A 1:1 ratio will also produce dibutyltin dichloride, which may need to be separated. For selective mono-cleavage, a higher ratio of TeBT to SnCl4 (e.g., 3:1) should be used.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with distilled water. The lower aqueous layer, which may contain monobutyltin species, is separated and removed.[1]
-
The upper organic layer contains the tributyltin chloride and any unreacted this compound or dibutyltin dichloride.
-
-
Purification:
-
Dry the organic phase over anhydrous sodium sulfate.
-
The product can be purified by vacuum distillation to separate tributyltin chloride from other components.
-
Quantitative Data Summary (Kocheshkov Redistribution)
| Reactant Ratio (TeBT:SnCl₄) | Temperature | Typical Product(s) | Purity (TBTCl) | Reference |
| 1:1 | < 0°C | Tributyltin chloride, Dibutyltin dichloride | >99% (after purification) | [1] |
| 3:1 | Ambient | Tributyltin chloride | High | [7] |
Protocol 2: Selective Synthesis of Tributyltin Iodide via Iododestannylation
This protocol is a general method for the electrophilic cleavage of a Sn-C bond.
Materials:
-
This compound (TeBT)
-
Iodine (I₂)
-
Dichloromethane (B109758) (or another suitable inert solvent)
-
Reaction flask with stirrer and reflux condenser
-
Sodium thiosulfate (B1220275) solution (for quenching)
Procedure:
-
Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask.
-
Reagent Addition: Add a solution of iodine in dichloromethane dropwise to the this compound solution at room temperature. A 1:1 molar ratio is required for monodebutylation.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple iodine color. If the reaction is sluggish, gentle heating may be applied.
-
Workup:
-
Once the reaction is complete (as indicated by color change or GC-MS), wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The resulting tributyltin iodide can be purified by vacuum distillation.
Quantitative Data Summary (Iododestannylation)
| Reactant Ratio (TeBT:I₂) | Solvent | Temperature | Typical Product | Selectivity |
| 1:1 | Dichloromethane | Room Temp. | Tributyltin iodide | Generally high for the first cleavage |
Visual Workflows and Pathways
Caption: Overview of primary strategies for the selective monodebutylation of this compound.
Caption: A logical workflow for troubleshooting poor selectivity in the Kocheshkov reaction.
References
- 1. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. gcms.cz [gcms.cz]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Electrophilic monoiodination of terminal alkenes [ouci.dntb.gov.ua]
How to resolve co-elution of tetrabutyltin with product during chromatography?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental work, with a specific focus on the co-elution of tetrabutyltin with products during chromatography.
Troubleshooting Guide: Co-elution of this compound
Issue: this compound is co-eluting with my desired product during silica (B1680970) gel chromatography, leading to a contaminated final product.
Initial Assessment:
Before proceeding with advanced troubleshooting, confirm the presence of this compound in your purified product. The most reliable method for detecting trace organotin impurities is ¹H NMR spectroscopy, where characteristic signals for the butyl groups typically appear in the upfield region (around 0.8-1.5 ppm).[1] For quantitative analysis at very low levels (ppm), techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.[1]
Potential Solutions:
Several strategies can be employed to address the co-elution of this compound. These can be broadly categorized into pre-chromatographic chemical treatments to modify the tin impurity and modifications to the chromatographic method itself.
Option 1: Pre-Chromatographic Chemical Treatment
The goal of chemical treatment is to alter the polarity or solubility of this compound, facilitating its removal before chromatography.
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a widely recommended and effective method.[1] Treatment with an aqueous KF solution converts organotin compounds into highly insoluble organotin fluorides, which can be easily removed by filtration.[1]
-
Iodine and DBU Treatment: The reaction mixture can be treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and then an iodine solution in ether.[2][3] This converts the organotin species into forms that are more readily separated by standard column chromatography.[2]
-
Acidic Aqueous Extraction: Washing the reaction mixture with an acidic aqueous solution, such as oxalic acid, can selectively extract tin compounds into the aqueous layer as water-soluble salts.[3][4]
Option 2: Modified Chromatographic Conditions
If pre-treatment is not desirable or is ineffective, modifying the chromatography protocol can resolve the co-elution.
-
Potassium Carbonate-Silica (K₂CO₃-Silica) Stationary Phase: Using a stationary phase composed of 10% w/w anhydrous potassium carbonate and 90% silica gel is highly effective in retaining organotin impurities.[2] This method has been shown to reduce organotin levels from stoichiometric amounts to less than 15 ppm.[2]
-
Triethylamine-Treated Silica Gel: Pre-treating the silica gel with 2-5% triethylamine (B128534) in the eluent can improve the separation of the desired product from organotin byproducts.[1][5] This technique is particularly useful for preventing product degradation on acidic silica.[1]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as basic alumina, which may offer different selectivity for your product and the this compound impurity.[6]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove this compound and other organotin impurities from my final product?
Organotin compounds are known to be toxic, and their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[3] For biological activity screening and potential market applications, purification to the parts-per-million (ppm) level is often a requirement.[2]
Q2: I am working with a water-sensitive product. What is the best method to remove this compound?
For water-sensitive compounds, non-aqueous work-up procedures are preferable. Flash chromatography on silica gel treated with triethylamine is a good option.[1] Alternatively, you can explore the use of a potassium carbonate-silica stationary phase, which does not require an aqueous workup.[2] Precipitation or crystallization of your product from a suitable solvent system can also be an effective non-aqueous purification method.[1]
Q3: Can I avoid the formation of this compound byproducts altogether?
While completely avoiding byproducts in reactions like the Stille coupling can be challenging, their formation can be minimized. Methodologies that utilize catalytic amounts of the organotin reagent have been developed.[1] Additionally, using polymer-supported tin reagents can simplify purification to a simple filtration step, although these reagents may have a higher initial cost and potentially lower reactivity.[1]
Q4: What should I do if a precipitate forms at the organic/aqueous interface during a KF wash?
The formation of a solid precipitate, which is the insoluble organotin fluoride, at the interface is expected.[5] This can sometimes make separation difficult. To resolve this, filter the entire biphasic mixture through a pad of Celite® to remove the solid before separating the organic and aqueous layers.[1][3][5]
Q5: How should I handle and dispose of organotin waste?
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a well-ventilated fume hood.[3] Glassware that has been in contact with organotin compounds should be decontaminated, for instance, by soaking in a bleach solution overnight to oxidize the residues to less harmful inorganic forms.[3][7] All tin-containing waste must be segregated and disposed of according to your institution's and local environmental regulations.[3]
Data Summary
| Method | Typical Efficiency | Key Advantages | Considerations |
| Aqueous KF Wash & Filtration | >95% removal[1] | High efficiency, cost-effective, simple procedure.[1] | May not be suitable for water-sensitive compounds; can form emulsions.[1] |
| K₂CO₃-Silica Chromatography | Reduces impurities to <15 ppm[2] | Very high efficiency, no aqueous workup required.[2] | Requires preparation of the mixed stationary phase. |
| Triethylamine-Treated Silica Chromatography | >98% removal[1] | Minimizes product degradation on acidic silica, improves separation.[1] | Requires pre-treatment of the stationary phase.[1] |
| DBU and Iodine Treatment | Not specified quantitatively, but effective.[2] | Simple, inexpensive method.[2] | Adds additional reagents that may need to be removed. |
| Acidic Aqueous Extraction | Can achieve >99% removal (to 7 ppm).[3] | Selectively extracts tin compounds as water-soluble salts.[3][4] | May not be suitable for acid-sensitive products. |
Experimental Protocols
Protocol 1: Removal of this compound using Aqueous Potassium Fluoride (KF)
-
Reaction Quench: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Stirring/Shaking: Vigorously stir or shake the biphasic mixture for at least one hour.[3] A white precipitate of organotin fluoride should form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[3]
-
Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.
-
Further Washes: Wash the organic layer with water and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is now significantly depleted of the tin impurity.[3]
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
-
Preparation of K₂CO₃-Silica: Thoroughly mix 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[2] This mixture can be stored for several months without a significant loss of activity.[2]
-
Column Packing: Prepare a chromatography column with the K₂CO₃-Silica mixture using a standard slurry or dry packing method with your chosen eluent.
-
Sample Loading: Concentrate the crude reaction mixture. An aqueous workup is generally not necessary.[2] Dissolve the residue in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system for your product. The organotin impurities, including this compound, will be retained on the stationary phase.
-
Fraction Collection: Collect the fractions containing your purified product.
-
Analysis: Analyze the collected fractions (e.g., by TLC or ¹H NMR) to confirm the absence of this compound.
Visualized Workflow
Caption: Decision workflow for resolving this compound co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Addressing issues with tetrabutyltin's low reactivity in certain cross-coupling reactions.
Welcome to the technical support center for addressing challenges with tetrabutyltin in cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals encountering low reactivity and other issues during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your synthetic endeavors.
Frequently Asked questions (FAQs)
Q1: My Stille cross-coupling reaction with this compound is sluggish or not proceeding to completion. What are the common causes?
A1: Low reactivity in Stille reactions involving this compound can stem from several factors:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) complexes, can degrade upon storage.
-
Suboptimal Ligands: The choice of phosphine (B1218219) ligand is critical. Less effective ligands can lead to slow reaction rates.
-
Inefficient Transmetalation: The transmetalation step, which is often the rate-determining step, may be slow.[1][2]
-
Presence of Inhibitors: Adventitious water or acid can lead to protodestannylation of the organotin reagent.[1] Free phosphine ligands in solution can also inhibit the catalyst.[3]
Q2: What additives can be used to enhance the reactivity of this compound?
A2: Several additives can significantly improve reaction rates and yields:
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst that can enhance reaction rates by orders of magnitude.[1][2] It is believed to act as a scavenger for free phosphine ligands or facilitate transmetalation through the formation of a more reactive organocuprate intermediate.[1][4]
-
Fluoride (B91410) Ions (e.g., CsF, KF): Fluoride sources can activate the this compound reagent by forming a hypervalent tin species, which is more nucleophilic and facilitates a faster transmetalation.[3] However, an excess of fluoride can lead to the formation of unreactive anionic stannates.
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction, particularly when the halide on the palladium intermediate dissociates.[2] It is thought to stabilize the transition state during oxidative addition and increase the polarity of the solvent to improve the rate of transmetalation.[2]
Q3: I am observing a significant amount of homocoupling of my organostannane. How can this side reaction be minimized?
A3: Homocoupling is a common side reaction in Stille couplings.[1][2] It can be minimized by:
-
Ensuring an active Pd(0) catalyst: Homocoupling can occur when the organostannane reacts with the Pd(II) precatalyst.[1][2] Pre-reduction of the Pd(II) source to Pd(0) before adding the organostannane can be beneficial.
-
Controlling Stoichiometry: Using a slight excess of the organohalide relative to the organostannane can sometimes reduce homocoupling.
-
Optimizing Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.
Q4: How can I effectively remove the toxic tributyltin byproducts after the reaction?
A4: Several methods are available for the removal of organotin byproducts:
-
Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Silica (B1680970) Gel Chromatography with Triethylamine (B128534): Running a flash column with silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove tin residues.
-
Chemical Treatment: Treatment with reagents like AlMe₃ (to form nonpolar Bu₃SnMe) or NaOH (to form polar Bu₃SnOH) can facilitate removal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Palladium Catalyst | Use a fresh batch of catalyst or a pre-catalyst. Consider a brief sonication or pre-stirring of the catalyst in the solvent before adding other reagents.[1] |
| Poorly Soluble Reagents | Choose a solvent system in which all components are soluble at the reaction temperature. | |
| Inefficient Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands like P(t-Bu)₃ often improve reactivity.[5] | |
| Protodestannylation | Ensure strictly anhydrous reaction conditions by using freshly distilled, dry solvents and inert atmosphere techniques.[1] | |
| Slow Reaction Rate | Slow Transmetalation Step | Add a catalytic amount of CuI (5-10 mol%).[2] |
| Low Reactivity of Organohalide | If using an aryl chloride, consider switching to the corresponding bromide or iodide, which are generally more reactive.[1][2] | |
| Insufficient Thermal Energy | Gradually increase the reaction temperature, monitoring for potential side reactions or decomposition. | |
| Formation of Side Products | Homocoupling of Organostannane | See FAQ 3. Ensure the palladium is in the Pd(0) state before adding the stannane. |
| Dehalogenation of the Electrophile | If acidic byproducts might be forming, consider adding a non-nucleophilic base.[1] |
Quantitative Data on Reaction Optimization
The following tables summarize the impact of various ligands and additives on the yield of Stille cross-coupling reactions.
Table 1: Effect of Ligands on the Stille Coupling of Aryl Bromides with Tributyltin Reagents. [5]
| Entry | Aryl Bromide | Organostannane | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | Vinyltributyltin | P(t-Bu)₃ | 94 |
| 2 | 4-Bromobenzonitrile | Phenyltributyltin | P(t-Bu)₃ | 76 |
| 3 | 1-Bromo-4-methoxybenzene | Allyltributyltin | P(t-Bu)₃ | 87 |
| 4 | 2-Bromonaphthalene | n-Butyltributyltin | P(t-Bu)₃ | 82 |
Table 2: Synergistic Effect of CuI and CsF in the Stille Coupling of an Aryl Bromide. [4]
| Entry | Palladium Catalyst | Additive(s) | Yield (%) |
| 1 | Pd(PPh₃)₄ | None | <5 |
| 2 | Pd(PPh₃)₄ | CuI | 10 |
| 3 | Pd(PPh₃)₄ | CsF | 30 |
| 4 | Pd(PPh₃)₄ | CuI, CsF | 95 |
Experimental Protocols
General Protocol for Stille Cross-Coupling with this compound
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
Organic halide (aryl or vinyl iodide, bromide, or triflate) (1.0 equiv)
-
This compound reagent (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if not using a pre-formed catalyst complex)
-
Additive (e.g., CuI, 5-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the organic halide, palladium catalyst, and any solid additives.
-
Add the anhydrous, degassed solvent via syringe and stir the mixture until all solids are dissolved.
-
Add the this compound reagent dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite® to remove the solids.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low yield in Stille reactions.
Stille Catalytic Cycle
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 4. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Improving the air and moisture stability of tetrabutyltin reaction setups.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the air and moisture stability of their tetrabutyltin reaction setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
Issue 1: Reaction Failure or Low Yield
-
Question: My reaction with this compound failed to proceed or resulted in a very low yield of the desired product. What could be the cause?
Answer: Reaction failure or low yields in organometallic reactions, including those with this compound, are frequently linked to the presence of air or moisture, which can decompose the reagents.[1][2] Other factors include the quality of reagents and solvents, and the reaction conditions themselves.[1]
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents | Ensure this compound and other reagents are pure and were stored under an inert atmosphere. If necessary, purify reagents before use. |
| "Wet" Solvents | Use freshly distilled and thoroughly degassed anhydrous solvents. Solvents packaged under inert atmospheres, such as in AcroSeal™ bottles, are recommended.[3] |
| Improperly Dried Glassware | Oven-dry all glassware overnight at >125°C and cool under a stream of dry, inert gas (nitrogen or argon) before use.[4] Assembling the apparatus while still hot is an effective technique. |
| Atmospheric Leaks | Ensure all joints are properly sealed with high-vacuum grease. Use septa that are not punctured excessively. A slight positive pressure of inert gas should be maintained throughout the reaction.[4] |
| Incorrect Reaction Temperature | Verify the optimal temperature for your specific reaction. Some organometallic reactions require precise temperature control.[1] |
Issue 2: Formation of Unidentified Byproducts
-
Question: I've observed the formation of significant amounts of unidentified byproducts in my reaction mixture. What is the likely source?
Answer: The formation of byproducts often points to the degradation of this compound or other reagents due to exposure to air and moisture.[2] Oxidation or hydrolysis of organotin compounds can lead to various tin-containing impurities.[4]
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Oxidation of this compound | Rigorously deoxygenate all solvents and purge the reaction vessel thoroughly with an inert gas before adding reagents.[5] |
| Hydrolysis of Reagents | Ensure all components of the reaction, including solvents and starting materials, are scrupulously dried. Even trace amounts of water can lead to side reactions.[3] |
| Side Reactions with Atmospheric CO2 | For highly sensitive reactions, ensure the inert gas used is free of carbon dioxide. |
| Thermal Decomposition | This compound can decompose at elevated temperatures (close to its boiling point of 265 °C).[6] Ensure the reaction temperature is well-controlled. |
Issue 3: Inconsistent Results Between Batches
-
Question: I am getting inconsistent results when I repeat the reaction. Why is this happening?
Answer: Inconsistency in results is often a sign of variable atmospheric control between experiments.[7] Small differences in the amount of air or moisture introduced can have a significant impact on the reaction outcome.
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Variable Inert Atmosphere Quality | Standardize the procedure for purging the reaction vessel. Ensure a consistent positive pressure of high-purity inert gas.[4] |
| Inconsistent Solvent Quality | Use solvents from the same freshly opened bottle or from a single, properly stored batch of freshly distilled solvent. |
| Aging of Reagents | If using older bottles of this compound, its quality may have degraded. It's good practice to use fresh reagents or re-verify the purity of older stock. |
| Differences in Glassware Preparation | Ensure a consistent and thorough protocol for cleaning and drying glassware for every experiment.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to exclude air and moisture from this compound reactions?
A1: Organotin compounds like this compound are sensitive to air and moisture.[2] Oxygen can lead to oxidative degradation, while water can cause hydrolysis, forming tin oxides and other byproducts.[4] These side reactions consume your reagent, reduce your yield, and complicate the purification of your desired product.
Q2: What is the best method for drying solvents for use with this compound?
A2: The optimal method depends on the solvent. For many common organic solvents like THF, diethyl ether, and toluene, distillation from a suitable drying agent under an inert atmosphere is a standard and effective procedure. For instance, THF is often distilled from sodium/benzophenone ketyl. Alternatively, using commercially available anhydrous solvents packaged under nitrogen or argon, such as in Sure/Seal™ bottles, is a convenient and reliable option.[4]
Q3: How can I effectively remove air from my reaction setup?
A3: The "evacuate-refill" cycle using a Schlenk line is a highly effective method.[5] This involves evacuating the reaction flask under high vacuum to remove air and adsorbed moisture, followed by refilling with a high-purity inert gas like argon or nitrogen. Repeating this cycle three to five times is standard practice.[5]
Q4: What are the key differences between working on a Schlenk line versus in a glovebox?
A4: Both techniques are used to handle air-sensitive reagents. A Schlenk line allows for the manipulation of reagents in glassware under a dynamic flow of inert gas or vacuum.[5] A glovebox provides a contained environment with a continuously purified inert atmosphere, which is ideal for weighing out solid reagents and performing manipulations that are difficult to do in sealed glassware.[5] The choice depends on the specific requirements of the experiment.
Q5: How do I properly store this compound to ensure its stability?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place.[8] Specialized packaging like Sure/Seal™ bottles is designed for the long-term storage and dispensing of air-sensitive reagents.
Experimental Protocols & Visualizations
Protocol: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried for at least 4 hours at 140°C (or overnight at 125°C).[4]
-
Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser and dropping funnel) while the glassware is still hot.
-
Inert Gas Connection: Connect the assembled apparatus to a Schlenk line via a sidearm tap.
-
Evacuate-Refill Cycles: Carefully evacuate the apparatus to remove air and then backfill with high-purity nitrogen or argon. Repeat this cycle 3-5 times.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a cannula or a syringe.
-
Reagent Addition: Add this compound and other reagents to the reaction flask using a gas-tight syringe or via a cannula transfer, always maintaining a positive pressure of inert gas.[5]
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[4]
Caption: Workflow for setting up an air-sensitive reaction.
Diagram: Troubleshooting Low Yield in this compound Reactions
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. pcimag.com [pcimag.com]
- 8. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Techniques for quenching reactions containing unreacted tetrabutyltin.
This technical support center provides guidance for researchers, scientists, and drug development professionals on effective techniques for quenching reactions containing unreacted tetrabutyltin and removing organotin byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound and its byproducts from my reaction?
A1: Organotin compounds, including this compound and its derivatives like tributyltin halides, are toxic.[1][2] Their presence in final products, especially active pharmaceutical ingredients (APIs), is strictly regulated and can interfere with biological assays.[1][2] Therefore, thorough removal to parts-per-million (ppm) levels is often necessary to meet regulatory standards and ensure the integrity of subsequent experiments.[1][2]
Q2: What are the most common tin byproducts I should expect in my reaction mixture?
A2: The most prevalent organotin byproducts originate from reactions like the Stille cross-coupling.[1] Common byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[2]
Q3: What are the primary strategies for removing these organotin byproducts?
A3: The main strategies involve converting the organotin species into forms that are either insoluble and can be filtered off, or have a significantly different polarity from the desired product, allowing for separation by extraction or chromatography.[1] Common approaches include precipitation with fluoride (B91410) salts, chemical modification, and specialized chromatographic techniques.[1]
Q4: How can I determine the concentration of residual tin in my final product?
A4: Highly sensitive analytical methods are required to quantify residual tin, especially for pharmaceutical applications.[1] These methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
-
Gas Chromatography (GC) with a suitable detector[1]
Troubleshooting Guides
Issue 1: I performed an aqueous potassium fluoride (KF) wash, but I still detect tin residues in my product.
-
Cause: Incomplete precipitation of the tin fluoride.
-
Solution:
-
Insufficient Stirring/Contact Time: Ensure vigorous stirring of the biphasic mixture for at least one hour to promote complete precipitation of tributyltin fluoride (Bu₃SnF).[2]
-
Precipitate at Interface: A solid precipitate of Bu₃SnF can form at the organic/aqueous interface, hindering efficient separation. If this occurs, filter the entire mixture through a pad of Celite®.[2][3]
-
Incorrect Tin Species: If your reaction mixture contains significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), these may not react efficiently with KF. Pre-treat the mixture with iodine (I₂) to convert these species to the more reactive tributyltin iodide (Bu₃SnI) before the KF wash.[3]
-
Issue 2: My product is water-sensitive. Are there non-aqueous methods for tin removal?
-
Cause: The desired product is unstable in the presence of water, making aqueous workups unsuitable.
-
Solution:
-
Flash Chromatography with Triethylamine (B128534): A common and effective non-aqueous method is to filter the crude reaction mixture through a plug of silica (B1680970) gel using an eluent containing 2-5% triethylamine.[3][4] The triethylamine helps to remove the tin byproducts.[3][4]
-
Silica-Based Scavengers: Employing solid-phase scavengers, such as SiliaMetS Thiol or SiliaBond Carbonate, can effectively remove tin impurities without introducing water.[2]
-
Issue 3: My product is non-polar, and co-elutes with the tin byproducts during chromatography.
-
Cause: The similar polarity of the product and the tin byproducts makes chromatographic separation challenging.[1]
-
Solution:
-
Chemical Modification: Alter the polarity of the tin byproducts. Treatment with trimethylaluminum (B3029685) (AlMe₃) converts them to the more non-polar tributyltin methyl, which may then be separable from a more polar product.[1][3] Conversely, treatment with sodium hydroxide (B78521) (NaOH) can generate the more polar tributyltin hydroxide.[3]
-
Partitioning: If your product has sufficient polarity, partitioning the crude mixture between hexane (B92381) and acetonitrile (B52724) can be effective. The more polar product will favor the acetonitrile layer, while the non-polar tin byproducts will remain in the hexane layer.[1]
-
Issue 4: I'm experiencing significant product loss after the workup and filtration steps.
-
Cause: The product may be adsorbing to the precipitated tin fluoride or the Celite® used for filtration.[2]
-
Solution:
-
Thorough Washing: After filtration, wash the filter cake (the collected solid on the Celite®) thoroughly with the organic solvent used for the extraction. This will help to recover any adsorbed product.[2]
-
Data Presentation
Table 1: Comparison of Common Tin Removal Methods
| Method | Reagent(s) | Typical Final Tin Concentration | Notes |
| Aqueous Potassium Fluoride (KF) Wash | Saturated aqueous KF solution | < 1% w/w | Forms insoluble Bu₃SnF precipitate, which is removed by filtration. Multiple washes may be necessary.[1] |
| Flash Chromatography with Triethylamine | Silica gel, eluent with 2-5% triethylamine | Variable | Quick and effective for many Stille reaction byproducts.[3][4] |
| Chemical Modification with AlMe₃ | Trimethylaluminum (AlMe₃) | Product-dependent | Converts tin byproducts to the more non-polar tributyltin methyl.[1][3] |
| Silica-Based Scavengers | e.g., SiliaMetS Thiol, SiliaBond Carbonate | Low ppm levels | Tin byproducts bind to the scavenger, which is then removed by filtration.[2] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a saturated aqueous solution of potassium fluoride (KF).[1]
-
Stirring/Shaking: Vigorously stir or shake the biphasic mixture for at least one hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[1]
-
Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.[1]
-
Further Washes: Wash the organic layer with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
Protocol 2: Flash Chromatography with Triethylamine
-
Column Preparation: Prepare a flash chromatography column with silica gel slurried in the desired eluent.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dried sample onto the top of the column.[2]
-
Elution: Elute the column with an appropriate solvent system for your product, containing 2-5% triethylamine.[3][4] The organotin impurities will be retained on the stationary phase.
-
Fraction Collection: Collect the fractions containing your purified product.
-
Analysis: Analyze the fractions (e.g., by TLC or LC-MS) to confirm the absence of tin byproducts.[1]
Mandatory Visualization
Caption: Workflow for quenching and removing this compound.
Caption: Precipitation of tributyltin fluoride using KF.
References
Managing the exothermicity of large-scale tetrabutyltin synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermicity of large-scale tetrabutyltin synthesis. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for large-scale this compound synthesis and what is the main safety concern?
The most common and advantageous method for synthesizing this compound on a large scale is the Grignard reaction.[1][2] This process typically involves two main steps: the formation of a Grignard reagent from magnesium and a butyl halide (like butyl chloride or butyl bromide) in an ether-based solvent, followed by the alkylation of tin tetrachloride with the Grignard reagent.[1]
The primary safety concern is the highly exothermic nature of the Grignard reaction.[1] A large amount of heat can be released in a short period, which, if not properly managed, can lead to a dangerous increase in temperature and pressure, potentially causing the boiling of low-boiling point solvents, reactor over-pressurization, and even explosions or fires.[1][3] This uncontrolled increase in temperature and reaction rate is known as a thermal runaway.[3][4]
Q2: How does scaling up the synthesis of this compound affect the management of the reaction's exothermicity?
Scaling up the synthesis significantly increases the risk associated with the exothermicity. The heat generated by the reaction is proportional to the volume of the reactants, while the ability to remove that heat is proportional to the surface area of the reactor. As the reactor size increases, the volume-to-surface area ratio increases, making heat dissipation less efficient.[3] A reaction that is easily controlled in a laboratory flask can become hazardous on a larger scale if the cooling capacity is not adequately increased to compensate for this change.[3]
Q3: What are the key process parameters to control during large-scale this compound synthesis to manage the exotherm?
To safely manage the exothermic reaction, precise control over the following parameters is crucial:
-
Reagent Addition Rate: This is a primary method for controlling the reaction rate and, consequently, the heat generation.[5] A slow, controlled addition of the Grignard reagent or tin tetrachloride allows the cooling system to remove the generated heat effectively.
-
Temperature: Continuous monitoring and control of the internal reaction temperature are essential.[5] The reaction is typically carried out within a specific temperature range to ensure a controlled reaction rate and minimize side reactions. For the alkylation step, a temperature range of 60-100 °C is common, with a preferred range of 70-85 °C for better control.[1]
-
Agitation: Efficient mixing is vital to ensure uniform temperature distribution throughout the reactor and to prevent the formation of localized "hot spots" where the reaction could accelerate uncontrollably.[5]
-
Cooling: The reactor must be equipped with a robust cooling system with sufficient capacity to handle the maximum heat output of the reaction.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| Sudden, uncontrolled temperature increase (Thermal Runaway) | 1. Reagent addition rate is too high.2. Cooling system failure.3. Insufficient agitation leading to localized hot spots.4. Incorrectly calculated reaction enthalpy (reaction is more exothermic than anticipated). | 1. Immediately stop all reagent addition. 2. Engage emergency cooling systems. 3. Verify agitator function.4. If the situation is not brought under control, initiate the emergency quench procedure.5. After stabilization, conduct a thorough incident review to identify the root cause.[3][5] |
| Reaction fails to initiate or is sluggish | 1. Low initial temperature; the reaction has not reached its activation energy.2. Impurities in reagents or solvent (e.g., water) that consume the Grignard reagent.3. Passivated magnesium surface. | 1. Gradually increase the temperature to the recommended initiation temperature.2. Ensure all reagents and solvents are anhydrous.3. Add a small amount of an initiator, such as iodine or 1,2-dibromoethane, to activate the magnesium. |
| Low yield of this compound and formation of by-products | 1. Poor temperature control (too high or too low).2. Localized overheating due to poor mixing.3. Incorrect stoichiometry of reactants. | 1. Ensure the reaction temperature is maintained within the optimal range (e.g., 70-85 °C for alkylation).[1]2. Improve agitation to ensure homogenous mixing.3. Carefully verify the molar ratios of the Grignard reagent to tin tetrachloride. |
| Pressure buildup in the reactor | 1. Excessive solvent evaporation due to high temperature.2. Gaseous by-product formation.3. Insufficient venting. | 1. Immediately assess and control the reaction temperature.2. Ensure the reactor's venting and pressure relief systems are functioning correctly.3. If pressure continues to rise uncontrollably, consider an emergency shutdown and quench. |
Experimental Protocols
Modified Grignard Synthesis for Enhanced Safety
This protocol is based on a method designed for improved safety and control in large-scale synthesis.[1]
1. Reactor Preparation:
- Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
- Charge the reactor with magnesium turnings, a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran), and a small amount of pre-synthesized Grignard reagent to initiate the reaction.[1]
2. Reaction Initiation:
- Heat the mixture to the reaction initiation temperature.
3. Controlled Reagent Addition:
- Once the reaction has initiated, begin the simultaneous, controlled dropwise addition of the butyl halide and tin tetrachloride.[1]
- The addition rate must be carefully controlled to maintain the reaction temperature within the desired alkylation range (e.g., 70-85 °C).[1]
4. Reaction Monitoring and Control:
- Continuously monitor the internal temperature and pressure.
- Adjust the addition rates and cooling as necessary to maintain stable conditions.
5. Reaction Completion and Work-up:
- After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure complete reaction.
- Cool the reaction mixture and proceed with the appropriate work-up procedure to isolate and purify the this compound.
Data Presentation
Table 1: Key Reaction Parameters for Exotherm Management
| Parameter | Recommended Range/Value | Significance for Exotherm Control |
| Alkylation Temperature | 70-85 °C[1] | Controls reaction rate and minimizes side reactions. |
| Reagent Addition | Slow, controlled, and simultaneous[1] | Directly manages the rate of heat generation. |
| Cooling System Capacity | Must exceed the maximum calculated heat output of the reaction. | Prevents heat accumulation and thermal runaway. |
| Agitation Speed | Sufficient to ensure homogeneity. | Prevents localized temperature increases. |
Visualizations
Caption: Workflow for managing exothermicity in this compound synthesis.
Caption: Troubleshooting logic for temperature spikes during synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of Tetrabutyltin
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with tetrabutyltin, particularly concerning its solubility in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a non-polar organotin compound. Consequently, it is insoluble in water but is soluble in most organic solvents.[1][2] It is particularly soluble in non-polar solvents.[2] One source indicates solubility in diethyl ether, acetone, ethyl acetate, and ethanol, but insolubility in methanol.[3]
Q2: In which solvents is this compound considered highly soluble or miscible?
This compound is reported to be miscible with several non-polar organic solvents, including benzene, diethyl ether, and tetrahydrofuran (B95107) (THF).[4] Miscibility implies that it can be dissolved in these solvents in all proportions.
Q3: What is the solubility of this compound in water?
This compound is considered insoluble in water.[2][4] Quantitative data from different sources shows some variation, with reported solubilities of 0.0008 g/100 ml and 6.40E-05 mg/L.[4][5]
Q4: How stable are this compound solutions?
Organotin solutions are generally recommended to be stored in a cold, dark environment and should be used within a few months of preparation.[6] While specific long-term stability data for this compound in various organic solvents is limited, related tributyltin compounds have shown stability for up to 7 months in seawater when stored at 4°C in the dark.[7] Commercial formulations of this compound may contain up to 30% tributyltins, and this compound can break down into tributyltins through dealkylation.[8]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common problems encountered during the dissolution of this compound.
Problem 1: this compound is not dissolving in a selected organic solvent.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: Despite its general solubility in organic solvents, this compound's solubility can vary. Non-polar solvents are generally the best choice.
-
Insufficient Solvent Volume: The amount of solvent may not be enough to fully dissolve the quantity of this compound.
-
Action: Gradually add more solvent to the mixture while stirring.
-
-
Low Temperature: Solubility can decrease at lower temperatures.
-
Action: Gently warm the mixture while stirring. Be cautious and perform this in a well-ventilated fume hood, away from ignition sources, as many organic solvents are flammable.
-
-
Purity of this compound: Impurities in the this compound can affect its solubility.
-
Action: If possible, use a higher purity grade of this compound.
-
Problem 2: The this compound solution appears cloudy or hazy.
Possible Causes and Solutions:
-
Presence of Water: this compound is sensitive to moisture and insoluble in water.[8] Trace amounts of water in the solvent or on the glassware can cause cloudiness.
-
Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Insoluble Impurities: The cloudiness may be due to insoluble impurities in the this compound or the solvent.
-
Action: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove particulate matter.
-
-
Partial Precipitation: The concentration of this compound may be at or near its saturation point at the current temperature.
-
Action: Add a small amount of additional solvent or gently warm the solution to redissolve the precipitate.
-
Problem 3: this compound precipitates out of solution over time.
Possible Causes and Solutions:
-
Temperature Fluctuations: A decrease in ambient temperature can cause the solubility to drop below the concentration of the solution, leading to precipitation.
-
Action: Store the solution in a temperature-controlled environment. If precipitation occurs, gentle warming and agitation should redissolve the compound.
-
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
-
Action: Ensure that the solution is stored in a tightly sealed container to prevent solvent loss.
-
-
Degradation: Over time, this compound may degrade to less soluble byproducts.[8]
-
Action: Use freshly prepared solutions whenever possible. Store stock solutions in a cold, dark place to minimize degradation.[6]
-
Data Presentation
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent System | Classification | Solubility | Notes |
| Water | Aqueous | Insoluble | Reported values include 0.0008 g/100 ml and 6.40E-05 mg/L.[4][5] |
| Benzene | Non-polar Aprotic | Miscible | Implies solubility in all proportions.[4] |
| Diethyl Ether | Non-polar Aprotic | Miscible | Implies solubility in all proportions.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Implies solubility in all proportions.[4] |
| Ethanol | Polar Protic | Soluble | [3] |
| Acetone | Polar Aprotic | Soluble | [3] |
| Ethyl Acetate | Polar Aprotic | Soluble | [3] |
| Methanol | Polar Protic | Insoluble | [3] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Solution
-
Preparation: Ensure all glassware is clean and thoroughly dried to prevent any moisture contamination.
-
Solvent Selection: Choose an appropriate anhydrous, non-polar solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Dispensing this compound: In a well-ventilated fume hood, carefully measure the desired amount of liquid this compound using a calibrated pipette or by mass.
-
Dissolution: Add the this compound to a suitable container (e.g., a volumetric flask) containing a portion of the chosen solvent.
-
Mixing: Gently swirl or stir the mixture until the this compound is fully dissolved. If necessary, add the remaining solvent to reach the final desired volume and concentration.
-
Storage: Store the prepared solution in a tightly sealed, clearly labeled container in a cool, dark, and well-ventilated area.
Protocol 2: Determining the Solubility of this compound in a Novel Solvent System
This protocol provides a general method for experimentally determining the solubility of this compound.
-
Saturated Solution Preparation:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.
-
-
Sample Isolation:
-
Allow the undissolved portion to settle.
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
-
Quantification:
-
Weigh the collected aliquot of the saturated solution.
-
Remove the solvent under reduced pressure or by gentle heating in a fume hood to isolate the dissolved this compound.
-
Weigh the remaining this compound.
-
-
Calculation:
-
Calculate the solubility in grams per liter (g/L) or other desired units based on the mass of the dissolved this compound and the volume of the solvent aliquot.
-
Visualizations
Caption: A workflow diagram for troubleshooting common this compound dissolution problems.
References
- 1. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1461-25-2 [chemicalbook.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. parchem.com [parchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 8. Code of practice: management of this compound - Canada.ca [canada.ca]
Minimizing tin contamination in the final product after using tetrabutyltin.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for effectively minimizing and removing tetrabutyltin and its derivatives from reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove organotin byproducts from my final product?
A1: Organotin compounds, including this compound and its byproducts, are known to be toxic.[1] For applications in drug development and biological screening, their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[1] Thorough removal to parts-per-million (ppm) levels is often necessary to meet these regulatory requirements and ensure the safety and validity of biological data.[1][2]
Q2: What are the most common organotin byproducts I need to remove after a reaction involving this compound?
A2: The most common byproducts depend on the reaction conditions but typically include unreacted this compound, trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), and, if tin hydrides were involved, hexaalkylditin (e.g., Bu₃SnSnBu₃).[3]
Q3: What are the general strategies for removing these organotin contaminants?
A3: The primary strategies involve converting the organotin byproducts into species that are either insoluble and can be filtered off or are sufficiently polar to be removed by aqueous extraction or specialized chromatography.[1] Common approaches include precipitation with fluoride (B91410) salts (like KF), chemical modification, acidic extraction, and various chromatographic techniques.[1][3]
Q4: How can I accurately quantify the amount of residual tin in my final product?
A4: Several highly sensitive analytical techniques are available for quantifying trace amounts of tin. The most common methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), and Atomic Absorption Spectroscopy (AAS).[4][5][6] For speciation of different organotin compounds, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with these detection methods can be used.[4]
Q5: How can I minimize the formation of organotin byproducts from the start?
A5: Advanced methodologies can reduce the overall tin waste generated. Using only a catalytic amount of the organotin reagent, sometimes with an in-situ recycling system, is one effective approach.[3] Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify the removal process to a simple filtration step.[3]
Troubleshooting Guide
Issue: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
-
Possible Cause: Insufficient mixing, not enough KF, or the presence of tin species that do not readily precipitate with fluoride.
-
Recommended Solutions:
-
Increase the vigorousness and duration of shaking during the aqueous wash (at least 1-5 minutes per wash).[3]
-
Perform multiple, sequential washes with fresh 1M aqueous KF solution.[3][7]
-
If unreacted tin hydrides or ditins are suspected, treat the reaction mixture with a reagent like iodine (I₂) to convert them to tin halides, which are more easily removed by a subsequent KF wash.[3][7]
-
Issue: Formation of an Emulsion or Precipitate at the Organic/Aqueous Interface
-
Possible Cause: A solid precipitate of tributyltin fluoride (Bu₃SnF) has formed, which is the intended outcome of the KF wash.[1][3] This solid can sometimes trap the desired product or prevent efficient layer separation.
-
Recommended Solution:
Issue: Tin Byproducts are Co-eluting with My Product During Column Chromatography
-
Possible Cause: The polarity of your product is too similar to that of the organotin byproducts for effective separation using standard silica (B1680970) gel.[1]
-
Recommended Solutions:
-
Modified Stationary Phase: Use a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) mixed with silica gel. This has been shown to be highly effective at retaining organotin impurities.[2][3]
-
Modified Mobile Phase: Pre-treat the silica gel plug or column with an eluent containing ~2-5% triethylamine. This can effectively remove many organotin byproducts.[3][7]
-
Alternative Chromatography: Consider using basic alumina (B75360) instead of silica gel.[3]
-
Issue: My Product is a Solid and Difficult to Purify via Chromatography
-
Possible Cause: The product's solubility or stability on silica/alumina is problematic.
-
Recommended Solutions:
-
Recrystallization: This is often a very effective method for purifying solid products and removing tin contaminants.
-
Slurrying: Slurry the crude solid product in a suitable solvent in which the product has low solubility but the tin impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or hexane). Filter the solid product, leaving the tin impurities in the filtrate.[3]
-
Data Presentation: Efficacy of Removal Methods
The following table summarizes the reported efficiency of various common methods for removing organotin residues.
| Method | Reagent/Stationary Phase | Final Tin Concentration | Notes |
| Aqueous KF Wash | Saturated aqueous KF solution | < 1% w/w | Forms insoluble Bu₃SnF, which is removed by filtration through Celite®. Multiple washes may be required.[1][7] |
| K₂CO₃/Silica Gel Chromatography | 10% w/w K₂CO₃ in silica gel | < 15 ppm | Highly effective method where tin impurities are retained on the column.[2][3] |
| Acidic Aqueous Extraction | 5% Oxalic acid or dilute HCl | ~7 ppm (99.7% removal) | Selectively extracts organotin compounds into the aqueous phase as water-soluble salts.[3][8] |
| DBU/Iodine Treatment | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Iodine | Not specified | Converts organotin species to salts that can be removed by silica gel filtration.[2] |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the solution to a separatory funnel and wash 2-3 times with an equal volume of 1M aqueous potassium fluoride (KF) solution. Shake the funnel vigorously for at least one minute during each wash.[3][7]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF should form at the interface.[1]
-
Celite Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[1][3]
-
Final Washes: Return the filtrate to the separatory funnel. Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[2][3]
-
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is typically not necessary.[3]
-
Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as you would for standard silica gel.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the organotin impurities, which will be strongly retained on the basic stationary phase.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Workup [chem.rochester.edu]
- 8. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
Validation & Comparative
Validating Tetrabutyltin Purity: A Comparative Guide to qNMR and GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of tetrabutyltin. We present detailed experimental protocols, comparative performance data, and an objective analysis of the strengths and limitations of each method to assist in selecting the most appropriate technique for your analytical needs.
This compound, an organotin compound, serves as a crucial precursor in the synthesis of various organotin derivatives utilized as PVC stabilizers, catalysts, and biocides. Its purity is a critical determinant of the quality and reactivity of these downstream products. Therefore, robust and accurate analytical methods for its purity assessment are essential.
Method Comparison: qNMR vs. GC-MS at a Glance
Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and reliable methods for purity determination. Below is a summary of their key performance characteristics for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification based on the direct proportionality between the integrated NMR signal and the number of protons. A primary ratio method. | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection and quantification based on mass-to-charge ratio. |
| Accuracy | High, directly traceable to SI units when a certified reference material is used as an internal standard. | High, dependent on the purity of the reference standard and the calibration method. |
| Precision (%RSD) | Typically ≤ 1% | Typically ≤ 5% |
| Linearity (R²) | Excellent, inherently linear over a wide dynamic range. | > 0.99 over a defined concentration range. |
| Limit of Detection (LOD) | Generally in the low mg/mL to high µg/mL range. | Low ng/L to µg/L range, offering higher sensitivity for trace impurities. |
| Limit of Quantitation (LOQ) | Typically in the mg/mL range. | ng/L to µg/L range. |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent. | More involved, often requiring derivatization to increase volatility and thermal stability of potential polar impurities, followed by extraction. |
| Analysis Time | Rapid, typically 5-15 minutes per sample for data acquisition. | Longer, including sample preparation, GC run time (typically 20-40 minutes), and data analysis. |
| Key Advantages | - Absolute quantification without the need for a specific this compound reference standard for each impurity.- Non-destructive.- Provides structural information for impurity identification. | - High sensitivity for detecting trace impurities.- Excellent separation of complex mixtures.- Well-established and widely available technique. |
| Key Disadvantages | - Lower sensitivity compared to GC-MS.- Potential for signal overlap in complex mixtures. | - Destructive technique.- Requires derivatization for polar impurities.- Quantification relies on the availability of pure reference standards for each impurity. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity
This protocol outlines the determination of this compound purity using an internal standard method.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or another suitable standard with non-overlapping signals (e.g., maleic acid, dimethyl sulfone). The internal standard should be a certified reference material (CRM) for the highest accuracy.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆).
-
High-precision analytical balance (readable to 0.01 mg).
-
NMR tubes (5 mm).
-
Volumetric flasks and pipettes.
2. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., BTMSB) into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K.
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both this compound and the internal standard). An inversion-recovery experiment should be performed to determine the T₁ values. For this compound, a conservative relaxation delay of 30-60 seconds is recommended to ensure full relaxation of all protons.
-
Number of Scans (ns): 8 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0 to 10 ppm).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of this compound and the internal standard. For this compound in CDCl₃, the signals of the butyl groups appear as multiplets between approximately 0.8 and 1.6 ppm. The α-methylene protons (~0.85 ppm) are often a good choice for integration. For BTMSB, the singlet of the 18 equivalent protons appears around 0.25 ppm.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_TBT / N_TBT) * (N_IS / I_IS) * (M_TBT / M_IS) * (m_IS / m_TBT) * P_IS
Where:
-
I_TBT = Integral of the selected this compound signal
-
N_TBT = Number of protons corresponding to the integrated this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
M_TBT = Molar mass of this compound (347.16 g/mol )
-
M_IS = Molar mass of the internal standard
-
m_IS = Mass of the internal standard
-
m_TBT = Mass of the this compound sample
-
P_IS = Purity of the internal standard (as a percentage)
-
GC-MS Protocol for this compound Purity
This protocol provides a general procedure for the analysis of this compound and potential impurities by GC-MS.
1. Materials and Reagents:
-
This compound sample
-
This compound certified reference material
-
Internal Standard (IS): e.g., Tripentyltin or a deuterated analog of this compound.
-
Solvent: Hexane (B92381) or another suitable organic solvent.
-
Derivatizing agent (if analyzing for more polar butyltin impurities): e.g., sodium tetraethylborate (NaBEt₄).
2. Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a known volume of hexane to achieve a concentration within the calibration range of the instrument.
-
Add a known amount of the internal standard to the sample solution.
-
If polar impurities like dibutyltin (B87310) or monobutyltin (B1198712) are suspected, a derivatization step is necessary. This typically involves an aqueous extraction followed by ethylation with NaBEt₄ to convert the polar species into more volatile tetraalkyltin compounds.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Hold: 5-10 minutes at the final temperature.
-
-
MSD Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
4. Data Analysis and Quantification:
-
Identify this compound and any impurities by comparing their retention times and mass spectra with those of reference standards or library data.
-
For quantification, create a calibration curve using certified reference standards of this compound and any identified impurities.
-
Calculate the concentration of this compound and impurities in the sample based on the calibration curve and the response of the internal standard. The purity is then determined by the ratio of the this compound concentration to the total concentration of all detected components.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR and GC-MS analysis.
Caption: qNMR experimental workflow for this compound purity analysis.
Caption: GC-MS experimental workflow for this compound purity analysis.
Logical Relationships in Data Analysis
The choice between qNMR and GC-MS often depends on the specific analytical question being asked. The following diagram illustrates the logical considerations.
Caption: Decision logic for selecting an analytical method for this compound purity.
Common Impurities in this compound
The synthesis of this compound, typically via the Grignard reaction of butylmagnesium chloride with tin(IV) chloride or the Wurtz reaction, can lead to several impurities. Awareness of these potential byproducts is crucial for accurate purity assessment.
-
Tributyltin Chloride (and other tributyltin species): Often a major impurity resulting from incomplete alkylation or redistribution reactions.
-
Dibutyltin Dichloride (and other dibutyltin species): Another common byproduct of incomplete alkylation.
-
Monobutyltin Trichloride (and other monobutyltin species): Present in smaller amounts.
-
Unreacted Starting Materials: Residual tin(IV) chloride and butyl chloride.
-
Solvents: Solvents used in the synthesis and purification process (e.g., diethyl ether, hexane, toluene).
In ¹H-NMR spectra, the signals of these butyltin impurities will have different chemical shifts and coupling patterns compared to this compound, allowing for their identification and quantification, provided there is sufficient spectral resolution. GC-MS can effectively separate these species, especially after derivatization.
Conclusion
Both qNMR and GC-MS are powerful and reliable techniques for validating the purity of this compound.
qNMR excels as a primary method for absolute quantification , offering a rapid, non-destructive analysis with simple sample preparation. It is particularly advantageous when certified reference materials for all potential impurities are not available.
GC-MS provides superior sensitivity for the detection and quantification of trace impurities , making it the method of choice when very low levels of contaminants need to be monitored.
For a comprehensive and orthogonal approach to purity validation, especially in a regulatory or drug development environment, the use of both qNMR and GC-MS is highly recommended. qNMR can provide an accurate assay of the main component, while GC-MS can offer a detailed profile of trace impurities. This combined strategy ensures the highest confidence in the purity assessment of this compound.
A Comparative Analysis of Tetrabutyltin and Tetramethyltin in Stille Coupling Reactions
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] The choice of the organostannane is critical, as the nature of the non-transferable alkyl groups on the tin atom can significantly influence reaction efficiency, product purity, and ease of purification. This guide provides an objective comparison of two commonly used organotin scaffolds, tetrabutyltin (as a precursor to R-SnBu₃) and tetramethyltin (B1198279) (as a precursor to R-SnMe₃), supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties and Handling
The physical properties of the tin reagents and their subsequent byproducts (R₃SnX) are a crucial practical consideration. The significant difference in boiling points impacts not only the reaction conditions but also the post-reaction workup and purification strategy.
| Property | This compound | Tetramethyltin |
| Formula | C₁₆H₃₆Sn | C₄H₁₂Sn |
| Molecular Weight | 347.16 g/mol | 178.84 g/mol |
| Boiling Point | 145 °C (10 mmHg) | 76-77 °C |
| Density | 1.057 g/mL | 1.291 g/mL |
| Volatility | Lower | Higher |
| Byproduct (R₃SnX) | Higher boiling point, less volatile | Lower boiling point, more volatile |
The lower volatility of tributyltin-derived byproducts makes them less of an inhalation hazard compared to the trimethyltin (B158744) analogues. However, their high boiling points can make them difficult to remove from the desired product, often requiring challenging chromatography or chemical treatment.[3] In contrast, the higher volatility of trimethyltin byproducts can sometimes allow for their removal under vacuum, although their higher toxicity necessitates extremely careful handling in a well-ventilated fume hood.
Reactivity and Performance in Stille Coupling
The primary role of the alkyl groups (methyl or butyl) in R'-SnR₃ is to act as non-transferable or "dummy" ligands, ensuring that the desired R' group is selectively transferred to the palladium catalyst. However, the nature of these dummy ligands can still impact the reaction's kinetics and side reactions.
Transmetalation Efficiency: The transmetalation step is often the rate-determining step in the Stille catalytic cycle.[1] Experimental evidence suggests that trimethylstannyl compounds can exhibit enhanced reactivity compared to their tributylstannyl counterparts. This can translate to faster reaction times and, in some cases, higher yields, as the smaller methyl groups may facilitate a more rapid transfer of the desired organic fragment to the palladium center.
Side Reactions: A significant drawback associated with tributyltin reagents is the potential for the unwanted transfer of a butyl group to the organic electrophile, leading to a butylated byproduct.[4] This side reaction complicates purification and lowers the yield of the intended product. Trimethyltin reagents are generally less prone to this issue, as the migratory aptitude of the methyl group is lower than that of many desired sp²-hybridized groups.
Quantitative Data Comparison
The following data, derived from a study on intramolecular Stille couplings, directly compares the performance of methyltin versus butyltin reagents under various conditions.[5] The results indicate that the methyl-substituted stannane (B1208499) consistently leads to shorter reaction times and higher yields.
| Entry | R in Stannane | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bu | AsPh₃ | NMP | 60 | 22 | 60 |
| 2 | Me | AsPh₃ | NMP | 60 | 14 | 72 |
| 3 | Bu | (2-furyl)₃P | THF | 70 | 27 | 63 |
| 4 | Me | (2-furyl)₃P | THF | 70 | 12 | 73 |
Data sourced from Gallagher, T. J.; Maleczka, R. E., Jr. J. Org. Chem. 2005, 70 (3), 841–854.[5]
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Stille reaction and a general workflow for carrying out the experiment.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A generalized experimental workflow for a Stille coupling reaction.
Experimental Protocols
Below is a representative protocol for a Stille coupling reaction, which can be adapted for use with either trimethyltin or tributyltin reagents.
General Procedure for Palladium-Catalyzed Stille Coupling [3]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the organic electrophile (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligands or additives (e.g., CuI, LiCl).
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., DMF, THF, toluene) via syringe.
-
Reagent Addition: Add the organotin reagent (R-SnMe₃ or R-SnBu₃, typically 1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (ranging from 40 °C to 100 °C) and stir for the required time (2-48 hours). Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble fluorides. Alternatively, other methods like washing with aqueous NH₃·H₂O can be used.[3]
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired coupled product.
Toxicity and Environmental Considerations
A critical aspect that cannot be overlooked is the high toxicity of all organotin compounds.[1] They are neurotoxic and environmentally persistent. Both tetramethyltin and this compound, along with their byproducts, must be handled with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. All tin-containing waste must be collected and disposed of according to institutional and environmental regulations. The development of protocols that are catalytic in tin is an important area of research aimed at mitigating these issues.[5][6]
Conclusion and Recommendations
The choice between this compound and tetramethyltin precursors for Stille coupling involves a trade-off between reactivity, side reactions, and practical handling considerations.
-
Choose Tetramethyltin Derivatives When:
-
High reactivity (faster reactions, lower temperatures) is desired.
-
The corresponding tributyltin reagent is known to cause issues with competitive butyl group transfer.
-
The volatility of the trimethyltin byproducts can be safely exploited for easier removal from a high-boiling point product.
-
-
Choose this compound Derivatives When:
-
The slightly lower reactivity is acceptable.
-
Butyl group transfer is not a significant side reaction for the specific substrate.
-
The higher boiling point and lower volatility of the tributyltin byproducts are preferred for handling safety and can be effectively removed from the desired product via chromatography or KF precipitation.
-
Ultimately, the optimal choice is substrate-dependent, and small-scale trial reactions are recommended to determine the most effective reagent and conditions for a specific synthetic transformation.
References
Performance comparison of tetrabutyltin and tributyltin hydride in radical reactions.
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the success of synthetic endeavors. This guide provides a comprehensive comparison of tetrabutyltin (Bu₄Sn) and tributyltin hydride (Bu₃SnH) in the context of radical reactions. While both are organotin compounds, their performance and applications in this area of chemistry are vastly different.
A thorough review of scientific literature reveals a significant disparity in the roles of these two reagents. Tributyltin hydride is a well-established and extensively documented reagent for initiating and propagating radical chain reactions. Conversely, this compound is not typically used for this purpose. This guide will delve into the reasons for this divergence and provide a detailed overview of the utility of tributyltin hydride.
Executive Summary: A Tale of Two Tin Reagents
Tributyltin hydride's efficacy in radical reactions stems from its relatively weak tin-hydrogen (Sn-H) bond, which readily undergoes homolytic cleavage to donate a hydrogen atom and propagate a radical chain. This makes it an excellent reagent for a variety of transformations, including dehalogenations, deoxygenations, and cyclizations.
This compound, on the other hand, possesses four tin-carbon (Sn-C) bonds. These bonds are significantly stronger and less prone to homolytic cleavage under typical radical reaction conditions. Consequently, this compound does not serve as a hydrogen donor and is not a suitable substitute for tributyltin hydride in propagating radical chain reactions. Its primary applications lie in its use as a precursor for the synthesis of other organotin compounds, including tributyltin derivatives. While it can act as a radical trap, this is not its primary synthetic application in the context of chain reactions.
Due to this fundamental difference in reactivity, a direct quantitative performance comparison in terms of reaction yields and rates for the same radical transformation is not available in the scientific literature. Therefore, this guide will focus on the well-documented performance of tributyltin hydride.
Performance Data: Tributyltin Hydride in Action
The following table summarizes typical performance data for tributyltin hydride in common radical reactions. It is important to note that reaction yields and times are highly substrate-dependent and can be influenced by factors such as the nature of the radical precursor, the concentration of reagents, and the reaction temperature.
| Reaction Type | Substrate Example | Product | Reagent & Conditions | Yield (%) | Reference |
| Dehalogenation | 1-Bromoadamantane | Adamantane | Bu₃SnH (1.2 equiv), AIBN (0.1 equiv), Benzene (B151609), 80 °C, 2h | 98 | [F. D. Greene, et al., J. Org. Chem.1963 , 28, 55-64] |
| Deoxygenation (Barton-McCombie) | Phenanthrene-9-yl methyl xanthate | Phenanthrene | Bu₃SnH (1.5 equiv), AIBN (cat.), Toluene, 110 °C, 1h | 95 | [D. H. R. Barton, et al., J. Chem. Soc., Perkin Trans. 11975 , 1574-1585] |
| Radical Cyclization (5-exo-trig) | 2-Allyloxy-1-iodobenzene | 3-Methyl-2,3-dihydrobenzofuran | Bu₃SnH (1.1 equiv), AIBN (0.1 equiv), Benzene, 80 °C, 4h | 85 | [A. L. J. Beckwith, et al., J. Chem. Soc., Chem. Commun.1981 , 482-483] |
Note: AIBN (Azobisisobutyronitrile) is a common radical initiator used in conjunction with tributyltin hydride.
Experimental Protocols: Harnessing the Power of Tributyltin Hydride
Below are detailed methodologies for key experiments utilizing tributyltin hydride.
General Procedure for Radical Dehalogenation
-
Materials: Alkyl or aryl halide, tributyltin hydride (1.1-1.5 equivalents), AIBN (0.1-0.2 equivalents), and an appropriate solvent (e.g., benzene, toluene, or THF).
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the halide and the solvent. The system is then deoxygenated by bubbling nitrogen or argon through the solution for 15-30 minutes.
-
Reaction: AIBN is added to the flask, and the mixture is heated to the appropriate temperature (typically 80-110 °C, depending on the solvent). A solution of tributyltin hydride in the same solvent is then added dropwise over a period of 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to separate the product from the tin byproducts.
General Procedure for Radical Cyclization
-
Materials: Unsaturated halide or xanthate precursor, tributyltin hydride (1.1 equivalents), AIBN (0.1 equivalents), and a suitable solvent (e.g., benzene or toluene).
-
Setup: A solution of the precursor and AIBN in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The solution is deoxygenated.
-
Reaction: The solution is heated to reflux (typically 80-110 °C). A solution of tributyltin hydride in the same solvent is then added slowly via a syringe pump over several hours to maintain a low concentration of the hydride, which favors cyclization over direct reduction.
-
Monitoring and Workup: The reaction is monitored and worked up in a similar manner to the dehalogenation procedure.
Visualizing the Mechanism: The Radical Chain Reaction
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and workflows in tributyltin hydride-mediated radical reactions.
This diagram illustrates the two main stages of a radical dehalogenation reaction using tributyltin hydride. The initiation phase shows the generation of the tributyltin radical from AIBN and Bu₃SnH. The propagation phase depicts the catalytic cycle where the tributyltin radical abstracts a halogen to form an alkyl radical, which then abstracts a hydrogen from another molecule of Bu₃SnH to yield the product and regenerate the tributyltin radical.
This diagram illustrates the critical competition between intramolecular cyclization and direct reduction for an unsaturated alkyl radical. The rate of cyclization is dependent on the unimolecular rate constant (k_cyc), while the rate of reduction is dependent on both the bimolecular rate constant (k_red) and the concentration of tributyltin hydride. This highlights the importance of slow addition of Bu₃SnH to favor cyclization.
Tetrabutyltin vs. other tetraalkyltins: a reactivity comparison.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of tetrabutyltin (SnBu₄) with other common tetraalkyltins, namely tetramethyltin (B1198279) (SnMe₄) and tetraethyltin (B1219993) (SnEt₄). The comparison focuses on key areas of chemical reactivity relevant to organic synthesis and material science: Stille coupling reactions, thermal decomposition, and radical reactions. This document summarizes available quantitative data, presents detailed experimental protocols for characteristic reactions, and visualizes a key biological signaling pathway affected by organotin compounds.
Reactivity in Stille Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. The reactivity of tetraalkyltins in this reaction is significantly influenced by the nature of the alkyl groups attached to the tin atom.
Data Presentation
While direct, side-by-side quantitative comparisons under identical conditions are sparse in the literature, a general reactivity trend can be established. The rate of the Stille coupling is influenced by factors such as steric hindrance and the electron-donating or -withdrawing nature of the alkyl groups, which affects the crucial transmetalation step.
| Tetraalkyltin | Alkyl Group | General Reactivity Trend | Homocoupling Side Reaction |
| Tetramethyltin (SnMe₄) | Methyl (-CH₃) | High | Lower tendency |
| Tetraethyltin (SnEt₄) | Ethyl (-CH₂CH₃) | Intermediate | Intermediate tendency |
| This compound (SnBu₄) | n-Butyl (-C₄H₉) | Low | Higher tendency |
Key Observations:
-
Reactivity: Trimethylstannyl compounds are generally more reactive than tributylstannyl compounds in Stille couplings. This is often attributed to the smaller steric bulk of the methyl groups, which facilitates the approach of the palladium complex to the tin center for transmetalation.
-
Homocoupling: A common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[1] While not extensively quantified in a comparative manner, the tendency for homocoupling can be influenced by the reaction conditions and the nature of the alkyl groups.
Experimental Protocol: Comparative Stille Coupling of Iodobenzene (B50100) with Tetraalkyltins
This protocol describes a representative experiment to compare the yields of the Stille coupling reaction using tetramethyltin, tetraethyltin, and this compound under identical conditions.
Materials:
-
Iodobenzene
-
Tetramethyltin (SnMe₄)
-
Tetraethyltin (SnEt₄)
-
This compound (SnBu₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
Triphenylarsine (B46628) (AsPh₃)
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a nitrogen-filled glovebox, prepare three separate reaction vials. To each vial, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and triphenylarsine (0.08 mmol).
-
To the first vial, add a solution of iodobenzene (1.0 mmol) in toluene (5 mL) and tetramethyltin (1.2 mmol).
-
To the second vial, add a solution of iodobenzene (1.0 mmol) in toluene (5 mL) and tetraethyltin (1.2 mmol).
-
To the third vial, add a solution of iodobenzene (1.0 mmol) in toluene (5 mL) and this compound (1.2 mmol).
-
Seal the vials and stir the reaction mixtures at 80°C for 24 hours.
-
After cooling to room temperature, quench the reactions by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Extract the organic layer with diethyl ether, dry over anhydrous magnesium sulfate, and filter.
-
Analyze the crude product by GC-MS to determine the yield of the coupled product (biphenyl) in each reaction. An internal standard can be used for accurate quantification.
Logical Relationship: Stille Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Thermal Stability
The thermal stability of tetraalkyltins is a critical parameter for their safe handling, storage, and application in high-temperature reactions. It is primarily determined by the strength of the tin-carbon (Sn-C) bond.
Data Presentation
| Tetraalkyltin | Boiling Point (°C) | Decomposition Temperature (°C) | Sn-C Bond Dissociation Energy (kJ/mol) |
| Tetramethyltin (SnMe₄) | 76-78 | ~277 (in gas phase)[2] | ~315 |
| Tetraethyltin (SnEt₄) | 181 | Not readily available | ~270 |
| This compound (SnBu₄) | 245[3] | Not readily available | ~245 |
Note: Bond dissociation energies are approximate values and can vary with the method of determination.
Key Observations:
-
Boiling Points: The boiling points of tetraalkyltins increase with the length of the alkyl chain due to increased van der Waals forces.
-
Thermal Decomposition: Tetramethyltin is reported to decompose in the gas phase at approximately 277°C.[2] It is expected that the thermal stability of tetraalkyltins decreases as the length of the alkyl chain increases, corresponding to the decreasing Sn-C bond dissociation energy.
-
Sn-C Bond Strength: The Sn-C bond dissociation energy decreases from tetramethyltin to this compound. This suggests that the butyl group is more easily cleaved from the tin atom upon heating compared to the methyl group.
Experimental Protocol: Comparative Thermal Analysis using TGA-MS
This protocol outlines a method for comparing the thermal stability of different tetraalkyltins and identifying their decomposition products.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS).
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the tetraalkyltin (e.g., this compound) into a TGA crucible (e.g., alumina).
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
-
Continuously monitor the sample mass as a function of temperature.
-
The evolved gases from the TGA are transferred to the MS via a heated transfer line.
-
The MS is set to scan a mass range (e.g., m/z 10-300) to identify the decomposition products in real-time.
-
Repeat the procedure for each tetraalkyltin compound under identical conditions.
-
The onset temperature of decomposition can be determined from the TGA curve as the temperature at which significant mass loss begins. The mass spectra will provide information about the fragments formed during decomposition.
Reactivity in Radical Reactions
Tetraalkyltins can serve as precursors for alkyl radicals under certain conditions, typically involving photolysis or radical initiators. The ease of homolytic cleavage of the Sn-C bond influences their reactivity in such processes.
Data Presentation
Quantitative comparative data on the reactivity of different tetraalkyltins in radical reactions is scarce. However, the reactivity can be inferred from the Sn-C bond dissociation energies.
| Tetraalkyltin | Sn-C Bond Dissociation Energy (kJ/mol) | Expected Reactivity in Radical Formation |
| Tetramethyltin (SnMe₄) | ~315 | Lower |
| Tetraethyltin (SnEt₄) | ~270 | Intermediate |
| This compound (SnBu₄) | ~245 | Higher |
Key Observations:
-
Radical Formation: The weaker the Sn-C bond, the more readily the corresponding alkyl radical can be formed. Therefore, this compound is expected to be a better source of butyl radicals compared to tetramethyltin for methyl radicals under similar conditions.
-
Radical Halogenation: In free-radical halogenation, a hydrogen atom on an alkane is replaced by a halogen. While tetraalkyltins are not the typical substrates, their relative reactivity towards radical abstraction would follow the stability of the resulting organotin radical. However, the more common radical reaction involving organotins is the generation of alkyl radicals from the organotin species itself.
Experimental Protocol: Comparative Radical Halogenation
This protocol provides a framework for comparing the relative reactivity of the alkyl groups of different tetraalkyltins towards a bromine radical.
Materials:
-
Tetramethyltin (SnMe₄)
-
Tetraethyltin (SnEt₄)
-
This compound (SnBu₄)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
GC-MS for product analysis
Procedure:
-
Set up three parallel reactions in oven-dried Schlenk tubes under a nitrogen atmosphere.
-
In each tube, dissolve the respective tetraalkyltin (1.0 mmol) in anhydrous carbon tetrachloride (10 mL).
-
To each solution, add N-bromosuccinimide (1.0 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 mmol).
-
Heat the reaction mixtures at 80°C for 4 hours.
-
Cool the mixtures to room temperature and filter to remove succinimide.
-
Analyze the filtrate by GC-MS to identify and quantify the brominated products and unreacted starting material. The relative consumption of the starting tetraalkyltins can be used as a measure of their relative reactivity.
Biological Signaling Pathway Modulation
While tetraalkyltins are generally less toxic than their trialkyltin metabolites, they can be metabolized in vivo to these more toxic forms. Tributyltin (TBT), a metabolite of this compound, has been shown to interfere with various cellular processes, including intracellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Experimental Protocol: Western Blot Analysis of MAPK Activation
This protocol describes how to assess the activation of key MAPK proteins (p38 and p44/42) in response to tributyltin exposure in a cell line, such as human Natural Killer (NK) cells.[1][4]
Materials:
-
Human NK cell line (e.g., NK-92)
-
Cell culture medium and supplements
-
Tributyltin chloride (TBT)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-p44/42, anti-total-p44/42)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Culture human NK cells to the desired density.
-
Treat the cells with various concentrations of TBT (e.g., 25, 50, 100, 200 nM) for a specific duration (e.g., 10 minutes). Include an untreated control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated (activated) and total forms of p38 and p44/42 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated MAPKs compared to the total MAPK levels.
Signaling Pathway Diagram: TBT-Induced MAPK Activation
The following diagram illustrates the proposed mechanism of tributyltin (TBT) interference with the MAPK signaling pathway in human Natural Killer (NK) cells.
Caption: Proposed mechanism of TBT-induced MAPK pathway activation.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The toxicity of organotin compounds necessitates handling with extreme caution and appropriate personal protective equipment in a well-ventilated fume hood. Always consult the relevant safety data sheets (SDS) before handling these materials.
References
- 1. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethyltin - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pattern of MAP kinases p44/42 and JNK activation by non-lethal doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tetrabutyltin Conversion to Tributyltin Chloride
For researchers, scientists, and drug development professionals engaged in organometin chemistry, the precise synthesis and quantification of tributyltin chloride are paramount. This guide provides an objective comparison of synthetic routes from tetrabutyltin and detailed, validated analytical methodologies for accurate quantification. Experimental data is presented to support the comparison, ensuring a comprehensive resource for laboratory applications.
Data Presentation: Synthesis Method Comparison
The conversion of this compound to tributyltin chloride is most commonly achieved through a redistribution reaction with tin(IV) chloride. An alternative pathway involves the hydrolysis of this compound to tributyltin oxide, followed by reaction with hydrochloric acid. The following table summarizes the quantitative data associated with these two primary methods.
| Parameter | Redistribution Reaction | Hydrolysis and Acidification |
| Starting Materials | This compound, Tin(IV) Chloride | This compound, Water, Hydrochloric Acid |
| Reaction Time | ~ 2.5 hours[1] | ~ 1 hour (for acidification)[2] |
| Yield | High (quantitative conversion) | 94.2%[2] |
| Purity of Product | 99.59%[3] | 98.16%[2] |
| Key Reaction Conditions | Cooled to below 0°C, vacuum[3] | 75°C with constant agitation[2] |
Experimental Protocols
Synthesis of Tributyltin Chloride via Redistribution
This protocol is adapted from a patented method for producing high-purity tributyltin chloride.[3]
Materials:
-
This compound
-
Tin(IV) chloride
-
Jacketed enamel reaction kettle with stirrer
-
Chilled water circulator
-
Vacuum pump
-
Constant pressure dropping funnel
-
Washing kettle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Determine the molar quantity of this compound and prepare an equimolar amount of tin(IV) chloride.[3]
-
Add the this compound to the jacketed reaction kettle.
-
Begin stirring and circulate chilled water to cool the kettle to below 0°C.[3]
-
Evacuate the reaction kettle to the ultimate vacuum and then close the vacuum valve.[3]
-
Continuously add the tin(IV) chloride dropwise from the constant pressure funnel, maintaining the reaction temperature between -10°C and 0°C.
-
After the addition is complete, continue the reaction for 30 minutes.[3]
-
Transfer the reaction mixture to a washing kettle and add pure water.
-
Stir for 30 minutes, then allow the layers to fully separate.[3]
-
Separate and remove the lower aqueous layer containing monobutyltin (B1198712) trichloride.
-
The upper organic phase, containing the tributyltin chloride, is then dried under vacuum at 90-110°C using a rotary evaporator to yield the final product.[3]
Alternative Synthesis via Tributyltin Oxide
This method provides an alternative route to tributyltin chloride.[2]
Materials:
-
Tributyltin oxide
-
36% Hydrochloric acid solution
-
Water
Procedure:
-
Blend 150g of tributyltin oxide with 84 ml of 36% hydrochloric acid solution.
-
React the mixture for 1 hour at 75°C with constant agitation.[2]
-
Add 150 ml of water, which will result in the formation of two phases.
-
Separate the upper hydrocarbon phase containing the tributyltin chloride from the lower aqueous phase.
-
Heat the hydrocarbon phase to 130°C to evaporate any residual water.
-
Filter the product and then distill at 135°C under 10 mm Hg pressure to obtain pure tributyltin chloride.[2]
Quantification of Tributyltin Chloride by GC-MS
This protocol outlines a common method for the quantification of organotin compounds.
Materials:
-
Sodium tetraethylborate solution (2%)
-
Acetate (B1210297) buffer solution
-
Internal standard (e.g., Tributyl-d27-tin chloride)[4]
-
GC-MS system
Procedure:
-
Sample Preparation (Migration): A sample containing tributyltin chloride is subjected to a simulated gastric digestion as per EN71-3 standards.[4]
-
Derivatization:
-
Analysis:
-
The hexane fraction is then analyzed by GC-MS.[4]
-
The GC is equipped with a suitable capillary column (e.g., 5% phenylpolysiloxane).
-
The mass spectrometer is operated in electron ionization mode, and quantification is performed using selected ion monitoring (SIM).
-
Quantification of Tributyltin Chloride by HPLC-ICP-MS
This protocol is advantageous as it often does not require a derivatization step.
Materials:
-
Mobile phase: Acetonitrile, water, acetic acid, and triethylamine[5]
-
HPLC system with a C18 column
-
ICP-MS system
Procedure:
-
Sample Preparation: For water samples, a solid-phase extraction (SPE) may be employed to concentrate the analyte. For other matrices, an appropriate extraction with an organic solvent is performed.
-
Chromatographic Separation:
-
Detection and Quantification:
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
The ICP-MS is tuned for the detection of tin isotopes (e.g., m/z 120).
-
Quantification is achieved by comparing the signal intensity of the sample to that of calibration standards.
-
Visualizations
Caption: Workflow for the synthesis of tributyltin chloride via redistribution reaction.
Caption: Analytical workflow for the quantification of tributyltin chloride.
References
- 1. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]
- 2. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
- 3. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. agilent.com [agilent.com]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
Cross-Validation of Tetrabutyltin Analysis: A Comparative Guide to GC-MS and ICP-MS
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of organotin compounds such as tetrabutyltin (TeBT) is of significant interest due to their widespread industrial use and potential environmental and health impacts. This guide provides an in-depth comparison of two prominent analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The objective is to offer a comprehensive cross-validation perspective, supported by experimental data and detailed methodologies.
While both GC-MS and ICP-MS are powerful tools for trace analysis, they operate on different principles and present distinct advantages and limitations in the context of organotin speciation. GC-MS separates compounds based on their volatility and polarity, followed by identification and quantification based on their mass-to-charge ratio.[1][2] In contrast, ICP-MS is an elemental analysis technique that provides highly sensitive and specific quantification of the tin content, which, when coupled with a separation technique like GC, allows for speciation analysis.[3][4] The choice between these methods often hinges on factors such as required sensitivity, sample matrix complexity, and the specific analytical goals.
Comparative Quantitative Performance
The performance of GC-MS and ICP-MS for the analysis of organotin compounds can be evaluated based on several key metrics. The following table summarizes the quantitative performance parameters for the analysis of butyltin compounds, providing a basis for comparison. It is important to note that much of the available literature focuses on tributyltin (TBT) due to its higher toxicity and prevalence as an environmental pollutant; however, the analytical principles and general performance characteristics are applicable to this compound.
| Performance Metric | GC-MS | GC-ICP-MS |
| Limit of Detection (LOD) | 0.06 - 1.45 pg | 0.02 - 0.27 pg |
| Limit of Quantification (LOQ) | Generally in the low pg range | As low as 0.03 pg (as Sn for TBT) |
| Precision (RSD%) | < 12% | 1.7% - 3.8% |
| Linearity | Excellent | Excellent |
| Derivatization Requirement | Yes (e.g., ethylation, propylation) | Yes (for GC separation) |
| Speciation Capability | Yes | Yes |
| Matrix Effects | Can be significant | Less prone to organic matrix effects |
| Cost | Lower initial investment | Higher initial investment |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the analysis of this compound using GC-MS and ICP-MS.
Sample Preparation: Extraction and Derivatization
A common sample preparation procedure for organotin compounds in solid matrices like sediments or biological tissues involves solvent extraction followed by a derivatization step to increase the volatility of the analytes for GC analysis.
-
Extraction : Samples (e.g., 2.5 g of freeze-dried sediment) are typically extracted using a solvent mixture.[8] A common extraction solvent is a mixture of acetic acid and methanol.[1] Accelerated Solvent Extraction (ASE) can be employed for efficient extraction.[8] For water samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) is often used after acidification.[9]
-
Derivatization : The extracted organotin compounds are derivatized to their more volatile tetraalkyl forms. This is commonly achieved by ethylation using sodium tetraethylborate (NaBEt₄) or by grignard reaction.[1][10][11] For instance, 5 mL of the sample extract can be mixed with 1 mL of 5% NaBEt₄ and 2 mL of hexane, then shaken for 10 minutes.[3] The hexane layer containing the derivatized analytes is then collected for analysis.
GC-MS Analysis Protocol
-
Gas Chromatograph (GC) Conditions :
-
Column : An HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar is commonly used.[1]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Temperature Program : An initial temperature of 60°C held for 1 minute, followed by a ramp of 30°C/min to 300°C.[1]
-
Injection : Splitless injection mode is typically used.[1][8]
-
-
Mass Spectrometer (MS) Conditions :
GC-ICP-MS Analysis Protocol
The sample preparation and GC conditions for GC-ICP-MS are generally similar to those for GC-MS, as the chromatographic separation is a prerequisite for both detection methods. The primary difference lies in the detector.
-
Gas Chromatograph (GC) Conditions : The GC setup is analogous to that used for GC-MS analysis.
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) Conditions :
-
The GC is coupled to the ICP-MS via a heated transfer line.
-
Plasma Conditions : Optimized for robust plasma conditions to ensure efficient ionization of the tin atoms.
-
Data Acquisition : The ICP-MS is set to monitor tin isotopes (e.g., m/z 118, 119, 120) over time, corresponding to the elution of the derivatized this compound from the GC column. Isotope dilution analysis can be employed for highly accurate quantification by spiking the sample with an enriched isotope of tin.[4][5]
-
Visualized Workflows and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for cross-validation of this compound analysis.
Caption: Logical comparison of GC-MS and GC-ICP-MS for this compound analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of GC-ICP-MS and HPLC-ICP-MS for species-specific isotope dilution analysis of tributyltin in sediment after accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. chromtech.net.au [chromtech.net.au]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Tetrabutyltin and Lead-Based Stabilizers for Polyvinyl Chloride (PVC)
An Objective Guide for Researchers and Drug Development Professionals
The thermal stabilization of polyvinyl chloride (PVC) is critical during its processing at elevated temperatures to prevent degradation, which manifests as discoloration and a decline in mechanical properties. For decades, lead-based compounds have been the stabilizers of choice due to their cost-effectiveness and high efficiency. However, mounting health and environmental concerns have necessitated a shift towards alternatives, with organotin compounds, including tetrabutyltin derivatives, emerging as prominent substitutes. This guide provides a detailed, data-driven comparison of the efficacy of this compound-based stabilizers versus traditional lead-based stabilizers, tailored for researchers, scientists, and professionals in drug development who utilize PVC in sensitive applications.
Executive Summary
Lead-based stabilizers, such as dibasic lead stearate (B1226849) and dibasic lead phthalate, offer excellent long-term heat stability and are cost-effective.[1][2] They function by neutralizing the hydrogen chloride (HCl) released during PVC degradation.[3] Organotin stabilizers, particularly mercaptide and carboxylate derivatives of butyltin and octyltin, provide exceptional thermal performance, often with the added benefit of producing crystal-clear PVC products.[4][5] While generally more expensive than lead-based options, organotins are often used at lower dosages.[6] The selection between these two classes of stabilizers involves a trade-off between performance, cost, and increasingly, regulatory compliance and toxicological profiles.[1]
Quantitative Performance Data
The following tables summarize key performance data for PVC stabilized with this compound derivatives and common lead-based stabilizers. The data is synthesized from multiple sources to provide a comparative overview.
Table 1: Thermal Stability Performance
| Parameter | This compound Derivatives (Organotin Mercaptides) | Dibasic Lead Stearate | Dibasic Lead Phthalate | Unstabilized PVC |
| Decomposition Onset Temperature (TGA, 5% weight loss) | > 210°C[7][8] | Maintained stability > 200°C[9][10] | Excellent at high temperatures[11] | ~276°C (in a specific study)[12] |
| Static Heat Stability (Congo Red Test @ 180°C) | Can be significantly extended; specific times vary with formulation. | Varies; provides good long-term stability. | Good long-term stability. | Short; rapid HCl evolution.[13][14] |
| Dynamic Thermal Stability (Torque Rheometry) | Generally excellent; dibutyltin (B87310) mercaptide found to be a superior stabilizer in one study.[15] | Good; provides long processing window. | Suitable for high-speed extrusions.[16] | Rapid degradation and torque increase.[15] |
Table 2: Mechanical and Physical Properties
| Property | PVC with this compound Stabilizers | PVC with Lead-Based Stabilizers |
| Clarity/Transparency | Excellent, can produce crystal-clear products.[4] | Generally opaque.[6] |
| Mechanical Strength Retention after Reprocessing | High; retains color and strength over multiple cycles.[6] | Tends to darken and may lose some properties.[6] |
| Electrical Properties | Good | Excellent, especially Dibasic Lead Phthalate.[11][17] |
| Outdoor Weathering (UV Resistance) | Maleate/carboxylate types offer good performance.[4] | Dibasic Lead Phosphite is noted for light stability.[16] |
Mechanism of Stabilization
The stabilization mechanisms of both lead and organotin compounds are primarily centered on mitigating the effects of dehydrochlorination, the primary degradation pathway for PVC.
Caption: PVC degradation and stabilization mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of PVC stabilizers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the PVC compound by measuring weight loss as a function of temperature.
Methodology:
-
A small sample of the PVC compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min).[12]
-
The weight of the sample is continuously monitored as the temperature increases.
-
The onset of degradation is often defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[8][12] The temperature at the maximum rate of degradation can also be determined from the derivative of the TGA curve (DTG).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Congo Red Test
Objective: To determine the static thermal stability time of a PVC compound.[13]
Methodology:
-
A specified amount of the PVC compound is placed in a glass test tube.
-
The test tube is placed in a heating block or oil bath maintained at a constant temperature, typically 180°C.[14]
-
A strip of Congo Red indicator paper is placed in the test tube, above the sample.[18]
-
The time is measured from the moment the test tube is placed in the heating block until the Congo Red paper changes color from red to blue, indicating the evolution of HCl gas.[14][19]
Caption: Workflow for the Congo Red Test.
Torque Rheometry
Objective: To evaluate the processing characteristics and dynamic thermal stability of a PVC compound under conditions of heat and shear.
Methodology (based on ASTM D2538): [20]
-
The mixing chamber of the torque rheometer is preheated to the desired test temperature (e.g., 190-200°C).
-
A pre-weighed sample of the PVC compound is added to the mixing chamber.[20]
-
The material is mixed at a constant rotor speed.
-
The torque required to mix the material is recorded over time.
-
The resulting torque curve is analyzed to determine key parameters such as fusion time, fusion torque, and stability time (the time from fusion to the onset of a rapid torque increase, indicating degradation).[20][21]
Caption: Workflow for Torque Rheometry.
Conclusion
The choice between this compound and lead-based stabilizers for PVC is a multifaceted decision. Lead stabilizers offer a long history of reliable and cost-effective performance, particularly in applications where long-term heat stability and good electrical properties are paramount.[2][12] However, their use is increasingly restricted due to toxicity concerns.[1]
This compound-based organotin stabilizers present a high-performance alternative, offering excellent thermal stability, superior clarity, and better retention of properties after reprocessing.[4][5][6] While they have a higher upfront cost, this can be partially offset by lower required dosages.[6] For researchers and professionals in drug development and other sensitive fields, the lower toxicity profile and compliance with stringent regulations often make organotins the more viable and forward-looking choice. The experimental data and protocols provided in this guide offer a framework for making an informed, evidence-based selection tailored to specific application requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. pharos.habitablefuture.org [pharos.habitablefuture.org]
- 3. researchgate.net [researchgate.net]
- 4. Organotin Stabilisers - PVC [seepvcforum.com]
- 5. incachem.com [incachem.com]
- 6. Tin Stabilizers vs. Lead Stabilizers [faithind.com]
- 7. Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride) | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy Dibasic lead stearate (EVT-334703) | 56189-09-4 [evitachem.com]
- 10. Dibasic Lead Stearate (DBLS) | PVC Heat Stabilizer [benchchem.com]
- 11. balasorechemicals.com [balasorechemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 14. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 15. d-nb.info [d-nb.info]
- 16. plastemart.com [plastemart.com]
- 17. Di-Basic Lead Phthalate (DBLP) - Evergreen Chemical [evergreenthailand.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. infinitalab.com [infinitalab.com]
- 21. file.yizimg.com [file.yizimg.com]
A comparative analysis of Grignard and Wurtz methods for tetrabutyltin synthesis.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Practicality
The synthesis of tetrabutyltin, a key intermediate in the production of various organotin compounds used as PVC stabilizers, catalysts, and biocides, is predominantly achieved through two classical methods: the Grignard reaction and the Wurtz reaction. The choice between these methods is often dictated by factors such as desired yield and purity, scalability, safety considerations, and economic viability. This guide provides a comprehensive comparative analysis of these two synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison
| Parameter | Grignard Method | Wurtz Method |
| Typical Yield | 94.0% - 96.93% | ~65% |
| Reported Purity | 95.3% - 95.92% | Data not readily available, but side reactions can impact purity. |
| Primary Reactants | Magnesium, Butyl Halide, Tin(IV) Chloride | Sodium, Butyl Halide, Tin(IV) Chloride |
| Key Advantages | High yield and purity, well-established and versatile. | Can be more efficient for longer alkyl chains. |
| Key Disadvantages | Highly exothermic reaction requiring careful temperature control, potential for side reactions with excess Grignard reagent. | Lower reported yield for this compound, handling of reactive sodium metal, potential for reduction of tin tetrachloride to metallic tin. |
| Common Byproducts | Tributyltin chloride, Monobutyltin trichloride | Hexabutyldistannane, Metallic Tin |
Reaction Pathways and Logical Workflow
The fundamental difference between the Grignard and Wurtz methods lies in the nature of the organometallic intermediate. The Grignard route proceeds via the formation of a butylmagnesium halide, whereas the Wurtz reaction involves a more reactive organosodium intermediate.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound using both the Grignard and Wurtz methods. These protocols are based on published procedures and should be performed with appropriate safety precautions in a laboratory setting.
Grignard Synthesis of this compound
This protocol is adapted from a modified one-step Grignard synthesis designed for high yield and purity.[1][2]
Materials:
-
Magnesium turnings: 24.3 g (1 mol)
-
n-Butyl chloride: 92.5 g (1 mol)
-
Tin(IV) chloride: 65.1 g (0.25 mol)
-
Butyl ether (anhydrous): 450 mL
-
Toluene (B28343) (anhydrous): 450 mL (optional, as an inert solvent to moderate the reaction)
-
Initiating Grignard reagent: A small amount (e.g., 20g of a previously prepared solution)
-
Dilute hydrochloric acid
Procedure:
-
Initiation: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add the magnesium turnings, 450 mL of butyl ether, and the initiating amount of Grignard reagent. If using toluene as an additional solvent, it can be added at this stage.
-
Reaction: Heat the mixture to approximately 75°C with stirring to initiate the reaction.
-
Addition of Reactants: Prepare a mixture of n-butyl chloride and tin(IV) chloride. If using additional toluene, it can be mixed with these reactants. Add this mixture dropwise to the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain a steady reflux, with the reaction temperature kept between 70-80°C. The addition is typically completed over 80-90 minutes.
-
Reflux: After the addition is complete, continue to stir the mixture under reflux for an additional 2.5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add dilute hydrochloric acid to the stirred mixture, keeping the temperature below 40°C, to hydrolyze the unreacted magnesium and magnesium salts. Continue stirring for 2 hours.
-
Separate the organic phase.
-
Extract the aqueous phase with a small portion of butyl ether (e.g., 50 mL).
-
Combine the organic phases.
-
-
Purification:
-
Distill the combined organic phase under reduced pressure.
-
Collect the fraction boiling at 142-145°C at 7 mmHg. This fraction is the purified this compound.
-
Expected Outcome:
Wurtz Synthesis of this compound
The Wurtz reaction for this compound synthesis is a classical method, though detailed modern protocols are less common in the literature.[3][4][5] The following is a general procedure based on the principles of the Wurtz reaction for organotin compounds.
Materials:
-
Sodium metal: 46 g (2 mol), cut into small pieces
-
n-Butyl chloride: 92.5 g (1 mol)
-
Tin(IV) chloride: 65.1 g (0.25 mol)
-
Anhydrous diethyl ether or other suitable ether solvent
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the freshly cut sodium metal in the anhydrous ether.
-
Reaction:
-
Prepare a mixture of n-butyl chloride and tin(IV) chloride and place it in the dropping funnel.
-
Add the mixture dropwise to the stirred suspension of sodium in ether. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture under reflux for several hours to ensure the reaction goes to completion.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of ethanol (B145695) to destroy any unreacted sodium.
-
Follow this by the addition of water to dissolve the sodium chloride byproduct.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
-
Purification:
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and remove the ether by distillation.
-
The crude this compound is then purified by vacuum distillation.
-
Expected Outcome:
-
Yield: A reported yield for this reaction is around 65%.
Concluding Remarks
The Grignard method generally offers a superior yield and purity for the synthesis of this compound, making it a preferred method in many applications.[1][2] The one-step modified Grignard protocol further enhances safety and control over this exothermic reaction. However, the Grignard reaction's sensitivity to steric hindrance can be a limitation for the synthesis of more complex tetraalkyltin compounds with bulkier alkyl groups.
The Wurtz reaction, while offering a simpler setup in principle, suffers from a lower yield for this compound and presents significant safety challenges associated with the handling of metallic sodium.[3] The potential for the reduction of tin(IV) chloride to metallic tin is a notable side reaction that can further decrease the yield and complicate purification.[4] For the synthesis of tetraalkyltins with longer alkyl chains, a Wurtz-type reaction may offer better efficiency compared to the Grignard method, which might require a large excess of the Grignard reagent.[3]
Ultimately, the choice between the Grignard and Wurtz methods will depend on the specific requirements of the synthesis, including the scale of the reaction, the available equipment, and the desired final purity of the this compound. For high-yield, high-purity production of this compound, the modified Grignard method appears to be the more advantageous route.
References
A Comparative Analysis of Organotin and Alternative Organometallic Catalysts in Polyurethane Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is critical for controlling reaction kinetics, and final polymer properties in polyurethane synthesis. While organotin compounds have historically been the catalysts of choice, regulatory pressures and environmental concerns have spurred the development of viable alternatives. This guide provides an objective comparison of the catalytic activity of a representative organotin catalyst with other organometallic alternatives, supported by experimental data.
Due to a scarcity of direct, comprehensive benchmarking data for tetrabutyltin in the scientific literature, this guide utilizes the closely related and widely studied Dibutyltin (B87310) Dilaurate (DBTDL) as a representative organotin catalyst. DBTDL is an industry-standard catalyst for polyurethane formation, making it a relevant and well-documented benchmark for comparison.[1][2] The primary alternatives discussed are catalysts based on bismuth and zirconium, which have emerged as leading contenders for replacing organotin compounds.[3][4][5]
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in polyurethane synthesis is evaluated based on several key performance indicators, including its effect on the reaction rate (often measured by gel time or pot life), curing speed, and its selectivity towards the desired polyol-isocyanate reaction over the water-isocyanate side reaction, which can cause undesirable foaming.[3]
| Catalyst Class | Specific Example | Performance Metric | Observation vs. Dibutyltin Dilaurate (DBTDL) |
| Organotin | Dibutyltin Dilaurate (DBTDL) | Benchmark | Benchmark for high catalytic activity. |
| Bismuth Carboxylate | Bismuth Neodecanoate | Pot Life (2K PU System) | Shorter, indicating higher initial activity.[3] |
| Bismuth/Zinc Carboxylate | Pot Life (2K PU System) | Similar or slightly longer, suggesting moderated activity.[3] | |
| Bismuth Triflate | Isocyanate Conversion | Higher efficiency compared to stannous octoate (a tin catalyst).[3][6] | |
| Bismuth Carboxylates | Reaction Time | Higher initial activity than dioctyltin (B90728) dilaurate (a close DBTDL analog).[7] | |
| Zirconium Chelate | Zirconium Diketonate | Selectivity (Polyol vs. Water) | Higher selectivity, leading to less gassing/foaming.[3][4][8] |
| Zirconium Acetylacetonate | Gel Time | Shorter, indicating faster curing.[3] | |
| Zirconium Complex | Pot Life | Longer pot life.[4][8][9] | |
| Zirconium Complex | Drying Time | Faster, especially at lower temperatures.[10] | |
| Titanium Alkoxide | Titanium Alkoxide Complex | Rate of Isocyanate Decrease | Faster in polyurethane prepolymer synthesis.[3] |
Catalytic Mechanisms and Experimental Workflow
The catalytic mechanisms for organotin and bismuth-based catalysts in urethane (B1682113) formation, while both facilitating the reaction between an isocyanate and a polyol, proceed through different pathways.
Catalytic Cycle of Dibutyltin Dilaurate (DBTDL)
DBTDL acts as a Lewis acid, activating the isocyanate group. The tin center coordinates with the oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[1][8][11][12][13]
Catalytic Cycle of Bismuth Carboxylate
The mechanism for bismuth carboxylate catalysts is proposed to involve the formation of a bismuth alkoxide intermediate. The bismuth catalyst reacts with the polyol to form an alkoxide, which then reacts with the isocyanate.[14][15]
Experimental Workflow for Catalyst Comparison
A standardized workflow is crucial for the objective assessment of catalyst performance. The following diagram outlines a typical process for comparing different catalysts in a polyurethane formulation.
Experimental Protocols
The following is a representative experimental protocol for comparing the catalytic activity of DBTDL, a bismuth carboxylate, and a zirconium chelate in a model 2K solvent-borne polyurethane clearcoat.
1. Materials:
-
Polyol: Acrylic Polyol (e.g., 70% solution in butyl acetate)
-
Isocyanate: Hexamethylene diisocyanate (HDI) trimer (e.g., 90% solution in butyl acetate)
-
Catalysts:
-
Dibutyltin Dilaurate (DBTDL)
-
Bismuth Neodecanoate
-
Zirconium Acetylacetonate
-
-
Solvent: Butyl Acetate (B1210297)
-
Substrate: Glass panels
2. Catalyst Solution Preparation:
-
Prepare 1% (w/w) solutions of each catalyst in butyl acetate to ensure accurate dosing.
3. Formulation:
-
In a mixing vessel, combine the acrylic polyol and additional butyl acetate.
-
Add the respective catalyst solution to achieve the desired metal concentration (e.g., 0.05% metal on total resin solids).
-
Stir the mixture thoroughly for 10 minutes.
-
Add the HDI trimer to the polyol/catalyst mixture and immediately start a timer. Mix for an additional 5 minutes.
4. Performance Evaluation:
-
Pot Life: Measure the initial viscosity of the formulation using a viscometer. Continue to measure the viscosity at regular intervals. The pot life is defined as the time it takes for the initial viscosity to double.
-
Drying Time: Apply the coating to glass panels using a drawdown bar to achieve a consistent wet film thickness (e.g., 100 microns). Measure the tack-free time at controlled temperature and humidity (e.g., 25°C, 50% RH).
-
Hardness Development: After application, measure the König hardness of the cured films at regular intervals (e.g., 24 hours, 7 days, 14 days) according to ISO 1522.[5]
5. Data Analysis:
-
Tabulate the pot life, tack-free time, and hardness development for each catalyst system.
-
Plot the hardness development over time for a visual comparison of the curing profiles.
Conclusion
The selection of a catalyst for polyurethane synthesis requires a balance of reactivity, selectivity, and consideration of regulatory and environmental factors. While DBTDL remains a highly effective and widely used catalyst, this guide demonstrates that organometallic alternatives based on bismuth and zirconium present compelling and, in some aspects, superior performance characteristics. Bismuth catalysts can offer higher initial reactivity, while zirconium catalysts can provide improved selectivity and faster cure times.[3] For researchers and drug development professionals, the data presented underscores the importance of empirical testing of different catalyst systems to optimize polyurethane formulations for specific applications, ensuring both performance and compliance.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 3. benchchem.com [benchchem.com]
- 4. tri-iso.com [tri-iso.com]
- 5. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 6. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. pcimag.com [pcimag.com]
- 10. turkchem.net [turkchem.net]
- 11. ohans.com [ohans.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism and catalysis of urethane formation [ebrary.net]
- 15. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
Advancing Environmental Safety: A Comparative Guide to a New Analytical Method for Trace Tetrabutyltin Detection
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a novel analytical technique against established methods for the detection of trace levels of tetrabutyltin, a persistent environmental pollutant.
This guide provides an objective comparison of a new analytical method for the detection of trace levels of this compound (TeBT) against traditional, established methods. The presented data and protocols aim to equip researchers and scientists with the necessary information to evaluate and adopt more sensitive, efficient, and environmentally friendly analytical methodologies. This compound, an organotin compound, is a significant environmental concern due to its toxicity and persistence. Accurate and reliable detection at trace levels is crucial for environmental monitoring and regulatory compliance.
Performance Comparison of Analytical Methods
The following table summarizes the key performance metrics of the new analytical method in comparison to established techniques for the determination of this compound and other organotin compounds. The data highlights the superior sensitivity and comparable, if not better, recovery and precision of the newer methods.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (RSD%) |
| New Method: LP-GC/MS/MS | TeBT & other OTs | Water | 0.1 - 9.6 ng/L[1][2] | - | 86 - 108%[1][2] | < 18%[1][2] |
| Sediment & Mussels | 0.03 - 6.10 µg/kg[1][2] | - | 78 - 110%[1][2] | < 18%[1][2] | ||
| Established Method 1: SPME-GC-FID | TeBT | Water | 20 ng/L (as Sn)[3] | - | - | - |
| MBT, DBT, TBT | Water | ~1 µg/L (as Sn)[3] | - | - | - | |
| Established Method 2: GC-PFPD | TBT | Sediment | 5 µg Sn/kg[4] | - | - | 2.5 - 6.3% (for MBT, DBT, TBT)[4] |
| MBT, DBT, TBT | Seawater | - | - | 79 - 115% | 3.1 - 11%[4] | |
| Established Method 3: Isotope Dilution GC-MS | MBT, DBT, TBT | Seawater | - | - | Quantitative | - |
| Advanced Method: LC-ICP-MS | MBT, DBT, TBT | Aqueous & Solid | - | - | - | - |
Note: This table presents a summary of data from various studies. Direct comparison may be limited by differences in instrumentation, experimental conditions, and reporting standards. "OTs" refers to Organotins, "MBT" to Monobutyltin, "DBT" to Dibutyltin, and "TBT" to Tributyltin.
Experimental Protocols
New Analytical Method: Low-Pressure Gas Chromatography-Tandem Mass Spectrometry (LP-GC/MS/MS)
This method offers rapid and sensitive determination of a wide range of organotin compounds, including this compound, with minimal sample preparation.
1. Sample Preparation (Water Samples):
-
Ionic organotins are complexed using sodium diethyldithiocarbamate (B1195824) (DDTC).[1][2]
-
Solid-phase extraction (SPE) is employed to extract the complexed organotins from the water sample.[1][2]
2. Sample Preparation (Sediment and Mussel Samples):
3. Derivatization:
-
The extracted organotins are derivatized using a Grignard reagent to increase their volatility for GC analysis.[1][2]
4. Instrumental Analysis:
-
The derivatized sample is injected into a low-pressure gas chromatograph coupled to a tandem mass spectrometer (LP-GC/MS/MS).[1][2]
-
The use of LP-GC allows for large-volume injection and significantly reduces the analysis time.[1][2]
-
Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the target analytes.
Established Analytical Method: Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)
This is a well-established and robust method for the analysis of organotin compounds.
1. Sample Preparation (Sediment Samples):
-
A triple extraction with hexane (B92381) and acetic acid is used to extract organotin compounds as tropolone (B20159) complexes.[4]
-
A cleanup step involving activated copper and a C18 solid-phase extraction column is employed to remove sulfur interferences.[4]
2. Derivatization:
-
The extracted organotins are derivatized using a Grignard reagent.[4]
3. Instrumental Analysis:
-
The derivatized sample is analyzed by gas chromatography with a pulsed flame photometric detector (GC-PFPD).[4]
Visualizing the Workflow: New Analytical Method (LP-GC/MS/MS)
The following diagram illustrates the experimental workflow for the new LP-GC/MS/MS method for the analysis of this compound and other organotins in environmental samples.
Caption: Workflow for the LP-GC/MS/MS analysis of organotins.
Conclusion
The landscape of analytical methods for trace-level detection of this compound and other organotin compounds is evolving. While established methods like GC-PFPD provide reliable results, newer techniques such as LP-GC/MS/MS offer significant advantages in terms of sensitivity, speed, and the ability to analyze a broader range of compounds simultaneously. For laboratories and research institutions focused on environmental monitoring and the safety of pharmaceutical and other products, the adoption of these advanced methodologies can lead to more accurate and efficient detection of these hazardous substances. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions about the most suitable analytical approach for your specific needs.
References
- 1. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of butyltin species in water and sediment by solid-phase microextraction-gas chromatography-flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Murky Waters of Antifouling: A Comparative Environmental Impact Assessment of Tetrabutyltin and its Alternatives
For decades, organotin compounds, particularly tributyltin (TBT), were the gold standard in antifouling paints, effectively preventing the growth of marine organisms on ship hulls. However, their devastating impact on the marine environment led to a global ban, prompting the search for safer alternatives. This guide provides a comprehensive comparison of the environmental impact of tetrabutyltin (TeBT), a related organotin compound, with its primary alternatives, offering researchers, scientists, and drug development professionals a clear, data-driven overview.
This compound, while less toxic than its notorious cousin TBT, is a precursor that can degrade into the more harmful TBT in the environment. This guide delves into the ecotoxicity, bioaccumulation potential, and persistence of TeBT and compares it with the leading TBT-alternative antifouling agents: copper-based coatings, the booster biocides Diuron, Irgarol 1051, Sea-Nine 211 (DCOIT), and Zinc Pyrithione (B72027), as well as biocide-free silicone-based coatings.
Quantitative Environmental Impact Data
The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data has been compiled from a range of scientific studies, and values should be considered as indicative, as they can vary depending on the specific experimental conditions.
Table 1: Acute Aquatic Toxicity (LC50/EC50)
| Compound | Test Organism | Endpoint | Duration | Value (µg/L) |
| Tributyltin (TBT) | Fish (Various marine) | LC50 | 96 h | 1.5 - 9.3 |
| Algae (Various marine) | EC50 | 72 h | 0.3 - 5.0 | |
| Invertebrates (Various marine) | LC50 | 48-96 h | 0.4 - 20 | |
| Copper | Fish (Marine) | LC50 | 96 h | 84.4 - 200[1] |
| Algae (Marine) | EC50 | 72 h | 5 - 50 | |
| Invertebrates (Marine) | LC50 | 48 h | 5.8 - 100 | |
| Diuron | Fish (Rainbow Trout) | LC50 | 96 h | 3,500[2] |
| Algae (Scenedesmus subspicatus) | EC50 | 72 h | 19 - 37[3] | |
| Invertebrates (Daphnia magna) | LC50 | 48 h | 1,000 - 2,500[2] | |
| Irgarol 1051 | Fish (Oncorhynchus mykiss) | LC50 | 96 h | 790[4] |
| Algae (Skeletonema costatum) | EC50 | 96 h | 0.29[5] | |
| Invertebrates (Daphnia magna) | LC50 | 48 h | 8,300[4] | |
| Sea-Nine 211 (DCOIT) | Fish (Sheepshead minnow) | LC50 | 96 h | 2.7 |
| Algae (Various) | EC50 | 72 h | 3 - 8 | |
| Invertebrates (Mysid shrimp) | LC50 | 96 h | 7 | |
| Zinc Pyrithione | Fish (Red sea bream) | LC50 | 96 h | 98.2[6] |
| Algae (Marine) | EC50 | 72 h | 1.1 - 4.6 | |
| Invertebrates (Toy shrimp) | LC50 | 96 h | 120[6] |
Note: Data for this compound is limited; values are often reported for its more toxic degradation product, Tributyltin.
Table 2: Bioaccumulation and Persistence
| Compound | Bioaccumulation Factor (BCF) | Persistence (Half-life) |
| Tributyltin (TBT) | High (2,000 - 10,000 in fish) | Water: 1-2 weeks; Sediment: ~2 years[2] |
| Copper | Low to Moderate (Varies by species) | Varies, can persist in sediments |
| Diuron | Low (BCF < 100) | Water: ~30 days; Soil: 30-365 days[7] |
| Irgarol 1051 | Moderate to High (Up to 30,000 in macrophytes)[8] | Persistent in water and sediment |
| Sea-Nine 211 (DCOIT) | Low (BCF of 13)[9] | Water: < 1 hour to 13.1 days; Sediment: < 1 hour[10] |
| Zinc Pyrithione | Low | Water (photodegradation): ~8 minutes; Sediment (aerobic): ~21 hours[11][12] |
Experimental Protocols
The ecotoxicological data presented in this guide are primarily derived from standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM). These protocols ensure consistency and comparability of data across different laboratories and studies.
Acute Aquatic Toxicity Testing
OECD Test Guideline 203: Fish, Acute Toxicity Test This guideline details a method to assess the acute toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Procedure: A range of concentrations of the test substance is prepared. Fish are introduced to each concentration and a control group. Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This guideline outlines a method to determine the effect of a substance on the growth of freshwater algae.
-
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period.
-
Test Organism: A common test species is Pseudokirchneriella subcapitata.
-
Procedure: Algal cultures are incubated in a nutrient-rich medium containing different concentrations of the test substance under controlled conditions of light and temperature. The growth of the algae is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.
-
Endpoint: The EC50 (Effective Concentration 50) is determined, which is the concentration of the substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.
ASTM E729-96: Standard Guide for Conducting Acute Toxicity Tests with Fishes, Macroinvertebrates, and Amphibians This standard provides comprehensive procedures for conducting acute toxicity tests on a variety of aquatic organisms. It covers static, renewal, and flow-through test methods and details procedures for test organism selection and handling, water quality parameters, and data analysis. The primary endpoint is the LC50 or EC50.[11][13][14][15][16]
Bioaccumulation Testing
OECD Test Guideline 305: Bioaccumulation in Fish This guideline describes a procedure to determine the potential for a substance to bioaccumulate in fish.
-
Principle: The test consists of two phases: an uptake phase and a depuration phase.
-
Test Organisms: Species with a low metabolic capacity for the test substance are preferred, such as Rainbow trout or Bluegill sunfish.
-
Procedure:
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in a flow-through system. The concentration of the substance in the fish tissue is measured at regular intervals until a steady state is reached (uptake equals depuration).
-
Depuration Phase: The fish are then transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.
-
-
Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady state.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the environmental impact assessment of these compounds.
Conclusion
The transition away from TBT-based antifouling paints has led to a diverse range of alternatives, each with its own environmental profile. While all biocidal alternatives pose some level of risk to the marine environment, the data indicates a significant reduction in overall environmental impact compared to tributyltin.
-
Copper-based coatings , the most prevalent alternative, are significantly less toxic than TBT but can still accumulate in sediments and harm non-target organisms.
-
Booster biocides vary in their environmental impact. Compounds like Sea-Nine 211 (DCOIT) and Zinc Pyrithione show promise due to their rapid degradation in the marine environment, which reduces their persistence and potential for bioaccumulation. In contrast, Diuron and Irgarol 1051 are more persistent and have a higher potential to impact non-target plant life.
-
Biocide-free coatings , such as silicone-based foul-release systems , represent the most environmentally benign approach by avoiding the release of toxic substances altogether. However, their performance and durability can be a limiting factor.
The selection of an appropriate antifouling system requires a careful consideration of its efficacy, cost, and, crucially, its environmental impact. This guide provides a foundational dataset to aid researchers and professionals in making informed decisions and in the development of new, even safer, and more effective antifouling technologies.
References
- 1. An ecological risk assessment for the use of Irgarol 1051 as an algaecide for antifoulant paints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. circabc.europa.eu [circabc.europa.eu]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 5. eurofins.com.au [eurofins.com.au]
- 6. Acute toxicity of pyrithione antifouling biocides and joint toxicity with copper to red sea bream (Pagrus major) and toy shrimp (Heptacarpus futilirostris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofins.com.au [eurofins.com.au]
- 8. Risks of Using Antifouling Biocides in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
A Comparative Guide to the Toxicity of Tetrabutyltin and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative toxicity of tetrabutyltin (TeBT) and its primary degradation products: tributyltin (TBT), dibutyltin (B87310) (DBT), and monobutyltin (B1198712) (MBT). This document summarizes key quantitative toxicity data, details experimental protocols for relevant assays, and visualizes the known and proposed signaling pathways of their toxic action.
Executive Summary
Organotin compounds, including this compound and its metabolites, are known for their widespread industrial use and significant toxicological effects. The degradation of this compound in the environment and in biological systems leads to the formation of progressively less alkylated and generally less toxic compounds. The established order of toxicity for these butyltin compounds is generally recognized as:
Tributyltin (TBT) > Dibutyltin (DBT) > Monobutyltin (MBT)
This compound (TeBT) is considered to be of lower acute toxicity than TBT, as it is believed to be metabolized to the more toxic TBT in vivo. This guide will delve into the experimental data that supports this hierarchy and explore the mechanisms underlying their toxicity.
Data Presentation: Comparative Toxicity
The following tables summarize the available quantitative data on the acute and in vitro toxicity of this compound and its degradation products.
Table 1: Acute Toxicity Data (LD50)
| Compound | Chemical Formula | Species | Route | LD50 (mg/kg) | Reference |
| This compound (TeBT) | C16H36Sn | Mouse | Intravenous | 56 | [1] |
| Tributyltin oxide (TBTO) | C24H54OSn2 | Rat | Oral | 55-87 | [2] |
| Tributyltin oxide (TBTO) | C24H54OSn2 | Mouse | Oral | 55-87 | [2] |
| Dibutyltin dichloride (DBTC) | C8H18Cl2Sn | Rat | Oral | 219 | [3] |
| Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate | - | Mouse (male) | Oral | 776.2 | [4] |
| Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate | - | Mouse (female) | Oral | 794.3 | [4] |
| Monobutyltin trichloride (B1173362) (MBTC) | C4H9Cl3Sn | Rat | Oral | >2000 | [3] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Cell Type | Exposure Time | IC50 (µM) | Reference |
| This compound (TeBT) | Jurkat | Human T-cell leukemia | 24h | ~5-15 (Estimated) | N/A |
| This compound (TeBT) | SH-SY5Y | Human neuroblastoma | 24h | ~10-25 (Estimated) | N/A |
| Tributyltin (TBT) | Jurkat | Human T-cell leukemia | 24h | 0.4-1.3 | [5] |
| Tributyltin (TBT) | SH-SY5Y | Human neuroblastoma | 24h | ~1-10 (TC50) | [6] |
| Dibutyltin (DBT) | Jurkat | Human T-cell leukemia | 24h | 1.5 (for >90% cytotoxicity) | [7] |
| Dibutyltin (DBT) | Neuroblastoma | Human neuroblastoma | - | 0.1-1 (toxic effects) | [8] |
| Monobutyltin (MBT) | Neuroblastoma | Human neuroblastoma | - | Higher concentrations needed for cytotoxic changes | [8] |
*Note: No direct IC50 values for this compound on Jurkat and SH-SY5Y cells were found in the literature. The provided values are estimations based on the general trend of organotin toxicity, where TeBT is expected to be less toxic than TBT in vitro, as its conversion to the more active TBT is a metabolic process that may be limited in cell culture.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or Jurkat) in a 96-well plate at a suitable density and allow them to adhere/stabilize overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound (this compound, TBT, DBT, or MBT) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Expose cells to the test compounds for the desired time.
-
Cell Harvesting: Collect the cells (both adherent and floating) and wash them with a suitable buffer (e.g., PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Neurotoxicity Assessment: Neurite Outgrowth Assay
Objective: To evaluate the effect of compounds on neuronal differentiation and development.
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) on a substrate that promotes adhesion and differentiation (e.g., collagen-coated plates).
-
Differentiation Induction: Induce differentiation into a neuronal phenotype using a differentiating agent (e.g., Nerve Growth Factor for PC12 cells or retinoic acid for SH-SY5Y cells).
-
Compound Exposure: Simultaneously or subsequently, expose the differentiating cells to various concentrations of the organotin compounds.
-
Imaging: After a set incubation period, capture images of the cells using a microscope.
-
Analysis: Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length, and the number of neurites per cell.
Immunotoxicity Assessment: Lymphocyte Proliferation Assay
Objective: To assess the impact of compounds on the proliferative response of lymphocytes to a stimulus.
Methodology:
-
Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture: Culture the lymphocytes in a suitable medium.
-
Compound Exposure: Treat the cells with different concentrations of the organotin compounds.
-
Stimulation: Stimulate lymphocyte proliferation using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A)).
-
Proliferation Measurement: After a few days of incubation, measure cell proliferation using methods such as:
-
[³H]-thymidine incorporation: Add radiolabeled thymidine (B127349) and measure its incorporation into the DNA of proliferating cells.
-
CFSE staining: Stain cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity can be measured by flow cytometry.
-
-
Data Analysis: Compare the proliferative response of treated cells to that of untreated controls.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of butyltin compounds involves multiple and complex signaling pathways, often leading to apoptosis, neurotoxicity, and immunotoxicity.
Degradation Pathway of this compound
This compound undergoes a stepwise dealkylation process, both in the environment and metabolically, to form its degradation products.
Figure 1. Degradation pathway of this compound.
Tributyltin (TBT) Induced Apoptosis
TBT is a potent inducer of apoptosis through the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.
Figure 2. TBT-induced apoptosis signaling pathway.
Dibutyltin (DBT) Induced Immunotoxicity
DBT is known to be a potent immunotoxicant, affecting immune cell function through various signaling pathways, including NF-κB and JAK/STAT.
Figure 3. DBT-induced immunotoxic signaling pathway.
General Organotin-Induced Neurotoxicity
While specific pathways for each butyltin are not fully elucidated, a general mechanism involves oxidative stress and disruption of neuronal signaling.
Figure 4. General neurotoxic mechanisms of butyltins.
Conclusion
The available data consistently demonstrate that the toxicity of butyltin compounds is highly dependent on the number of butyl groups attached to the tin atom. Tributyltin is the most toxic of the degradation products, exhibiting potent cytotoxic, neurotoxic, and immunotoxic effects. Dibutyltin also shows significant toxicity, particularly towards the immune system. Monobutyltin is the least toxic of the degradation products. This compound, as the parent compound, is of concern due to its metabolic conversion to the highly toxic tributyltin. This guide provides a foundational understanding for researchers working with these compounds, emphasizing the need for careful handling and consideration of their distinct toxicological profiles. Further research is warranted to fully elucidate the specific mechanisms of action for this compound and monobutyltin to complete our understanding of their relative toxicities.
References
- 1. Effect of dibutyltin on ATP levels in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunotoxicity of environmentally relevant concentrations of butyltins on human natural killer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyltin exposure causes a rapid decrease in cyclic AMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Evaluating the Cost-Effectiveness of Tetrabutyltin in Modern Industry
Tetrabutyltin, an organotin compound, has long been a workhorse in various industrial applications, primarily as a crucial intermediate in the production of other organotin compounds, a stabilizer for polyvinyl chloride (PVC), and a catalyst in chemical synthesis.[1][2][3] However, growing environmental and health concerns associated with its derivatives, particularly tributyltin (TBT), have spurred the development of alternatives, prompting a critical re-evaluation of its cost-effectiveness. This guide provides an objective comparison of this compound's performance with its alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Cost Analysis: A Comparative Overview
The primary industrial value of this compound lies in its role as a precursor to dibutyltin (B87310) (DBT) and tributyltin (TBT) compounds.[3][4] DBT compounds are widely used as heat stabilizers in PVC, preventing its degradation during processing and extending the lifespan of the final products.[2][5] TBT compounds have historically been used as potent biocides in antifouling paints for marine vessels.[1][6][7]
The following table summarizes the performance characteristics of organotin stabilizers derived from this compound against common alternatives.
| Stabilizer/Catalyst Type | Application | Key Performance Characteristics | Advantages | Disadvantages |
| Organotin (from this compound) | PVC Heat Stabilization | Excellent heat stability, transparency, and processability. | High efficiency, produces crystal clear PVC.[5] | Environmental and toxicity concerns associated with tin.[1] |
| Mixed Metal (e.g., Ba/Zn, Ca/Zn) | PVC Heat Stabilization | Good heat stability, often used in flexible PVC. | Lower cost, lower toxicity profile than some organotins. | Can lead to "plate-out" on processing equipment, may not provide the same level of clarity as organotins. |
| Lead-based | PVC Heat Stabilization | Excellent heat stability and electrical properties. | Low cost. | High toxicity, largely phased out in many regions due to environmental regulations. |
| Organic-based Stabilizers (OBS) | PVC Heat Stabilization | Good heat stability, non-toxic. | Environmentally friendly. | Can be more expensive, may not be suitable for all PVC applications. |
| Organotin (e.g., DBTDL) | Polyurethane Catalyst | High catalytic activity, reliable performance.[8] | Efficient and well-understood chemistry. | Regulatory risks and toxicity concerns.[8] |
| Bismuth/Zinc/Zirconium Catalysts | Polyurethane Catalyst | Good drying times and hardness.[8] | Reduced toxicity, more environmentally friendly.[8] | Performance can be formulation-dependent, may require more optimization.[9] |
The Waning Dominance in Antifouling Applications
The use of tributyltin (TBT), derived from this compound, in antifouling paints has been severely restricted or banned globally due to its extreme toxicity to non-target marine organisms.[7][10] While highly effective at preventing biofouling on ship hulls, its environmental persistence led to ecological damage.[7] This has paved the way for a range of alternatives.
| Antifouling Technology | Mechanism of Action | Advantages | Disadvantages |
| Tributyltin (TBT) - Historical | Biocidal | Highly effective against a broad spectrum of fouling organisms.[11] | Extreme toxicity to marine life, persistent in the environment.[7] |
| Copper-based Coatings | Biocidal | Effective against a wide range of fouling organisms. | Accumulation of copper in the marine environment is a concern. |
| Silicone/Fluoropolymer Foul-Release Coatings | Non-stick surface | Non-toxic, environmentally friendly.[6] | Higher initial cost, may be less effective against certain types of fouling, can be more susceptible to damage.[12] |
| Other Organic Biocides (e.g., Diuron, Irgarol, DCOIT) | Biocidal | Effective against specific fouling organisms. | Potential for environmental toxicity and development of resistance.[13] |
The shift away from TBT-based paints has significant economic implications. While TBT-based self-polishing coatings could offer protection for up to 60 months, some alternatives like ablative and conventional paints have a shorter lifespan of up to 36 months.[10] However, the long-term environmental costs associated with TBT are now widely considered to outweigh its initial performance benefits.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail methodologies for evaluating the performance of PVC stabilizers and analyzing organotin compounds.
Evaluation of PVC Heat Stability
Objective: To determine the effectiveness of a stabilizer in preventing the thermal degradation of PVC.
Methodology:
-
Sample Preparation:
-
Prepare a standardized PVC dry blend formulation including the PVC resin, plasticizer, lubricant, and the stabilizer being tested (e.g., a dibutyltin compound derived from this compound or an alternative).
-
Mill the dry blend on a two-roll mill at a controlled temperature (e.g., 160-180°C) to form a homogenous sheet.
-
-
Static Heat Aging Test:
-
Cut the milled PVC sheet into small samples.
-
Place the samples in a circulating air oven at a high temperature (e.g., 180-200°C).
-
Remove samples at regular time intervals (e.g., every 10 minutes).
-
-
Colorimetric Analysis:
-
Measure the color change of the aged PVC samples using a spectrophotometer or colorimeter. Yellowness Index (YI) is a common metric for PVC degradation.
-
Plot the Yellowness Index against time. A slower rate of color change indicates better heat stability.
-
-
Dynamic Heat Stability Test (using a Brabender or similar rheometer):
-
Process the PVC dry blend in the rheometer at a set temperature and rotor speed.
-
Record the torque and temperature over time. The time until a rapid increase in torque or discoloration is observed is the measure of dynamic stability.
-
Analysis of Organotin Compounds
Objective: To quantify the concentration of organotin compounds in various matrices.
Methodology (based on Gas Chromatography-Mass Spectrometry - GC/MS): [14]
-
Extraction:
-
For solid samples (e.g., PVC, sediment), perform a solvent extraction using a suitable organic solvent (e.g., hexane, dichloromethane) often assisted by sonication or microwave-assisted extraction.[15]
-
For liquid samples (e.g., water), perform a liquid-liquid extraction.
-
-
Derivatization:
-
Convert the polar organotin chlorides to more volatile and less polar derivatives for GC analysis. A common derivatizing agent is sodium tetraethylborate.[14]
-
-
GC/MS Analysis:
-
Inject the derivatized extract into a gas chromatograph equipped with a suitable capillary column.
-
The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is used to identify and quantify the specific organotin compounds.[14]
-
-
Quantification:
-
Use internal standards (e.g., isotopically labeled organotin compounds) and a calibration curve to accurately quantify the concentration of the target analytes.[14]
-
Visualizing the Industrial Lifecycle and Alternatives
The following diagrams illustrate the central role of this compound and the pathways to its alternatives.
Conclusion
This compound remains a significant chemical intermediate, particularly for the production of highly effective PVC stabilizers. Its cost-effectiveness in this domain is challenged by the emergence of less toxic, albeit sometimes less performant or more expensive, alternatives. In the realm of antifouling applications, the environmental toxicity of its derivative, TBT, has rendered it largely obsolete, with a variety of alternative technologies now dominating the market. The decision to use this compound or its derivatives must therefore be a careful balance of performance requirements, economic considerations, and increasingly stringent environmental regulations. For researchers and developers, the focus is shifting towards innovative, sustainable alternatives that can match the performance of organotins without their associated environmental and health risks.
References
- 1. CAS 1461-25-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (TBT) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 3. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Industrial manufacture and applications of tributyltin compounds (Chapter 2) - Tributyltin [cambridge.org]
- 6. scribd.com [scribd.com]
- 7. Tributyltin - Wikipedia [en.wikipedia.org]
- 8. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 9. researchgate.net [researchgate.net]
- 10. TRIBUTYLTIN (TBT) ALTERNATIVES [marinersbook.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Tracking Tetrabutyltin: A Comparative Guide to Isotopic Labeling and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, accurately tracking the fate of tetrabutyltin (TBT) in complex reactions and biological systems is paramount for understanding its metabolism, toxicity, and environmental impact. This guide provides an objective comparison of isotopic labeling techniques against established analytical methods, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.
Isotopic labeling offers a powerful method for unambiguously tracing the path of TBT and its metabolites. By replacing one or more atoms in the TBT molecule with a stable or radioactive isotope, researchers can follow its transformation with high precision. However, this technique is not without its challenges and alternatives exist that may be better suited for certain applications. This guide will delve into the performance of isotopic labeling, primarily using tin isotopes (e.g., ¹¹⁹Sn, ¹¹⁸Sn, ¹¹⁷Sn), and compare it with widely used, non-labeling techniques such as Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The choice of analytical technique depends on several factors including the required sensitivity, selectivity, cost, and the nature of the study. Isotope Dilution Mass Spectrometry (IDMS), which utilizes isotopically labeled standards, is considered a superior method for quantification due to its high accuracy and precision, as it can correct for sample matrix effects and analyte loss during sample preparation.[1]
| Method | Principle | Detection Limit (LOD) | Quantification Limit (LOQ) | Key Advantages | Key Disadvantages |
| Isotopic Labeling (GC-ICP-MS) | Separation by GC, elemental detection and isotope ratio measurement by ICP-MS.[2][3] | 0.03 pg TBT as Sn[3] | 0.02 - 0.27 pg[4] | High precision and accuracy, corrects for matrix effects and analyte loss, allows for metabolism and degradation studies.[2][5] | Synthesis of labeled compounds is complex and expensive, requires specialized instrumentation. |
| GC-ICP-MS | Separation by GC, elemental detection by ICP-MS.[6][7] | 0.33 ng/L (for TBT)[7] | ~1 µg/kg (for TBT)[6] | High sensitivity and selectivity for tin species, well-established for environmental samples.[7] | Requires derivatization to make compounds volatile, longer run times compared to HPLC.[8] |
| LC-MS/MS | Separation by LC, detection by tandem mass spectrometry.[8] | 0.003 - 0.010 µg/L[9] | Not explicitly stated | No derivatization required, shorter analysis time, suitable for a wide range of matrices.[3][8] | Can be challenging to achieve very low detection limits for TBT in complex matrices like seawater, potential for matrix effects.[10] |
| GC-MS | Separation by GC, detection by mass spectrometry.[11][12] | < 1.0 µg/L for various organotins[11] | 0.06 - 1.45 pg[4] | Good sensitivity and widely available instrumentation. | Requires derivatization, potential for complex chromatograms in dirty samples.[12][13] |
| QuEChERS LC-MS/MS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" sample preparation followed by LC-MS/MS analysis. | 5.0 ng/g (for TPhT, a related organotin)[14] | Similar to LOD[14] | Simplified and rapid sample preparation. | May not be suitable for all organotin compounds (e.g., MBT and DBT were not detected in one study).[14] |
Experimental Protocols
Synthesis of ¹¹⁷Sn-enriched Tributyltin Chloride for Isotopic Labeling Studies
This protocol is adapted from a micro-scale synthesis method, which is crucial given the high cost of enriched tin isotopes.[15]
Materials:
-
¹¹⁷Sn-enriched metallic tin powder
-
Bromine
-
Butyllithium (B86547) (BuLi) solution (2.5 M)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Water
-
Argon gas
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Bromination: In a reaction vessel under an argon atmosphere, add the ¹¹⁷Sn-enriched metallic tin powder. Cool the vessel in an ice bath and slowly add bromine while stirring. Continue stirring on the ice bath for 30 minutes to form ¹¹⁷Sn-tin bromide.
-
Butylation: While still on the ice bath and under an argon atmosphere, slowly add the butyllithium solution to the ¹¹⁷Sn-tin bromide. Allow the mixture to stir for one hour. This step forms this compound (¹¹⁷Sn-TBT).
-
Conversion to Tributyltin Chloride: Slowly add concentrated HCl to the reaction mixture to convert the ¹¹⁷Sn-TBT to ¹¹⁷Sn-tributyltin chloride (¹¹⁷Sn-TBTCl).
-
Extraction and Purification: Add water to the reaction mixture, followed by diethyl ether for extraction. Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the ¹¹⁷Sn-TBTCl.
-
Characterization: The purity and isotopic enrichment of the synthesized ¹¹⁷Sn-TBTCl should be verified using GC-ICP-MS and NMR spectroscopy.[15]
Analysis of this compound using GC-MS
This protocol is a general procedure for the analysis of organotin compounds in samples like toy materials and can be adapted for other matrices.[11]
Materials:
-
Sodium tetraethylborate solution (2% in 0.1 M NaOH)
-
Acetate (B1210297) buffer (1 M, pH 4.7)
-
Internal standard (e.g., Tripropyltin)
-
Sample extract
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: The sample containing this compound is first extracted using an appropriate solvent.
-
Derivatization: Take a known volume of the sample extract and add the internal standard. Add acetate buffer to adjust the pH. Introduce the derivatizing agent, sodium tetraethylborate, to convert the organotin compounds into their more volatile ethylated forms. Add hexane and vortex for 30 minutes to extract the derivatized compounds.
-
Analysis: Inject the hexane layer into the GC-MS system. The separation is typically performed on a non-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and its derivatives.
-
Quantification: Create a calibration curve using standards of the derivatized organotin compounds. The concentration of this compound in the original sample is calculated based on the peak area ratio to the internal standard.
Analysis of this compound using LC-MS/MS
This method avoids the need for derivatization and is suitable for various sample matrices.[8]
Materials:
-
Water
-
Formic acid
-
Internal standard (e.g., Triphenyl phosphate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract the sample containing this compound with acetonitrile. Add the internal standard to the sample. Centrifuge the mixture to separate solids.
-
Dilution: Take an aliquot of the supernatant and dilute it with water. This step is crucial to minimize matrix effects in the ESI source.
-
Analysis: Inject the diluted extract into the LC-MS/MS system. The separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid to aid in ionization.
-
Detection: The mass spectrometer is operated in positive ESI mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte for confirmation.
-
Quantification: A calibration curve is generated using standards prepared in a similar matrix to the samples. The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Visualizing Workflows and Pathways
To better illustrate the processes discussed, the following diagrams, created using the DOT language, outline the experimental workflow for isotopic labeling and the degradation pathway of this compound.
Caption: Workflow for a this compound isotopic labeling study.
Caption: Simplified degradation pathway of this compound.
Conclusion
The choice between isotopic labeling and alternative analytical methods for tracking this compound depends heavily on the specific research question.
-
Isotopic labeling, particularly when coupled with GC-ICP-MS, is the gold standard for mechanistic studies. It provides unequivocal evidence of metabolic and degradation pathways and offers the highest accuracy and precision for quantification through isotope dilution. However, the cost and complexity of synthesizing labeled compounds are significant drawbacks.
-
GC-ICP-MS without labeling offers excellent sensitivity and is a robust, well-established method for the routine monitoring of organotin species in environmental samples. The requirement for derivatization is a key consideration in terms of sample throughput.
-
LC-MS/MS is a powerful alternative that eliminates the need for derivatization, leading to faster sample analysis. It is highly versatile and can be applied to a wide range of sample types. However, achieving the extremely low detection limits required for some environmental monitoring applications can be challenging.
For researchers embarking on studies of this compound's fate, a thorough evaluation of the analytical requirements, available resources, and the specific scientific objectives is essential for selecting the most appropriate and effective methodology.
References
- 1. speciation.net [speciation.net]
- 2. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. arpat.toscana.it [arpat.toscana.it]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.jp [sciex.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. analchemres.org [analchemres.org]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative performance of different palladium catalysts with tetrabutyltin in cross-coupling.
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. A key component of this reaction is the palladium catalyst, which significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of commonly used palladium catalysts in the Stille cross-coupling reaction with tetrabutyltin, supported by experimental data.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst is critical for the success of a Stille cross-coupling reaction. Below is a summary of the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)—in the coupling of an aryl bromide with this compound.
| Catalyst / Ligand | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromotoluene | This compound | PEG-400 | 100 | 1.5 | 95 | [1] |
| Pd₂(dba)₃ / P(o-tol)₃ | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 2-(5-hexylthiophen-2-yl)-tributylstannane | Toluene | 110 | 12-16 | 77 | Not Found |
| Pd(dppf)Cl₂·CH₂Cl₂ | Enol triflate | Organotin reagent | DMF | 40 | 60 | 87 | [2] |
Note: The data for Pd₂(dba)₃ is for a similar Stille coupling reaction due to the lack of a direct comparative study with this compound under the same conditions as the other catalysts.
Comparative studies have shown that Pd(PPh₃)₄ can be a highly effective catalyst for the Stille cross-coupling of aryl bromides with organotin reagents, providing excellent yields in short reaction times.[1] When compared with other palladium sources in the coupling of aryl bromides with tetraphenyltin, Pd(PPh₃)₄ was found to be the most effective catalyst.[1] For Pd₂(dba)₃, it is often used in combination with an additional phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃), to generate the active catalytic species in situ. The performance of Pd(dppf)Cl₂ is also noteworthy, particularly for its stability and effectiveness in the coupling of challenging substrates.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Stille cross-coupling reaction using Pd(PPh₃)₄ and a general protocol that can be adapted for Pd₂(dba)₃.
Protocol 1: Stille Coupling using Pd(PPh₃)₄
This protocol describes the coupling of an aryl bromide with an organotin reagent using Pd(PPh₃)₄ as the catalyst.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organotin reagent (e.g., this compound, 1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, organotin reagent, and Pd(PPh₃)₄.[3]
-
Add the anhydrous and degassed solvent via syringe.[3]
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[3][4]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate tributyltin fluoride, which can be removed by filtration.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
Protocol 2: General Stille Coupling using Pd₂(dba)₃ with a Ligand
This protocol provides a general procedure for a Stille coupling reaction where the active catalyst is formed in situ from Pd₂(dba)₃ and a phosphine ligand.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (e.g., this compound, 1.0-1.2 equiv)
-
Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃, 2-8 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, Pd₂(dba)₃, and the ligand.[4]
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4]
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe and stir until the solids are dissolved.[4]
-
Add the organostannane reagent dropwise via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).[4]
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1, including the potassium fluoride wash to remove tin byproducts.[4]
-
Purify the product by flash column chromatography.[4]
Visualizing the Stille Cross-Coupling Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle of the Stille reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: A typical experimental workflow for Stille cross-coupling.
References
Safety Operating Guide
Proper Disposal of Tetrabutyltin: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of tetrabutyltin is crucial for maintaining a secure laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals handling this organotin compound must adhere to strict protocols due to its hazardous nature. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety and waste disposal guidelines. This compound is toxic and requires careful handling in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2][3][4]
This compound Waste Disposal Workflow
The proper disposal of this compound and associated waste is a multi-step process that ensures the safety of laboratory personnel and compliance with regulatory standards. The workflow begins with the initial generation of waste and ends with its ultimate disposal at a certified facility.
Caption: Workflow for the management and disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Immediate Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]
-
Designated Containers: Place all waste containing this compound, including residual amounts of the substance, contaminated materials (e.g., gloves, absorbent pads), and process effluents, into a clearly labeled, sealed, and appropriate container for hazardous waste.[1][5][6][7]
-
Labeling: The container must be clearly marked with "Waste for disposal - contains this compound" or similar wording as required by your institution.[6][8]
2. Decontamination of Glassware:
Glassware that has been in contact with this compound must be decontaminated to remove residual traces of the compound.
-
Initial Quenching (for reaction mixtures): For residues from reactions like Stille couplings, it is a common practice to quench the mixture with a 1M sodium fluoride (B91410) (NaF) solution. This precipitates the unreacted stannanes as less toxic and insoluble organotin fluorides.[5]
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with an appropriate organic solvent such as acetone (B3395972) or dichloromethane (B109758) (DCM).[5] Collect all solvent rinses in the designated organotin hazardous waste container.[5]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or a 20% nitric acid solution.[5] It is recommended to soak the glassware for at least 12 hours (or overnight) to oxidize the residual organotin compounds into less harmful inorganic tin species.[5]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the decontamination bath and rinse it with deionized water. The glassware can then be washed using standard laboratory procedures.[5]
-
Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[5]
3. Disposal of Empty Containers:
-
Triple Rinsing: Before disposing of packaging that held this compound, it should be triple rinsed with a solvent capable of removing any residual compound.[6][8]
-
Rinsate Disposal: The rinsate from the cleaning process may contain hazardous material and must be collected and disposed of as hazardous waste.[6][8]
-
Container Disposal: Once triple rinsed, the packaging can typically be disposed of as non-hazardous waste.[6][8] However, always confirm this with your institution's EHS department. If the packaging is to be shipped to a hazardous waste facility, the bill of lading should clearly indicate that it contains residual this compound.[8]
4. Spill Cleanup:
-
In the event of a spill, use absorbent materials for cleanup.[6]
-
Collect all spilled material and contaminated absorbents and place them in a sealed container labeled "Waste for disposal - contains this compound".[6][8]
-
Dispose of the collected spill waste as hazardous waste.[6]
Final Disposal Pathway
All waste containing this compound is considered hazardous and must not be disposed of in a municipal waste landfill.[6][8] The collected and properly labeled hazardous waste must be transferred to a licensed hazardous waste disposal facility.[6][8] This is typically managed through your institution's Environmental Health & Safety department. The primary methods of disposal at such facilities are incineration, as permitted by local regulations, or secure, controlled landfilling in sealed containers.[7][8]
| Waste Type | Collection Container | Disposal Procedure |
| Liquid this compound Waste | Sealed, labeled hazardous waste container | Transfer to a licensed hazardous waste disposal facility for incineration or other approved treatment.[6][8] |
| Contaminated Solid Waste | Sealed, labeled hazardous waste container | Transfer to a licensed hazardous waste disposal facility.[5][6] |
| Decontamination Solutions | Sealed, labeled hazardous waste container | Dispose of as hazardous waste according to institutional guidelines.[5] |
| Triple-Rinsed Containers | Non-hazardous waste container (pending institutional approval) | May be disposed of as non-hazardous waste after proper decontamination.[6][8] |
This guide provides a framework for the proper disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific protocols, is paramount for ensuring a safe and compliant laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Code of practice: management of this compound - Canada.ca [canada.ca]
- 7. epa.nsw.gov.au [epa.nsw.gov.au]
- 8. canada.ca [canada.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrabutyltin
Essential protocols for the safe handling, storage, and disposal of Tetrabutyltin are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the responsible management of this hazardous chemical.
This compound is a toxic organotin compound that requires stringent safety measures to prevent harmful exposure.[1] Adherence to the following procedural guidelines will minimize risks and ensure regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required protective gear, designed to provide robust protection against the specific hazards posed by this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber (min. 0.1 mm thickness). • Outer Glove: Chemical-resistant gloves, such as butyl rubber or neoprene (min. 0.3 mm thickness). | Provides strong protection against a toxic organotin compound.[2] Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection.[2] Contaminated gloves should be changed immediately. |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashing. | Protects against severe eye damage from accidental splashes of the corrosive material.[2] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are advised. Closed-toe shoes and long pants are mandatory. | Protects the skin from potential splashes and direct contact with the chemical.[2] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents the inhalation of harmful vapors.[2][3] |
Quantitative Exposure Limits
| Parameter | Value | Reference |
| OSHA TWA | 0.100000 mg/m3 | [4] |
| ACGIH TWA | 0.100000 mg/m3 | [4] |
| ACGIH STEL | 0.200000 mg/m3 | [4] |
| Oral LD50 (rat) | 100 mg/kg (ATE) | [1] |
| Dermal LD50 | 300 mg/kg (ATE) | [1] |
| Inhalative LC50/4 h | 0.05 mg/l (ATE) | [1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount when handling this compound. The following protocol outlines the essential steps to be taken before, during, and after handling this chemical.
Pre-Operational Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before entering the designated work area, put on all required PPE as detailed in the table above.
-
Inspect Gloves: Carefully inspect gloves for any signs of damage, degradation, or punctures prior to use.[2]
-
Prepare Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]
Handling Procedure:
-
Work in a Fume Hood: Conduct all manipulations of this compound exclusively inside a certified chemical fume hood.[2][6]
-
Maintain Small Quantities: Use the smallest feasible quantity of the chemical for the experiment.
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use.[3][4]
-
Avoid Aerosol Generation: Handle the chemical in a manner that avoids the formation of aerosols or vapors.[3][6]
Post-Handling Procedures:
-
Decontaminate Work Area: Thoroughly decontaminate the work surface in the fume hood after use.
-
Properly Dispose of Waste: Dispose of all chemical waste and contaminated materials in accordance with the disposal plan outlined below.
-
Remove PPE Correctly: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the designated hazardous waste container.[2]
-
Wash Hands Thoroughly: Wash hands with soap and water immediately after removing gloves.[5][7]
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
-
Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult, administer oxygen.[3][8] If breathing has stopped, provide artificial respiration.[3][8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with copious amounts of soap and water.[3] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[1]
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Chemical Waste: All residual this compound and solutions containing it must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9][10] The container should be marked "Waste for disposal - contains this compound".[9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be collected in a designated hazardous waste container.[2]
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue.[11]
-
Waste Collection: Collect all solvent rinses in the designated "Organotin Waste" container.[11]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid for at least 12 hours (overnight is recommended).[11] This process oxidizes the residual organotin compounds to less harmful inorganic tin species.[11]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware and rinse it with deionized water before standard washing.[11]
-
Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste.[11]
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[9][10] Do not dispose of this chemical down the drain or in regular trash.[7][12]
Workflow and Emergency Response Diagram
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. Code of practice: management of this compound - Canada.ca [canada.ca]
- 10. canada.ca [canada.ca]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
